Lupeol
Description
This compound has been investigated for the treatment of Acne.
This compound has been reported in Camellia sinensis, Acanthus ilicifolius, and other organisms with data available.
RN given refers to (3beta)-isomer; structure
Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYXUWHLBZFQQO-QGTGJCAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025006 | |
| Record name | Lupeol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in ethanol, acetone, chloroform, Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies. | |
| Record name | LUPEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9457 g/cu cm at 218 °C | |
| Record name | LUPEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol, acetone | |
CAS No. |
545-47-1 | |
| Record name | Lupeol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupeol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupeol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lupeol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lupeol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lup-20(29)-en-3-ol, (3β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUPEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O268W13H3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUPEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unlocking the Potential of Lupeol: A Technical Guide to High-Yield Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Lupeol, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and chemopreventive properties. As research into its therapeutic applications intensifies, the identification of natural sources with high this compound content and the standardization of extraction and quantification protocols have become paramount. This technical guide provides an in-depth overview of the most promising natural sources of this compound, detailed experimental methodologies for its extraction and analysis, and a visualization of its key signaling pathways.
High-Yield Natural Sources of this compound
This compound is widely distributed throughout the plant kingdom, however, its concentration varies significantly between species and even different parts of the same plant. For researchers and drug development professionals seeking to isolate this compound in commercially viable quantities, focusing on high-yield sources is critical. The following table summarizes quantitative data on this compound content from various natural sources, highlighting the most promising candidates for high-yield extraction.
| Plant Species | Common Name | Plant Part | This compound Yield | Reference(s) |
| Vitellaria paradoxa | Shea Tree | Nut fat (unsaponifiable matter) | 17.4–25.1% of triterpene alcohols | [1] |
| Ficus nitida | Indian Laurel | Leaves | 1.4% w/w | [2] |
| Ficus bengalensis | Banyan Tree | Leaves | 0.8% w/w | [3] |
| Crataeva nurvala | Varuna | Stem Bark | 0.29% w/w | [4] |
| Derris scandens | 40.72 ± 0.40 mg/100 g | [5][6] | ||
| Ficus carica | Common Fig | Leaves | 0.4% w/w | [2] |
| Ficus vest | Leaves | 0.59% w/w | [2] | |
| Ficus microcarpa | Chinese Banyan | 0.027% | [7] | |
| Ulmus spp. | Elm | Bark | 880 µg/g | [8] |
| Aloe vera | Aloe | Dried Leaf | 280 µg/g | [8] |
| Japanese Pear | Twig Bark | 175 µg/g | [9] | |
| Ginseng Oil | Oil | 15.2 mg/100 g | [9] | |
| Mango | Pulp | 1.80 µg/g | [8] | |
| Olive | Fruit | 3 µg/g | [8] |
Experimental Protocols: Extraction and Quantification
Accurate and efficient extraction and quantification of this compound are essential for both research and industrial applications. A variety of methods have been developed, with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) being the most common for quantification.[9]
Extraction of this compound from Crataeva nurvala Stem Bark
This protocol describes a successive extraction method using a Soxhlet apparatus, which is suitable for obtaining extracts for further purification and analysis.[10][11]
Materials and Equipment:
-
Dried and powdered Crataeva nurvala stem bark
-
Petroleum ether
-
Diethylamine
-
Methanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman filter paper
Procedure:
-
Pack the powdered stem bark into the thimble of the Soxhlet apparatus.
-
Perform successive extractions with petroleum ether, diethylamine, and methanol.
-
For each solvent, continue the extraction until the solvent in the siphon tube is colorless.
-
After each extraction, concentrate the extract using a rotary evaporator.
-
Filter the concentrated extracts through Whatman filter paper.
-
Dry the extracts and store them for further analysis.
Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method is suitable for the quantification of this compound in plant extracts, such as those from Crataeva nurvala and Ficus species.[4][7][10]
Materials and Equipment:
-
HPTLC system (e.g., CAMAG) with a TLC scanner
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates
-
Standard this compound
-
Methanol (HPLC grade)
-
Toluene
-
Ethyl acetate
-
Formic acid
-
p-Anisaldehyde-sulfuric acid reagent for derivatization
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Methanol (9:1, v/v) or Toluene:Ethyl acetate:Formic acid (as per specific validated method).
-
Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: After development, dry the plate and spray with p-anisaldehyde-sulfuric acid reagent, then heat until the spots are visualized.
-
Densitometric Analysis: Scan the plate in a TLC scanner at a specified wavelength (e.g., 540 nm).
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is a robust technique for the precise quantification of this compound, as demonstrated in the analysis of Derris scandens extract.[5]
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., Accucore™ XL C18, 250 mm × 4.6 mm, 4 µm)
-
Standard this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: Accucore™ XL C18 (250 mm × 4.6 mm i.d., 4 μm).[5]
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (90:10, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: DAD at 210 nm.[5]
-
Injection Volume: 20 μL.[5]
-
Quantification: Prepare a calibration curve using standard this compound solutions of known concentrations. Calculate the this compound content in the samples based on the peak area and the calibration curve.
Signaling Pathways of this compound
This compound exerts its pharmacological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling
This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. One mechanism involves the inhibition of the TLR4-PI3K-Akt axis, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines.[1][12]
Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.
Anti-Angiogenic and Anti-Cancer Pathway: Downregulation of VEGFR-2 Signaling
This compound can also exert anti-cancer effects by inhibiting angiogenesis. It has been shown to downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α), which in turn reduces the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This disruption of VEGFR-2 signaling inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical processes in angiogenesis.[13][14]
Caption: this compound inhibits angiogenesis by downregulating TNF-α and VEGFR-2 signaling.
Conclusion
This technical guide highlights several high-yield natural sources of this compound, with Shea butter and various Ficus species showing particular promise. The provided experimental protocols for extraction and quantification using HPTLC and HPLC offer a foundation for researchers to develop standardized and reproducible methodologies. Furthermore, the visualization of this compound's modulation of key signaling pathways, such as NF-κB and VEGFR-2, provides a deeper understanding of its therapeutic potential. Continued research focusing on optimizing extraction from these high-yield sources and further elucidating its mechanisms of action will be crucial in translating the promise of this compound into tangible clinical applications.
References
- 1. This compound protects against cardiac hypertrophy via TLR4-PI3K-Akt-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying this compound in Ficus formulations via HPTLC. [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
The Comprehensive Guide to Lupeol Biosynthesis in Medicinal Plants
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Lupeol, a pentacyclic triterpenoid (B12794562), has garnered significant attention within the pharmaceutical and scientific communities for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Found in numerous medicinal plants, the biosynthesis of this compound is a complex process rooted in the isoprenoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its regulation, and the key enzymes involved. Furthermore, this document offers detailed experimental protocols for the extraction, quantification, and gene expression analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
The Core this compound Biosynthesis Pathway
This compound is synthesized in the cytoplasm of plant cells primarily through the mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the fundamental five-carbon isoprenoid precursors. While the methylerythritol phosphate (B84403) (MEP) pathway also produces these precursors in plastids, the MVA pathway is the principal route for cytosolic triterpenoid synthesis.
The biosynthesis of this compound from acetyl-CoA can be delineated into four main stages:
Stage 1: Formation of Mevalonate. The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT). Subsequently, hydroxymethylglutaryl-CoA synthase (HMGS) converts acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR) is a critical rate-limiting step in the MVA pathway.[1]
Stage 2: Synthesis of Isoprenoid Precursors. Mevalonate undergoes two successive phosphorylation reactions catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), followed by a decarboxylation step mediated by mevalonate diphosphate (B83284) decarboxylase (MDD) to yield isopentenyl pyrophosphate (IPP). IPP is then isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IPPI).
Stage 3: Squalene (B77637) Synthesis. One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion by farnesyl pyrophosphate synthase (FPPS) to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head and reduced by squalene synthase (SQS) to produce the 30-carbon linear triterpene precursor, squalene.
Stage 4: Cyclization to this compound. Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). In the final and committing step, the enzyme this compound synthase (LUS), an oxidosqualene cyclase (OSC), catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic structure of this compound.
References
Spectroscopic data and analysis of Lupeol (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Lupeol (Lup-20(29)-en-3β-ol), a pentacyclic triterpenoid (B12794562) with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the structural characterization of this important natural product.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is essential for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | 3.21 | dd |
| H-29a | 4.57 | s |
| H-29b | 4.68 | s |
| H-30 (CH₃) | 1.68 | s |
| CH₃ | 1.00 | s |
| CH₃ | 0.97 | s |
| CH₃ | 0.95 | s |
| CH₃ | 0.83 | s |
| CH₃ | 0.79 | s |
| CH₃ | 0.76 | s |
Data compiled from multiple sources.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1][2]
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | 38.08 |
| C-2 | 27.43 |
| C-3 | 79.05 |
| C-4 | 38.73 |
| C-5 | 55.33 |
| C-6 | 18.34 |
| C-7 | 34.31 |
| C-8 | 40.86 |
| C-9 | 50.47 |
| C-10 | 37.20 |
| C-11 | 20.95 |
| C-12 | 25.17 |
| C-13 | 38.88 |
| C-14 | 42.86 |
| C-15 | 27.47 |
| C-16 | 35.61 |
| C-17 | 43.02 |
| C-18 | 48.34 |
| C-19 | 48.00 |
| C-20 | 150.98 |
| C-21 | 29.87 |
| C-22 | 40.02 |
| C-23 | 28.00 |
| C-24 | 15.37 |
| C-25 | 16.13 |
| C-26 | 16.00 |
| C-27 | 14.57 |
| C-28 | 18.02 |
| C-29 | 109.33 |
| C-30 | 19.32 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3235 - 3433 | O-H (hydroxyl) stretching |
| 2943 - 2850 | C-H (alkane) stretching |
| 1640 - 1663 | C=C (olefinic) stretching |
| 1416 - 1470 | C-H bending |
| 1035 - 1043 | C-O (secondary alcohol) stretching |
| 880 - 889 | =C-H bending (exocyclic methylene) |
Data compiled from multiple sources.[2][3][4][5]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 426 | Molecular Ion [M]⁺ |
| 409 | [M + H - H₂O]⁺ |
| 218 | Fragment ion (C₁₆H₂₆) |
| 203 | Fragment ion (C₁₅H₂₃) |
Data compiled from multiple sources.[3][4][5][6]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
The acquisition time is typically set between 2-4 seconds with a relaxation delay of 1-5 seconds to ensure full proton relaxation for accurate integration.
-
A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled ¹³C experiment.
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm (for ¹H NMR) or the residual solvent signal of CDCl₃ at 77.16 ppm (for ¹³C NMR).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of dry, pure this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be ground to a very fine powder to minimize light scattering.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (LC-MS/MS):
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
For analysis of biological samples (e.g., plasma), a protein precipitation step is typically required. This can be achieved by adding acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.
-
-
Instrumentation and Data Acquisition:
-
A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is commonly used.
-
Chromatography:
-
A C18 column is often employed for the separation.
-
The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of formic acid to aid in ionization.
-
-
Mass Spectrometry:
-
Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source.
-
The mass spectrometer is operated in positive ion mode.
-
For quantification, Multiple Reaction Monitoring (MRM) is often used, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 409.5 → 137.3).[7]
-
Full scan mass spectra are acquired to identify the molecular ion and characteristic fragment ions.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to final structure elucidation.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. bepls.com [bepls.com]
- 3. An LC-ESI/MS/MS method for the determination of this compound via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalijcar.org [journalijcar.org]
- 5. researchgate.net [researchgate.net]
- 6. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Lupeol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene, is a bioactive phytochemical found in a variety of edible fruits and medicinal plants, including mango, olive, and dandelion. Possessing a wide spectrum of pharmacological activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, neuroprotective, anti-diabetic, anti-arthritic, wound healing, and antimicrobial effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1] |
| Molecular Weight | 426.72 g/mol | [1] |
| Melting Point | 215-216 °C | [1] |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, methanol, and chloroform. | [1] |
| Bioavailability | Oral bioavailability is reported to be low. | [1] |
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of this compound
| Model | Treatment/Dose | Effect | Reference |
| Carrageenan-induced paw edema (rats) | 5-9.37 mg/kg | 57.14% inhibition of edema | [1] |
| 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema (mice) | 0.5 and 1 mg/ear (topical) | Significant reduction in edema and myeloperoxidase levels | [1] |
| Lipopolysaccharide (LPS)-stimulated macrophages | 10–100 μM | Decreased production of TNF-α and IL-1β | [1] |
| A23187-stimulated macrophages | Pretreatment | Significantly reduced prostaglandin (B15479496) E2 (PGE2) production | [1] |
| Adjuvant-induced arthritis (rats) | 50 mg/kg/day (oral) | Reduced paw volume and pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | [2] |
| LPS-induced neuroinflammation (cerebellar cultures) | 0.1 μM | Down-regulation of TNF, iNOS, and NLRP3 mRNA expression | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animals are fasted overnight with free access to water.
-
Animals are divided into groups: control (vehicle), standard drug, and this compound-treated groups (various doses).
-
This compound or the standard drug is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.
Anti-Cancer Properties
This compound exhibits significant anti-proliferative and pro-apoptotic effects against a wide range of cancer cell lines. Its multi-targeted approach involves the modulation of several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Quantitative Data: Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 80 | [4] |
| MDA-MB-231 | Breast Cancer | 62.24 | [5] |
| A427 | Lung Cancer | Not specified, but effective | [6] |
| A549 | Lung Cancer | No significant cytotoxicity, but inhibits migration | [7] |
| HeLa | Cervical Cancer | 37 | [1] |
| PC-3 | Prostate Cancer | Not specified, but effective | [8] |
| SMMC7721 | Hepatocellular Carcinoma | Not specified, but effective | [8] |
| 451Lu | Metastatic Melanoma | 38 | [9] |
| WM35 | Non-metastatic Melanoma | 32 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Normal cell line (for comparison)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathway: this compound's Modulation of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Hepatoprotective Properties
This compound has demonstrated significant protective effects against liver damage induced by various toxins. Its hepatoprotective activity is attributed to its antioxidant and anti-inflammatory properties.
Quantitative Data: Hepatoprotective Activity of this compound
| Model | Toxin | Treatment/Dose | Effect | Reference |
| Cadmium-induced hepatotoxicity (rats) | Cadmium chloride | 150 mg/kg (oral) | Decreased malondialdehyde levels and improved antioxidant status | [10] |
| Carbon tetrachloride (CCl₄)-induced liver injury (rats) | CCl₄ | Not specified, but effective | Ameliorated hepatocellular necrosis | [11] |
| Pesticide-induced hepatotoxicity (rats) | Malathion, chlorpyrifos, tebuconazole | Not specified, but effective | Demonstrated hepatoprotective effect against degenerative changes | [12] |
Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats
Objective: To evaluate the hepatoprotective effect of this compound against CCl₄-induced liver injury.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
Standard drug (e.g., Silymarin, 100 mg/kg)
-
Biochemical assay kits (for ALT, AST, ALP, etc.)
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into groups: normal control, CCl₄ control, standard drug + CCl₄, and this compound + CCl₄ (various doses).
-
Administer this compound or the standard drug orally for a specified period (e.g., 7 days).
-
On the last day of treatment, induce hepatotoxicity by intraperitoneal injection of CCl₄ (e.g., 1 mL/kg, 1:1 mixture with olive oil), except in the normal control group.
-
After 24 hours of CCl₄ administration, collect blood samples for biochemical analysis (ALT, AST, ALP, total bilirubin).
-
Sacrifice the animals and collect liver tissue for histopathological examination and antioxidant enzyme assays (SOD, CAT, GPx).
Cardioprotective Properties
This compound exhibits protective effects on the cardiovascular system, primarily through its antioxidant, anti-inflammatory, and lipid-lowering activities.
Quantitative Data: Cardioprotective Activity of this compound
| Model | Inducing Agent | Treatment/Dose | Effect | Reference |
| Cyclophosphamide-induced cardiotoxicity (rats) | Cyclophosphamide | 50 mg/kg (oral) for 10 days | Reversed the increase in serum LDH and CPK, and improved cardiac antioxidant status | [11] |
| Hypercholesterolemia (rats) | High-cholesterol diet | Not specified, but effective | Minimized lipid abnormalities and abnormal biochemical changes in the heart | [13] |
| Pressure overload-induced cardiac hypertrophy (mice) | Transverse aortic constriction (TAC) | 50 mg/kg/day (i.g.) for 4 weeks | Prevented morphological changes, cardiac dysfunction, and remodeling | [3] |
Signaling Pathway: this compound's Cardioprotection via TLR4-PI3K-Akt-NF-κB Pathway
In the context of cardiac hypertrophy, this compound has been shown to exert its protective effects by inhibiting the TLR4-PI3K-Akt-NF-κB signaling pathway, thereby reducing inflammation and apoptosis.
Neuroprotective Properties
This compound has shown promise in protecting against neurodegenerative processes by mitigating oxidative stress, neuroinflammation, and apoptosis in the brain.
Quantitative Data: Neuroprotective Activity of this compound
| Model | Inducing Agent | Treatment/Dose | Effect | Reference |
| Amyloid-beta (Aβ)-induced neurotoxicity (mice) | Aβ₁₋₄₂ injection | 50 mg/kg (oral) for 2 weeks | Decreased oxidative stress, neuroinflammation, and memory impairments | [14] |
| LPS-induced neuroinflammation (mice) | Lipopolysaccharide | 50 mg/kg | Inhibited the activation of neuroinflammatory mediators and cytokines | [15] |
Experimental Protocol: Amyloid-Beta (Aβ)-Induced Neurotoxicity in Mice
Objective: To assess the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Amyloid-beta (Aβ)₁₋₄₂ peptide
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry and Western blotting
Procedure:
-
Acclimatize mice and divide them into experimental groups.
-
Administer this compound orally for a specified duration.
-
Induce neurotoxicity by intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide using a stereotaxic apparatus.
-
Conduct behavioral tests (e.g., Morris water maze for spatial learning and memory) at specific time points post-injection.
-
At the end of the experiment, sacrifice the animals and collect brain tissue.
-
Perform histological analysis (e.g., Nissl staining for neuronal loss), immunohistochemistry (e.g., for markers of inflammation and apoptosis), and Western blotting (e.g., for signaling pathway proteins).
Anti-Diabetic Properties
This compound has been reported to possess anti-diabetic properties by improving glucose homeostasis, enhancing insulin (B600854) sensitivity, and protecting pancreatic β-cells.
Quantitative Data: Anti-Diabetic Activity of this compound
| Model | Inducing Agent | Treatment/Dose | Effect | Reference |
| Alloxan-induced diabetic rats | Alloxan | Single therapeutic dose | Reduction in blood glucose levels from 208±6.94 mg/dL to 138.26±10.26 mg/dL | [16] |
| High-fat diet and sucrose-fed diabetic rats | High-fat diet and sucrose | 25 mg/kg/day (oral) for 30 days | Normalized hyperglycemia, dyslipidemia, and hyperinsulinemia; enhanced insulin signaling | [17] |
| Streptozotocin-induced diabetic rats | Streptozotocin | Not specified, but effective | Suppressed the progression of diabetes after 21 days | [18] |
Anti-Arthritic Properties
This compound has demonstrated potential in alleviating the symptoms of arthritis through its anti-inflammatory and immunomodulatory effects.
Quantitative Data: Anti-Arthritic Activity of this compound
| Model | Inducing Agent | Treatment/Dose | Effect | Reference |
| Freund's Complete Adjuvant (FCA)-induced arthritis (rats) | FCA | 50 mg/kg/day (oral) for 4 weeks | Reduced paw volume and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [2] |
Wound Healing Properties
This compound promotes wound healing by modulating inflammation, stimulating cell proliferation and migration, and enhancing collagen deposition.
Quantitative Data: Wound Healing Activity of this compound
| Model | Treatment/Dose | Effect | Reference |
| Excisional wounds (rats) | 0.2% and 0.4% this compound cream (topical) | 89% and 87% increase in wound reduction rate after 14 days, respectively | [19] |
| In vitro scratch wound assay (human epidermal keratinocytes) | 0.1 µg/mL | 59% increase in wound closure rate after 24 hours | [8] |
| In vitro scratch migration assay (human epidermal keratinocytes) | 0.1, 1, and 10 µg/mL | 93-96% increase in migration compared to control | [8] |
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.
Quantitative Data: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | MIC (µg/mL) | Reference |
| Candida parapsilosis complex | 64-512 | [20] |
| Gram-positive and Gram-negative bacteria | 2.5-20 mg/mL (MIC), 5-40 mg/mL (MBC/MFC) | [21][22] |
| Bacillus subtilis (MTCC-4411) | >150 | [23] |
| Staphylococcus aureus (MTCC-96) | >150 | [23] |
| Escherichia coli (MTCC-443) | >150 | [23] |
Conclusion
This compound, a naturally occurring pentacyclic triterpene, demonstrates a remarkable array of pharmacological properties with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, PI3K/Akt, and MAPK, underscores its pleiotropic effects on various pathological conditions. The comprehensive data presented in this technical guide, including quantitative efficacy data and detailed experimental protocols, provides a solid foundation for further research and development of this compound as a novel therapeutic agent. While the preclinical evidence is compelling, further investigation into its bioavailability, safety profile, and clinical efficacy in human subjects is warranted to translate its promising pharmacological activities into tangible clinical benefits. The diagrams and structured data tables herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 5. This compound synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] this compound modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 11. Cardioprotective effect of pentacyclic triterpene, this compound and its ester on cyclophosphamide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Protective effect of this compound and its ester on cardiac abnormalities in experimental hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In silico and in vitro studies of this compound and iso-orientin as potential antidiabetic agents in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of antidiabetic and antioxidant potential of this compound in experimental hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. From Inflammation to Cutaneous Repair: Topical Application of this compound Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial and antiparasitic potential of this compound: antifungal effect on the Candida parapsilosis species complex and nematicidal activity against Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajchem-a.com [ajchem-a.com]
- 22. ajchem-a.com [ajchem-a.com]
- 23. Isolation of this compound, Design and Synthesis of this compound derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
Lupeol's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol, a pentacyclic triterpene found in numerous edible plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action in inflammatory diseases. We dissect its intricate interactions with key signaling pathways, including NF-κB, MAPK, JAK-STAT, and the NLRP3 inflammasome, presenting a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-targeted approach, modulating several key signaling cascades implicated in the inflammatory response. These mechanisms collectively lead to a reduction in pro-inflammatory cytokine production, decreased immune cell infiltration, and attenuation of oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound intervenes by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.
In nasopharyngeal carcinoma, this compound's anti-inflammatory action is mediated through the AMPK/NF-κB pathway. It has also been shown to inhibit NF-κB signaling in intestinal epithelial cells and macrophages, suggesting its potential in treating inflammatory bowel disease.
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are critical mediators of the inflammatory response. This compound has been shown to inhibit the phosphorylation of p38 MAPK and JNK, which are activated by inflammatory stimuli like LPS. By blocking the activation of these kinases, this compound prevents the downstream signaling that leads to the production of pro-inflammatory cytokines such as TNF-α, iNOS, and IL-1β. This mechanism is particularly relevant in the context of neuroinflammation.
Caption: this compound inhibits the p38/JNK MAPK pathway, preventing pro-inflammatory gene transcription.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome. It is suggested that this compound may interfere with the assembly of the inflammasome complex, thereby preventing caspase-1 activation and the subsequent maturation and release of IL-1β. This mechanism highlights this compound's potential in treating NLRP3-mediated inflammatory conditions.
Caption: this compound disrupts the assembly of the NLRP3 inflammasome, inhibiting IL-1β maturation.
Other Key Signaling Pathways
-
JAK-STAT Pathway: this compound has been shown to decrease the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1). The JAK-STAT pathway is crucial for signaling from a wide array of cytokines and growth factors, and its inhibition by this compound contributes to the suppression of the inflammatory response.
-
Nrf2 Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, this compound enhances the cellular antioxidant defense system, which in turn helps to mitigate inflammation-induced oxidative stress.
-
TLR4-PI3K-Akt Pathway: In the context of cardiac hypertrophy, this compound has been shown to exert its protective effects by inhibiting the Toll-like receptor 4 (TLR4)-phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This inhibition leads to a reduction in inflammatory responses and apoptosis in heart tissue.
Quantitative Data on this compound's Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dose | Observed Effect | Reference |
| Mouse Ear Edema | TPA | 0.5 and 1 mg/ear (topical) | Significant reduction in edema and myeloperoxidase levels. | |
| Carrageenan-induced Paw Edema | Carrageenan | 5-9.37 mg/kg | 57.14% inhibition of edema. | |
| Bronchial Asthma Mouse Model | Ovalbumin | Not specified | Significant reduction in cellularity and eosinophils in broncho-alveolar fluid; reduced mucus production. | |
| Arthritis Mouse Model | Not specified | 12.5–200 mg/kg (oral) | Significant reduction in CD4+ and CD8+ T cell counts and levels of IL-2, IFN-gamma, and IL-4. | |
| Acute Pancreatitis in Mice | Cerulein | 10, 25, or 50 mg/kg (intraperitoneal) | Effective against inflammatory cytokines TNF-α, IL-1, and IL-6. | |
| Viral Myocarditis Mouse Model | Coxsackie virus B3 | 50, 100 mg/kg | Alleviated inflammation brought on by the activation of TLR4. | |
| Acute and Chronic Murine Colitis | DSS | Not specified (oral) | Significantly reduced colitis activity and histologic scores. | |
| LPS-induced Lung Injury in Mice | LPS | 0.5–2 mg/kg (intravenous) | Significantly lowered iNOS expression and TNF-α levels in bronchoalveolar lavage fluid. |
Table 2: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| Macrophages | LPS | 10–100 μM | Decreased generation of pro-inflammatory cytokines TNF-α and IL-1β. | |
| Human Neutrophils | fMLP | Not specified | Suppressed superoxide (B77818) generation induced by arachidonic acid. | |
| Macrophages and Microglia | LPS | 2.5 to 10 µg/mL | Significantly inhibited iNOS and COX-2 expression in a dose-dependent manner. | |
| Human Intestinal Epithelial Cells (COLO 205) and Murine Macrophages (RAW 264.7) | LPS | Not specified | Strongly suppressed pro-inflammatory cytokine production (IL-8, IL-6, IL-12, TNF-α). | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | 15–60 μM | Reduced levels of COX-2/PGE2 and iNOS/nitric oxide. | |
| Nasopharyngeal Carcinoma Cells | Not specified | 20 μM and 40 μM | Reduced levels of p-IκBα and nuclear NF-κB p65. |
Experimental Protocols
This section provides a generalized overview of the methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound. For specific details, please refer to the original publications.
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema:
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Procedure: A sub-plantar injection of carrageenan (e.g., 0.1 ml of a 1% solution in saline) is administered into the hind paw of the animals.
-
Treatment: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.
-
Measurement: Paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
-
LPS-Induced Systemic Inflammation:
-
Animals: C57BL/6 mice are commonly used.
-
Procedure: Lipopolysaccharide (LPS) is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Treatment: this compound is administered (e.g., orally or intravenously) before or after the LPS challenge.
-
Analysis: At a specified time point after LPS injection, animals are euthanized, and blood and/or tissues (e.g., lung, liver, brain) are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are measured using ELISA. Expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues can be analyzed by Western blotting or immunohistochemistry.
-
In Vitro Cell-Based Assays
-
Macrophage Activation Assay:
-
Cell Line: Murine macrophage cell lines like RAW 264.7 or primary peritoneal macrophages are used.
-
Procedure: Cells are seeded in culture plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS.
-
Analysis:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using ELISA.
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key signaling molecules (e.g., phosphorylated IκBα, p-p38, p-JNK, iNOS, COX-2).
-
-
-
NF-κB Nuclear Translocation Assay:
-
Cell Line: Various cell types, including macrophages or epithelial cells, can be used.
-
Procedure: Cells are treated with this compound and/or an inflammatory stimulus.
-
Analysis:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The subcellular localization of NF-κB is then visualized using fluorescence microscopy.
-
Western Blot of Nuclear and Cytoplasmic Fractions: Nuclear and cytoplasmic extracts are prepared from the treated cells. The levels of NF-κB p65 in each fraction are determined by Western blotting to assess its translocation to the nucleus.
-
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow of experiments designed to evaluate the anti-inflammatory properties of this compound and the logical relationship between its various mechanisms of action.
Caption: A generalized workflow for investigating the anti-inflammatory effects of this compound.
Initial Toxicity Screening of Lupeol in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of Lupeol, a naturally occurring pentacyclic triterpenoid. This compound has garnered significant interest for its potential anti-cancer properties, demonstrating cytotoxic effects across a range of cancer cell lines.[1][2][3][4] This document outlines the methodologies for assessing this compound's impact on cell viability, apoptosis, and cell cycle progression, and summarizes key findings from various studies. Additionally, it details the signaling pathways implicated in this compound-mediated cytotoxicity.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values of this compound in various cell lines as determined by MTT and other viability assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| 451Lu | Metastatic Melanoma | 38 | 72 |
| A-549 | Lung Carcinoma | 50 | 72 |
| AsPC-1 | Pancreatic Adenocarcinoma | Dose-dependent inhibition | Not specified |
| CEM | T-lymphoblastic Leukemia | 50 | 72 |
| G361 | Malignant Melanoma | 50 | 72 |
| HeLa | Cervical Carcinoma | 37 | 72 |
| MCF-7 | Breast Carcinoma | 50 | 72 |
| MCF-7 | Breast Carcinoma | 80 | 24 |
| MCF-7 | Breast Carcinoma | 42.55 | Not specified |
| MDA-MB-231 | Breast Cancer | 62.24 | Not specified |
| PC-3 | Prostate Cancer | Dose-dependent inhibition (50-800 µM) | Not specified |
| RPMI 8226 | Multiple Myeloma | 50 | 72 |
| WM35 | Non-metastatic Melanoma | 32 | 72 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro toxicity studies. The following sections provide step-by-step protocols for the key experiments commonly used in the initial toxicity screening of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.[8][9]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a substrate to a colored product, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, untreated, and positive control samples.
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Nuclear Morphology Assessment: Hoechst 33342 Staining
Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain used to visualize nuclear morphology and identify apoptotic cells characterized by condensed or fragmented chromatin.[13][14][15]
Principle: Hoechst 33342 binds to the minor groove of DNA. In apoptotic cells, the condensed chromatin stains more brightly than the chromatin in normal cells.
Protocol:
-
Cell Seeding and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound.
-
Staining: Prepare a Hoechst 33342 staining solution (e.g., 5 µg/mL in PBS). Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear smaller, more condensed, and brightly stained.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as for other assays.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 15-30 minutes at 37°C.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.[4][19][20]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the experimental process and the molecular mechanisms of this compound's action, the following diagrams have been generated using the DOT language.
Conclusion
The initial in vitro toxicity screening of this compound consistently demonstrates its cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. The data suggests that this compound induces cell death through the modulation of multiple signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, and by regulating key proteins involved in cell cycle progression and apoptosis.[16][17] The provided protocols and workflows serve as a guide for researchers to further investigate the anti-cancer potential of this compound and similar natural compounds. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
The Discovery and Isolation of Lupeol from Novel Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and cholesterol-lowering effects.[1] While traditionally known to be present in common fruits and vegetables like mangoes, olives, and grapes, recent research has focused on the discovery and isolation of this compound from novel plant species, unearthing new and potentially richer sources of this valuable compound. This guide provides an in-depth technical overview of the recent discoveries of this compound in novel plant species, detailed methodologies for its extraction and isolation, and an exploration of its key signaling pathways.
Novel Plant Sources of this compound and Quantitative Analysis
Recent phytochemical investigations have identified several new plant sources of this compound, some of which exhibit significantly high concentrations of the compound. The systematic exploration of diverse flora continues to reveal previously unknown reservoirs of this potent triterpenoid. The quantitative data from these discoveries are crucial for identifying promising candidates for large-scale extraction and pharmaceutical development. A summary of this compound content in some recently explored plant species is presented in Table 1.
| Plant Species | Plant Part | Extraction Method | Solvent | This compound Yield/Content | Reference |
| Walsura trifoliata | Leaves | Soxhlet Extraction | Chloroform (B151607) | Not explicitly quantified, but isolated for the first time. | |
| Vernonanthura ferruginea | Leaves | Maceration | Chloroform | Not explicitly quantified, but isolated. | |
| Coccoloba uvifera | Leaves | Sonication | n-Hexane | 0.77 mg per gram of dried fraction (77% purity in the fraction). | [2] |
| Derris scandens | Not specified | Soxhlet Extraction | Ethanol | 32.79 ± 0.91 mg/100 g of crude drug. | [3] |
| Albizia procera | Not specified | Soxhlet Extraction | Ethanol | 21.44 ± 0.89 mg/100 g of crude drug. | [3] |
| Diospyros rhodocalyx | Not specified | Soxhlet Extraction | Ethanol | 40.72 ± 0.40 mg/100 g of crude drug. | [3] |
| Carissa congesta | Roots | Cold Extraction | Petroleum Ether | 1.8% (w/w). | [1] |
| Zanthoxylum monogynum | Stem Bark | Maceration | Hexane | 9.8 g. | [1] |
| Betula alnoides | Not specified | Not specified | Ethyl Acetate (B1210297) | 0.0168%. | [1] |
| Alstonia scholaris | Stem Bark | Not specified | Not specified | 0.369 ± 0.01%. | [1] |
Table 1: Quantitative Analysis of this compound in Novel and Recently Studied Plant Species
Experimental Protocols: From Plant Material to Purified this compound
The successful isolation of this compound necessitates a systematic workflow, encompassing extraction, fractionation, and purification. Below are detailed methodologies for these key experimental stages.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Extraction of this compound from Walsura trifoliata Leaves (Soxhlet Method)
This protocol is adapted from the methodology described for the first-time isolation of this compound from Walsura trifoliata.[4]
Materials:
-
Dried and coarsely powdered leaves of Walsura trifoliata (1 kg)
-
Chloroform
-
Soxhlet apparatus
-
Round bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 1 kg of the coarsely powdered leaves into a large thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round bottom flask with a sufficient volume of chloroform.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 12 hours, ensuring continuous siphoning of the solvent.
-
After 12 hours, turn off the heat and allow the apparatus to cool.
-
Collect the chloroform extract from the round bottom flask.
-
Concentrate the extract to dryness using a rotary evaporator to obtain the crude chloroform extract.
Isolation of this compound by Column Chromatography
This is a general protocol for the purification of this compound from a crude extract, as demonstrated in the fractionation of Coccoloba uvifera extract.[2]
Materials:
-
Crude plant extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvents: n-hexane, ethyl acetate
-
Beakers or test tubes for fraction collection
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 20-50 mL each).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate alongside a this compound standard (if available). Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualization: Visualize the spots under a UV lamp (254 nm) and/or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid followed by heating). The Rf value of this compound is typically around 0.5-0.6 in such systems.[1]
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain a this compound-rich fraction.
Purification and Characterization
Recrystallization: Further purify the this compound-rich fraction by recrystallization from a suitable solvent like methanol (B129727) or acetone (B3395972) to obtain pure crystalline this compound.
Spectroscopic Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl and olefinic moieties.[5]
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating multiple key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for its development as a therapeutic agent.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[6]
Caption: this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been demonstrated to modulate this pathway, contributing to its anti-cancer effects.[6]
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is implicated in several cancers. This compound has been found to suppress this pathway, highlighting its potential as a targeted anti-cancer agent.[7][8]
Caption: this compound's suppression of the Wnt/β-catenin signaling pathway.
Conclusion
The ongoing exploration of phytochemicals from diverse plant sources continues to unveil novel and rich reservoirs of bioactive compounds like this compound. The identification of this compound in previously uninvestigated species, coupled with optimized extraction and isolation protocols, paves the way for its sustainable production and further preclinical and clinical development. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB, PI3K/Akt, and Wnt/β-catenin, provides a solid mechanistic foundation for its therapeutic potential in a range of diseases. This guide serves as a comprehensive resource for researchers and professionals in the field, aiming to accelerate the translation of this compound from a promising natural product to a clinically relevant therapeutic agent.
References
- 1. bepls.com [bepls.com]
- 2. Isolation, characterization, and encapsulation of a this compound-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 3. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of this compound, Design and Synthesis of this compound derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 6. This compound modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dietary terpene this compound targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits growth and migration in two human colorectal cancer cell lines by suppression of Wnt–β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol's Role in Modulating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in a variety of fruits, vegetables, and medicinal plants, has garnered significant attention for its diverse pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, and chemopreventive properties. The therapeutic potential of this compound is largely attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in various pathological conditions. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with key cellular signaling cascades, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms involved.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models, providing a basis for comparison and future study design.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration/IC50 | Reference |
| PC-3 | Prostate Cancer | MTT Assay | Cell Proliferation Inhibition (12-71%) | 50-800 µM | |
| PC-3 | Prostate Cancer | Flow Cytometry | G2/M Phase Arrest (34-58%) | 400-600 µM | |
| LNCaP, PC-3, DU145 | Prostate Cancer | Growth Inhibition | 1-40 µM | ||
| 451Lu (metastatic) | Melanoma | Cell Viability | G1-S Phase Arrest | 80 µM | |
| Mel 928, Mel 1241 | Melanoma | Luciferase Assay | 50% decrease in β-catenin transcriptional activity | 40-60 µM | |
| DLD 1, HCT 116 | Colorectal Cancer | MTT Assay | Cell Viability Decrease | 0-60 µM | |
| HepG2 | Hepatocellular Carcinoma | Western Blot | Maximum inhibition of STAT3 phosphorylation | ~50 µM | |
| MCF-7 | Breast Cancer | Cell Viability | IC50 | 80 µM | |
| MCF-7 | Breast Cancer | Anti-proliferative effect | IC50 | 42.55 µM | |
| MDA-MB-231 | Breast Cancer | Anti-proliferative effect | IC50 | 62.24 µM | |
| Du145 (chemoresistant) | Prostate Cancer | MTT Assay | IC50 | 48 µM | |
| Prostate CSCs | Prostate Cancer | MTT Assay | IC50 | 27 µM | |
| MNNG/HOS, MG-63 | Osteosarcoma | Apoptosis & Cell Cycle Arrest | Dose-dependent | Not specified | |
| CAL27, MDA1986 | Head and Neck Squamous Cell Carcinoma | Promoter Assay | NF-κB inhibition | IC10 dose | |
| H1299, A549, H292 | Non-small cell lung cancer | Trypan blue exclusion | Dose-dependent reduction in surviving cells | Not specified |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer/Condition | Dosage and Administration | Key Findings | Reference |
| CD-1 Mice | Skin Tumorigenesis | 1-2 mg/mouse (topical) | Significant inhibition of tumor promotion | |
| Athymic Nude Mice | Melanoma (451Lu xenograft) | 40 mg/kg (i.p.), 3 times/week | Significant reduction in tumor growth | |
| Athymic Nude Mice | Pancreatic Cancer (AsPC-1 xenograft) | 40 mg/kg, 3 times/week | Inhibition of tumor growth | |
| Mouse Model | Head and Neck Cancer | 2 mg/animal | Suppression of tumor growth and invasion | |
| Melanoma-bearing Mice | Melanoma | 20 mg/kg (s.c. or intratumoral) | Significant decrease in tumor growth rates | |
| TAC-induced Mice | Cardiac Hypertrophy | 50 mg/kg/day (i.g.) for 4 weeks | Prevention of morphological changes and cardiac dysfunction | |
| FVB Mice | Liver Cancer | 10 mg/kg (i.v.), every other day for 3 weeks | Decreased liver tumor nodes, liver weight, and liver index | |
| Murine Colitis Model | Acute and Chronic Colitis | Not specified (oral) | Significant reduction in colitis activity and histologic scores | |
| Rat and Mouse Models | Inflammation | 100 mg/kg (p.o.) | 50-40% inhibition of edema and 57.9% inhibition of abdominal constrictions | |
| Arthritic Mice | Arthritis | 12.5-200 mg/kg (oral) | Significant reduction in CD4+ and CD8+ T cell counts and cytokine levels |
Modulation of Cellular Signaling Pathways
This compound exerts its pleiotropic effects by targeting multiple signaling pathways critical for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway in various cancer models. In cardiac hypertrophy models, this compound attenuates the phosphorylation of PI3K and Akt. In some hepatocellular carcinoma cells, low doses of this compound (<40 µM) were found to activate the PI3K/Akt pathway, suggesting a dose-dependent dual effect.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to modulate this pathway, contributing to its anti-cancer effects.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is linked to various inflammatory diseases and cancers. This compound effectively suppresses NF-κB activation by inhibiting the degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is strongly implicated in the development of several cancers, particularly colorectal cancer. This compound has been shown to inhibit this pathway by promoting the degradation of β-catenin and reducing its nuclear translocation, thereby downregulating the expression of Wnt target genes like c-myc and cyclin D1.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers and is associated with poor prognosis. This compound has been found to suppress both constitutive and inducible STAT3 activation by inhibiting the phosphorylation of STAT3 at tyrosine 705, leading to the downregulation of STAT3-regulated gene products.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Potential of Lupeol-Containing Plants
Introduction
This compound, a pharmacologically active pentacyclic triterpenoid (B12794562), is widely distributed throughout the plant kingdom, found in common fruits, vegetables, and various medicinal plants.[1][2] This naturally occurring compound has garnered significant attention from the scientific community for its extensive range of therapeutic properties, including anti-inflammatory, anti-cancer, antimicrobial, and antioxidant effects.[3][4][5] Traditionally, plants rich in this compound have been used for centuries in folk medicine across North America, Latin America, Japan, China, Africa, and the Caribbean to treat ailments like inflammation, infections, and wounds.[4][6] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and workflows involved in its study.
Ethnobotanical Landscape of this compound-Containing Plants
The traditional use of this compound-rich flora is a cornerstone of medicine in many cultures. These plants are prepared in various forms, such as latex, extracts, or powders, to treat a wide array of conditions. The latex from Himatanthus sucuuba, for example, is a popular anti-inflammatory remedy in Amazonian medicine.[7] Similarly, this compound-rich extracts of Pimenta racemosa are utilized by country doctors in the Caribbean region for inflammatory ailments.[7]
Table 1: Selected this compound-Containing Plants and Their Ethnobotanical Uses
| Botanical Name | Common Name(s) | Traditional Use(s) | Geographical Region(s) of Use |
|---|---|---|---|
| Tamarindus indica | Tamarind | Treatment of inflammation, infections, wounds[4] | Africa, Asia |
| Butyrospermum parkii | Shea Butter Plant | Skin ailments, inflammation[4][7] | Africa |
| Crataeva nurvala | Three-leaved caper | Anti-inflammatory, anti-urolithiasis[4][8] | Asia, particularly India |
| Himatanthus sucuuba | Bellaco Caspi | Anti-inflammatory remedy[4][7] | Amazonia (Latin America) |
| Celastrus paniculatus | Intellect Tree | Neurological and inflammatory disorders[4][7] | Asia |
| Bombax ceiba | Red Silk Cotton Tree | Anti-inflammatory, wound healing[4][7] | Asia, Australia |
| Aloe vera | Aloe | Skin conditions, inflammation[7] | Worldwide |
| Mangifera indica | Mango | General health promotion, anti-diarrheal[7][8] | Tropical regions worldwide |
Pharmacological Activity and Molecular Mechanisms
Scientific investigations have substantiated many of the traditional claims, revealing that this compound exerts its effects by modulating key cellular signaling pathways. Its multi-target nature makes it a promising candidate for drug development.[7][9]
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory effects, comparable in some models to established drugs like dexamethasone (B1670325) and indomethacin.[1][7] Its mechanism involves the downregulation of pro-inflammatory signaling cascades. This compound inhibits the production of cytokines like TNF-α, IL-1β, IL-4, IL-5, and IL-6, and enzymes such as COX-2 and iNOS, primarily through the suppression of the NF-κB pathway.[4][7][10][11] It can also promote the Nrf2/ARE pathway, which enhances the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[9][10]
Caption: this compound's Anti-Inflammatory Mechanism via NF-κB Inhibition.
Anti-Cancer Activity
This compound exhibits significant anti-cancer properties, including the ability to inhibit tumor growth, induce apoptosis (programmed cell death), and prevent metastasis in various cancer models.[4][12] It selectively targets cancer cells while showing minimal toxicity to normal cells.[7] Key pathways modulated by this compound in cancer include the PI3K/Akt, Wnt/β-catenin, and EGFR signaling pathways.[7][13][14] By inhibiting these pro-survival pathways, this compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[15][16]
Caption: this compound's Anti-Cancer Mechanism via PI3K/Akt Pathway Inhibition.
Quantitative Data Summary
The following tables provide quantitative data on this compound content in various plant sources and its biological activity from selected preclinical studies.
Table 2: this compound Content in Selected Plant Materials
| Plant Source | Part Used | This compound Content | Reference |
|---|---|---|---|
| Ulmus sp. | Bark | 800 µg/g | [8] |
| Aloe sp. | Dry Leaf | 280 µg/g | [8] |
| Pyrus pyrifolia | Twig Bark | 175 µg/g | [8] |
| Derris scandens | Crude Drug | 40.72 ± 0.40 mg/100 g | [17] |
| Albizia procera | Crude Drug | 21.44 ± 0.89 mg/100 g | [17] |
| Ficus bengalensis | Leaves | 0.8% w/w | [18] |
| Panax ginseng | Oil | 15.2 mg/100 g |[8] |
Table 3: In Vitro Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Concentration | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 80 µM | [16] |
| MCF-7 | Breast Cancer | 198.75 µg/ml | [19] |
| A549 | Lung Cancer | < 50 µM (derivatives) | [20] |
| HepG2 | Liver Cancer | < 50 µM (derivatives) | [20] |
| 451Lu | Metastatic Melanoma | 40 - 80 µmol/L (effective dose) |[21] |
Table 4: In Vivo Anti-Inflammatory and Anti-Tumor Activity of this compound | Animal Model | Condition | Dosage and Administration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Mouse | TPA-induced skin tumor promotion | 40 mg/kg; topical; 3 times/week | Significant decrease in tumor burden and multiplicity |[7] | | Rat | Paw Swelling | Not Specified | 39% decrease in paw swelling |[1] | | Mouse | TPA-induced ear inflammation | 0.5 and 1 mg/ear; topical | Alleviated inflammation |[7] | | Mouse | Carrageenan-induced peritonitis | 0.1 mg/kg; i.p. | Drastically inhibited neutrophil migration |[11] | | Nude Mouse | Melanoma xenograft (451Lu cells) | Thrice a week administration | Inhibition of tumor growth |[21][22] |
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing research. This section outlines standard protocols for the extraction, quantification, and biological evaluation of this compound.
Protocol 1: Extraction and Isolation of this compound from Plant Material
This protocol describes a general procedure for extracting and isolating this compound, which can be adapted based on the specific plant matrix.
-
Preparation : Air-dry the plant material (e.g., leaves, bark) in the shade and grind it into a coarse powder.
-
Extraction :
-
Perform Soxhlet extraction or maceration using a non-polar solvent like n-hexane or petroleum ether to defat the sample and extract triterpenoids.[2][18][23]
-
Alternatively, use a more polar solvent like ethanol (B145695) or methanol (B129727) for broader extraction, followed by liquid-liquid partitioning.[23][24]
-
-
Concentration : Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Purification (Column Chromatography) :
-
Prepare a silica (B1680970) gel (60-120 mesh) column packed using n-hexane as the slurry solvent.
-
Load the concentrated crude extract onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.[24]
-
-
Monitoring : Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase such as n-hexane:ethyl acetate (8:2 v/v). Visualize spots by spraying with vanillin-sulfuric acid reagent and heating.[2][18]
-
Crystallization : Combine the fractions containing pure this compound (identified by comparing the Rf value to a standard) and concentrate them. Recrystallize the residue from a suitable solvent (e.g., diethyl ether, methanol) to obtain pure this compound crystals.[18]
Caption: Workflow for this compound Extraction and Isolation.
Protocol 2: Quantification of this compound using HPLC-PDA/UV
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in extracts.[2][17]
-
Standard Preparation : Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., acetonitrile) and create a series of dilutions to generate a calibration curve (e.g., 0.5-500 µg/mL).[25]
-
Sample Preparation : Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Chromatographic Conditions :
-
Column : C8 or C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2][25]
-
Mobile Phase : Isocratic elution with a mixture like acetonitrile (B52724) and water (e.g., 95:5 v/v) or acetonitrile and 0.1% acetic acid.[2][25]
-
Flow Rate : 0.8 - 1.0 mL/min.[2]
-
Detection : UV or PDA detector set at 210 nm or 215 nm.[2][18]
-
Injection Volume : 10-20 µL.
-
-
Analysis : Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Protocol 3: In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells.[15][16]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow attachment.[19]
-
Compound Treatment : Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 4: In Vivo Murine Model of Inflammation
This protocol outlines a common animal model to evaluate the anti-inflammatory potential of this compound.
-
Animals : Use male Swiss mice or CD-1 mice (25-30 g).[11][13]
-
Grouping : Divide animals into groups: (1) Control (vehicle), (2) Positive Control (e.g., Indomethacin), (3) this compound-treated groups (various doses).
-
Compound Administration : Administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle 30-60 minutes before inducing inflammation.[11]
-
Induction of Inflammation :
-
Measurement :
-
For paw edema, measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection.
-
For ear edema, measure ear thickness with a digital caliper or use a punch biopsy to determine the weight difference at a set time point (e.g., 6 hours) after TPA application.
-
-
Analysis : Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Conclusion and Future Perspectives
This compound, a triterpenoid with a rich history in traditional medicine, has demonstrated significant therapeutic potential in preclinical studies. Its multi-target action against key pathways in inflammation and cancer positions it as a highly promising phytopharmaceutical. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on improving this compound's bioavailability, conducting rigorous clinical trials to validate its efficacy and safety in humans, and exploring its synergistic effects with existing chemotherapeutic agents.[4][12] The continued exploration of this compound and its plant sources is a critical step in translating ethnobotanical knowledge into modern, evidence-based therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bepls.com [bepls.com]
- 3. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of this compound as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects and possible mechanism of action of this compound acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound evokes anticancer effects in oral squamous cell carcinoma by inhibiting oncogenic EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound triterpene exhibits potent antitumor effects in A427 human lung carcinoma cells via mitochondrial mediated apoptosis, ROS generation, loss of mitochondrial membrane potential and downregulation of m-TOR/PI3Ksol;AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of anticancer potentials of this compound isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpcsonline.com [ijpcsonline.com]
- 19. sciencescholar.us [sciencescholar.us]
- 20. tandfonline.com [tandfonline.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. easpublisher.com [easpublisher.com]
- 24. unn.edu.ng [unn.edu.ng]
- 25. globalresearchonline.net [globalresearchonline.net]
Lupeol as a Potent Chemopreventive Agent: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol, a pentacyclic triterpene found in a variety of fruits and vegetables, has garnered significant attention for its potential as a chemopreventive agent.[1][2][3] Extensive preclinical studies have demonstrated its ability to impede carcinogenesis through the modulation of multiple cellular signaling pathways, induction of apoptosis, and inhibition of inflammation and angiogenesis.[4][5][6][7] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence presented herein underscores the promise of this compound as a lead compound for the development of novel cancer chemopreventive strategies.
Introduction
Cancer chemoprevention, the use of natural or synthetic agents to reverse, suppress, or prevent the development of cancer, is a rapidly evolving field.[1] Dietary phytochemicals have emerged as a promising source of chemopreventive agents due to their pleiotropic effects and favorable safety profiles.[7] this compound, a naturally occurring triterpenoid, has been identified as a particularly compelling candidate.[1][2][3] Found in common dietary sources such as mangoes, grapes, olives, and strawberries, this compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[7][8] This whitepaper consolidates the existing scientific evidence on this compound's chemopreventive potential, with a focus on its molecular targets and mechanisms of action.
In Vitro Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in Table 1.
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 50 | 72 | [4] |
| Leukemia | HL-60 | Not specified | Not specified | [7] |
| Cervical Cancer | HeLa | 37 | 72 | [4] |
| Lung Cancer | A-549 | 50 | 72 | [4] |
| Multiple Myeloma | RPMI 8226 | 50 | 72 | [4] |
| Malignant Melanoma | G361 | 50 | 72 | [4] |
| Pancreatic Cancer | AsPC-1 | Dose-dependent inhibition | 48 | [1][9] |
| Prostate Cancer | LNCaP | 1-30 (induces apoptosis) | 48 | [10] |
| Metastatic Melanoma | 451Lu | 40-80 (induces apoptosis) | 72 | [11] |
| Colon Adenocarcinoma | SW620 | 1.99 | Not specified | [12] |
In Vivo Chemopreventive and Anti-tumor Activity
The promising in vitro results have been substantiated by numerous in vivo studies using animal models of carcinogenesis. These studies have demonstrated this compound's ability to inhibit tumor initiation and promotion, reduce tumor incidence and multiplicity, and delay tumor onset.
Table 2: In Vivo Efficacy of this compound in Animal Models of Carcinogenesis
| Animal Model | Carcinogen/Tumor Model | This compound Dose and Administration | Key Findings | Reference |
| CD-1 Mice | TPA-induced skin tumorigenesis | 1-2 mg/mouse (topical) | Significant inhibition of tumor incidence and multiplicity. | [13] |
| Athymic Nude Mice | CWR22Rnu1 (prostate cancer) xenograft | Not specified | Significant inhibition of tumor growth and PSA secretion. | [14] |
| Athymic Nude Mice | 451Lu (melanoma) xenograft | Not specified | Significant reduction in tumor growth. | [11] |
| Swiss Albino Mice | Benzo[a]pyrene-induced skin tumorigenesis | 500 µM/0.2 ml acetone/animal (topical) | Significant delay in the onset of tumorigenesis; reduction in tumor volume, number, and multiplicity when combined with pterostilbene. | [15] |
| SMMC7721 Xenograft Mice | Hepatocellular carcinoma | 20 mg/kg (three times per week) | 14% reduction in tumor volume compared to control. | [16] |
Molecular Mechanisms of Chemoprevention
This compound exerts its chemopreventive effects through a multi-targeted approach, influencing several key signaling pathways that are often dysregulated in cancer.
Modulation of Inflammatory Pathways
Chronic inflammation is a well-established driver of carcinogenesis. This compound has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][17][18][19] By preventing the degradation of IκBα, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.[6]
Interference with Cell Survival and Proliferation Pathways
The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) pathways are critical for cell survival, proliferation, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers. This compound has been demonstrated to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of Akt, a key downstream effector.[4][20][21][22][23] This inhibition leads to the downstream suppression of pro-survival signals and can induce apoptosis. Similarly, this compound has been shown to modulate the MAPK/ERK pathway, although the specific effects can be cell-type dependent.[6]
Induction of Apoptosis
A key mechanism of this compound's chemopreventive action is its ability to induce programmed cell death, or apoptosis, in cancer cells while sparing normal cells.[1][10][11][13][24][25] this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[24] Furthermore, this compound can enhance the expression of Fas receptors, sensitizing cancer cells to Fas-mediated apoptosis.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of this compound in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of anticancer potentials of this compound isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PI3-kinase inhibition synergistically promoted the anti-tumor effect of this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Is One of Active Components in the Extract of Chrysanthemum indicum Linne That Inhibits LMP1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound protects against cardiac hypertrophy via TLR4-PI3K-Akt-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rjppd.org [rjppd.org]
Unveiling the Pharmacokinetic Profile of Lupeol: A Technical Guide to its ADME Properties
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the basic pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lupeol. This naturally occurring pentacyclic triterpenoid, found in a variety of fruits and medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. However, its therapeutic potential has been hampered by its poor water solubility and low bioavailability. This guide provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in overcoming these challenges.
This compound, a lipophilic compound, exhibits poor aqueous solubility, which significantly impacts its absorption from the gastrointestinal tract.[1][2][3] Classified under the Biopharmaceutics Classification System (BCS) as a Class II molecule, it is characterized by low solubility and high permeability.[2] In vivo studies in animal models have consistently demonstrated its low oral bioavailability.
Absorption
The absorption of this compound is limited by its high lipophilicity and poor water solubility.[1][2][3] In silico predictions have suggested poor gastrointestinal absorption.[2] An in vivo study in CD-1 mice reported that despite its nonpolar nature, the extent of absorption (F) was 0.645 ± 0.0581 when administered in olive oil, suggesting that formulation can play a crucial role in its oral uptake.[1]
Distribution
Following absorption, this compound is distributed in various tissues. A study in CD-1 mice showed significant concentrations of this compound in the stomach (137.25 ± 19.94 ng/mg) and small intestine (99.00 ± 12.99 ng/mg) at early time points after oral administration.[1] this compound exhibits binding to plasma proteins, a key determinant in its disposition.[4] In vitro studies have shown that this compound binds to human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP).[4] The binding constant for HSA was determined to be 3 ± 0.01 × 10(4) M(-1), while for AGP it was 0.9 ± 0.02 × 10(3) M(-1).[4] Molecular displacement studies suggest that this compound primarily binds to site II on HSA.[4]
Metabolism
The metabolic fate of this compound is an area of ongoing investigation. In vitro metabolic stability assays using liver microsomes are crucial for understanding its susceptibility to hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes. While specific metabolic stability data for this compound is not extensively detailed in the public domain, the methodologies for conducting such assays are well-established.
Excretion
The primary route of excretion for this compound appears to be through the feces. In a study with CD-1 mice, the main excretion route was fecal, with a peak concentration of 163.28 ± 9.83 μg/mg observed at 12 hours post-administration.[1]
Toxicity
This compound has been reported to have a low toxicity profile. Acute dermal toxicity studies in rats, following OECD guideline 402, showed no mortality or signs of systemic toxicity at a dose of 2000 mg/kg body weight.[5] Repeated dose 28-day oral toxicity studies in rodents (OECD guideline 407) are a standard method for evaluating the sub-acute toxicity of compounds.[6] Studies in rats have shown that this compound can have protective effects against pesticide-induced hepatotoxicity and renal ischemia-reperfusion injury.[7][8][9]
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose & Route | Value | Reference |
| Cmax | CD-1 Mice | Oral (in olive oil) | 8.071 ± 2.930 µg/mL | [1] |
| Tmax | CD-1 Mice | Oral (in olive oil) | 6.444 ± 0.851 h | [1] |
| Bioavailability (F) | CD-1 Mice | Oral (in olive oil) | 0.645 ± 0.0581 | [1] |
| HSA Binding Constant (Ka) | In vitro | - | 3 ± 0.01 × 10(4) M-1 | [4] |
| AGP Binding Constant (Ka) | In vitro | - | 0.9 ± 0.02 × 10(3) M-1 | [4] |
Experimental Protocols
In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
Animal Model: Male Wistar rats or CD-1 mice.[1][10]
Dosing:
-
Oral Administration: A suspension of this compound in a suitable vehicle (e.g., olive oil, 0.5% carboxymethyl cellulose) is administered by oral gavage.[1][11]
-
Intravenous Administration: A solution of this compound in a suitable solvent (e.g., a mixture of ethanol, polyethylene (B3416737) glycol, and saline) is administered via the tail vein.
Sample Collection:
-
Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[1]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method:
-
This compound concentrations in plasma are quantified using a validated LC-MS/MS method.[10][11][12][13]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for extracting this compound from plasma.[10][11]
-
Chromatography: Reversed-phase chromatography is typically used with a C18 column. The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid.[10][11]
-
Mass Spectrometry: Detection is performed using tandem mass spectrometry with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[10][11][12][13]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated using non-compartmental analysis.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Cell Culture:
-
Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[14]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[14][15]
Permeability Assay:
-
The transport of this compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
A solution of this compound (at a relevant concentration, e.g., 10 µM) is added to the donor compartment (apical for A-B, basolateral for B-A).[15]
-
Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).[15]
Analytical Method:
-
The concentration of this compound in the collected samples is determined by LC-MS/MS.
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if this compound is a substrate for efflux transporters.
Metabolic Stability Assay in Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of this compound.
Procedure:
-
This compound (typically at a concentration of 1 µM) is incubated with pooled human or rodent liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[16][17][18]
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[16][17][18]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[16][17][19]
Analytical Method:
-
The remaining concentration of this compound at each time point is quantified by LC-MS/MS.
Data Analysis:
-
The percentage of this compound remaining is plotted against time.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of this compound.
Visualizations
Caption: Overall ADME process of this compound.
Caption: In vivo pharmacokinetic study workflow.
Caption: Caco-2 permeability assay workflow.
References
- 1. Absorption and distribution of this compound in CD-1 mice evaluated by UPLC-APCI+ -MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative binding mechanism of this compound compounds with plasma proteins and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. This compound inhibits pesticides induced hepatotoxicity via reducing oxidative stress and inflammatory markers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound in rats with renal ischemia‑reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of this compound in rats with renal ischemia‑reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An LC-ESI/MS/MS method for the determination of this compound via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. mercell.com [mercell.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mttlab.eu [mttlab.eu]
- 19. creative-bioarray.com [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Lupeol's Effect on Gene Expression in Preliminary Studies
Introduction: this compound, a pentacyclic triterpene found in a variety of fruits, vegetables, and medicinal plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-arthritic, anti-mutagenic, and anticancer effects.[1][2] Preliminary research indicates that this compound exerts its biological activities by modulating multiple signaling pathways and altering the expression of a wide array of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, proliferation, and inflammation.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on gene expression, focusing on data from in vitro and preclinical studies. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development.
Modulation of Gene Expression in Cancer
This compound has demonstrated significant potential as an anticancer agent by targeting key molecular pathways that govern cancer cell proliferation, survival, and apoptosis.[3][4] Its effects are multi-pronged, influencing the expression of genes involved in programmed cell death, cell cycle control, and oncogenic signaling cascades.
Induction of Apoptosis
This compound promotes apoptotic cell death in various cancer cell lines by altering the delicate balance between pro-apoptotic and anti-apoptotic genes.[4][5] The primary mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspase cascades.
Data on Apoptosis-Related Gene Expression:
| Cell Line | This compound Concentration | Treatment Duration | Target Gene | Effect on Expression | Reference |
| Human Prostate (PC-3) | Increased exposure | Not Specified | Bax, Caspase-3, Caspase-9, Apaf1 | Upregulation | [5] |
| Human Prostate (PC-3) | Increased exposure | Not Specified | Bcl-2 | Downregulation | [5] |
| Human Hepatocellular Carcinoma (Hep3B) | Not Specified | Not Specified | BCL-2 | Downregulation (33-fold in parental, 3.5-fold in resistant) | [6] |
| Mouse Skin | Not Specified | 96 hours | Bax, Caspase-3 | Upregulation | [7] |
| Mouse Skin | Not Specified | 96 hours | Bcl-2, Survivin | Downregulation | [7] |
| Human Cervical Cancer (HeLa) | Dose-dependent | Not Specified | Bax/Bcl-2 ratio | Increased | [8] |
| Human Prostate (LNCaP) | 1-30 µmol/L | 48 hours | Fas Receptor, FADD | Upregulation | [9][10] |
| Human Melanoma (451Lu) | Not Specified | Not Specified | BAX | Upregulation | [11] |
| Human Melanoma (451Lu) | Not Specified | Not Specified | BCL2 | Downregulation | [11] |
Signaling Pathway for this compound-Induced Apoptosis:
This compound appears to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and activation of the caspase-9-mediated cascade.[5][7] Concurrently, in prostate cancer cells, this compound increases the expression of the Fas receptor and its associated death domain (FADD), triggering the caspase-8-mediated extrinsic pathway.[9][10]
Cell Cycle Regulation
This compound can induce cell cycle arrest at different phases, primarily G1/S or G2/M, depending on the cancer cell type. This is achieved by downregulating the expression of key cell cycle progression proteins, such as cyclins and cyclin-dependent kinases (CDKs), and upregulating CDK inhibitors.[5][12]
Data on Cell Cycle-Related Gene Expression:
| Cell Line | This compound Concentration | Treatment Duration | Target Gene | Effect on Expression | Reference |
| Human Prostate (PC-3) | 400-600 µM | Not Specified | Cyclin B, cdc25C, plk1 | Inhibition | [5] |
| Human Prostate (PC-3) | 400-600 µM | Not Specified | 14-3-3sigma | Induction | [5] |
| Mouse Skin | Not Specified | Up to 72 hours | p53, p21/WAF1 | Upregulation | [7] |
| Mouse Skin | Not Specified | Up to 72 hours | cdc25C, cdc2, Cyclin B | Downregulation | [7] |
| Human Melanoma (451Lu) | 40-80 µmol/L | 72 hours | Cyclin D1, Cyclin D2, cdk2 | Downregulation | [11][12] |
| Human Melanoma (451Lu) | 40-80 µmol/L | 72 hours | p21 | Upregulation | [12] |
| Human Colorectal (SW480, HCT116) | Not Specified | Not Specified | cMYC, CCND1 (Cyclin D1) | Downregulation | [13] |
Logical Flow of this compound-Induced Cell Cycle Arrest:
Inhibition of Proliferation and Metastasis Signaling
This compound interferes with several signaling pathways critical for cancer cell growth, survival, and invasion, including the PI3K/Akt, Wnt/β-catenin, and MAPK pathways.
Data on Proliferation/Metastasis-Related Gene/Protein Expression:
| Pathway | Cell Line | This compound Concentration | Target | Effect on Expression/Activity | Reference |
| PI3K/Akt | CD-1 Mouse Skin | 1-2 mg/mouse | PI3K activation, Akt phosphorylation | Inhibition | [1][14] |
| Human Osteosarcoma (U-2 OS) | 5-15 µM | PI3K, pAKT | Downregulation | [15] | |
| Wnt/β-catenin | Human Prostate Cancer | 5 µM | Nuclear β-catenin | Downregulation | [16] |
| Human Colorectal (DLD1, HCT116) | Dose-dependent | β-catenin mRNA, Wnt target genes | Downregulation | [8] | |
| Metastasis | Human Osteosarcoma (U-2 OS) | 5-15 µM | MMP-2, MMP-9 | Downregulation | [15] |
| Human Osteosarcoma (U-2 OS) | 5-15 µM | N-cadherin | Downregulation | [15] |
PI3K/Akt and Wnt/β-catenin Signaling Pathways Inhibition by this compound:
Attenuation of Inflammatory Gene Expression
Chronic inflammation is a key driver of various diseases, including cancer. This compound exhibits potent anti-inflammatory properties by suppressing the expression of pro-inflammatory genes, primarily through the inhibition of the NF-κB signaling pathway.[1][17]
Data on Inflammatory Gene Expression:
| Model System | This compound Concentration | Inducer | Target Gene | Effect on Expression | Reference |
| HUVECs | Not Specified | LPS | COX-2, iNOS | Downregulation | [6] |
| HUVECs | Not Specified | LPS | IL-1β | Downregulation | [6] |
| HUVECs | Not Specified | LPS | HO-1 | Upregulation | [6] |
| CD-1 Mouse Skin | 1-2 mg/mouse | TPA | COX-2, iNOS | Inhibition | [1] |
| Mouse Brain (TBI model) | Not Specified | TBI | p-NF-κB, TNF-α, COX2, IL-1β | Alleviation | [18] |
| Keratinocytes (HaCaT) | 0.1-10 µM | TNF-α/IFN-γ | Cytokines, Chemokines | Downregulation | [19] |
NF-κB Signaling Pathway Inhibition by this compound:
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS or TPA trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this process by preventing the degradation and phosphorylation of IκBα.[1][14]
Experimental Methodologies
The following protocols are synthesized from methodologies reported in the cited preliminary studies.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines have been used, including prostate (PC-3, LNCaP), melanoma (WM35, 451Lu), colorectal (SW480, HCT116), and osteosarcoma (U-2 OS).[5][9][13][15][20] Normal human cells, such as melanocytes (NHM), are often used as controls.[20]
-
Culture Conditions: Cells are typically grown in standard media (e.g., RPMI 1640) supplemented with fetal bovine serum (2-10%) and penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.[20]
-
This compound Preparation and Application: A stock solution of this compound is commonly prepared in a mixture of warm alcohol and DMSO.[20] Cells are treated with varying concentrations of this compound (ranging from µM to mM) for durations typically between 24 to 96 hours. Vehicle-treated cells (e.g., DMSO/alcohol mixture) serve as controls.[5][20]
Gene and Protein Expression Analysis
-
Reverse Transcription PCR (RT-PCR/RT-qPCR): This technique is used to measure changes in mRNA levels of target genes. Total RNA is extracted from cell lysates, reverse transcribed into cDNA, and then amplified using gene-specific primers.[5][21]
-
Western Blot Analysis (Immunoblotting): This method is used to detect changes in the protein expression levels. Total cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., Bcl-2, p-Akt, Cyclin D1). A secondary antibody conjugated to an enzyme is then used for detection.[12][18]
-
Flow Cytometry: This technique is employed for cell cycle analysis. Cells are fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5][12] It is also used to quantify apoptosis by detecting markers like annexin (B1180172) V staining or DNA fragmentation (Sub-G1 peak).[7][9]
Disclaimer: This document summarizes findings from preliminary, preclinical studies. The effects of this compound on gene expression in humans have not been fully established. Further clinical research is required to validate these findings and determine the therapeutic potential of this compound.
References
- 1. This compound modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 5. Regulation of signaling pathways involved in this compound induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces p53 and cyclin-B-mediated G2/M arrest and targets apoptosis through activation of caspase in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel dietary triterpene this compound induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits growth and migration in two human colorectal cancer cell lines by suppression of Wnt–β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] this compound modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 15. This compound suppresses migration and invasion via p38/MAPK and PI3K/Akt signaling pathways in human osteosarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits proliferation of human prostate cancer cells by targeting β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects and possible mechanism of action of this compound acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound protects against cardiac hypertrophy via TLR4-PI3K-Akt-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Lupeol's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid (B12794562) found in a variety of plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-arthritic, anti-mutagenic, and anti-cancer properties.[1] The exploration of its therapeutic potential is increasingly being accelerated by in silico methodologies, which offer a rapid and cost-effective approach to predict its biological targets and elucidate its mechanisms of action. This technical guide provides an in-depth overview of the computational strategies employed to identify and characterize the molecular targets of this compound, complete with data from various studies, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Predicted Biological Targets of this compound
In silico studies, primarily through molecular docking, have identified a range of potential protein targets for this compound, many of which are implicated in cancer pathogenesis. These computational predictions provide a valuable starting point for experimental validation and further drug development efforts.
Data Presentation: Molecular Docking Performance of this compound
The following table summarizes the binding affinities of this compound with various protein targets as determined by molecular docking studies. The binding energy indicates the strength of the interaction between this compound and the target protein, with more negative values suggesting a stronger interaction.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Ligand Efficiency | Reference |
| mTOR | 4DRJ | -11.56 | 6.56 | -0.22 | [2][3] |
| Caspase-3 | 3EDQ | -11.56 | 6.56 | -0.24 | [2][3] |
| α-amylase | - | -9.5 / -9.3 | - | - | [4] |
| AKT | - | -8.61 | - | - | [2] |
| H-Ras | 7DPJ | -7.91 | 1.59 | -0.36 | [3] |
| PI3K | 7N3K | -7.91 | 1.59 | -0.26 | [3] |
| Topoisomerase | 1ZXM | -7.51 | 3.12 | 0.24 | [2][3] |
| BCL-2 | 6WHO | -6.86 | 9.43 | -0.22 | [2][3] |
| PTK | 1CDK | -6.82 | 10.05 | -0.22 | [2][3] |
| c-MYC | 6E16 | -7.3 | - | - | [5] |
| β-catenin | 2GL7 | -7.1 | - | - | [5] |
| c-FLIPL | 3H31 | -6.6 | - | - | [5] |
| SARS-CoV-2 Mpro | - | -8.2 | - | - | [6][7] |
| SARS-CoV-2 PLpro | - | -8.2 | - | - | [6][7] |
| SARS-CoV-2 Spike | - | -8.2 | - | - | [6][7] |
| SARS-CoV-2 RdRp | - | -7.5 | - | - | [6][7] |
| HBV RT (native) | - | -7.95 | - | - | [8] |
| HBV RT (M204V mutant) | - | -6.16 | - | - | [8] |
Key Signaling Pathways Modulated by this compound
In silico predictions and subsequent experimental validations have suggested that this compound exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK pathways are two of the most prominent cascades influenced by this compound.[9][10][11]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and apoptosis.[12] Its aberrant activation is a hallmark of many cancers. In silico and in vitro studies have shown that this compound can inhibit this pathway at multiple points.[11][13]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival.[14] this compound has been shown to interfere with this pathway, contributing to its anti-cancer effects.[9][15]
Experimental Protocols for In Silico Analysis
This section provides detailed methodologies for the key in silico experiments used to predict this compound's biological targets.
General In Silico Workflow
The prediction of biological targets for a natural product like this compound typically follows a structured computational workflow. This process integrates various in silico techniques to move from a compound of interest to a set of predicted targets and an understanding of its potential biological activities.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to estimate the binding affinity and analyze the interactions between a small molecule like this compound and its potential protein targets.
Protocol using AutoDock Vina:
-
Ligand Preparation:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or AutoDock Tools, remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein. This can be done by identifying the active site from literature or using prediction tools.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters. For example, a grid box of 60 x 60 x 60 Å is often used.[2]
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking. The command typically includes the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the output file name.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm.[3] The number of genetic algorithm runs can be set (e.g., 100).[3]
-
-
Analysis of Results:
-
Analyze the output file to obtain the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the predicted binding poses.
-
Visualize the docked complex using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.
Protocol using GROMACS:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex from the molecular docking study.
-
Generate the topology and parameter files for this compound using a force field compatible with GROMACS, such as CHARMM36, often with the help of servers like CGenFF.
-
Choose a suitable protein force field (e.g., AMBER, CHARMM).
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the system using the steepest descent algorithm to remove any steric clashes or inappropriate geometries.
-
-
Equilibration:
-
Conduct a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 atm). This ensures the system reaches the correct density. Position restraints are often applied to the protein and ligand backbone atoms during equilibration.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate parameters such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the number of hydrogen bonds over time. This analysis provides information on the stability of the complex and the key residues involved in the interaction.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used for virtual screening to find novel active compounds.
Ligand-Based Pharmacophore Modeling Protocol:
-
Training Set Selection:
-
Compile a set of known active ligands for the target of interest. For this compound, this could involve its derivatives with known activities.
-
Ensure structural diversity within the training set.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set.
-
-
Feature Identification and Alignment:
-
Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the training set molecules.
-
Align the molecules based on these common features.
-
-
Pharmacophore Model Generation:
-
Generate pharmacophore hypotheses that represent the 3D arrangement of the identified features. Software like Discovery Studio or LigandScout can be used for this purpose.
-
Score and rank the generated hypotheses based on how well they map to the active molecules.
-
-
Model Validation:
-
Validate the best pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Workflow for Virtual Screening:
-
Library Preparation:
-
Obtain a large compound library (e.g., ZINC, Enamine REAL).
-
Prepare the library by generating 3D coordinates, assigning protonation states, and creating different tautomers for each molecule.
-
-
Screening:
-
Structure-Based Virtual Screening (SBVS): Use molecular docking to screen the prepared library against the 3D structure of the target protein. Rank the compounds based on their docking scores.
-
Ligand-Based Virtual Screening (LBVS): Use a validated pharmacophore model or a 2D similarity search based on the structure of this compound to screen the library.
-
-
Hit Selection and Refinement:
-
Select the top-ranking hits from the screening.
-
Apply filters to remove compounds with undesirable physicochemical properties (e.g., poor ADMET properties).
-
Visually inspect the binding modes of the selected hits.
-
Perform more accurate binding free energy calculations (e.g., MM/PBSA or MM/GBSA) on the most promising candidates.
-
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery. In silico tools can provide valuable insights into the pharmacokinetic and toxicological profile of this compound.
Predicted ADMET Properties of this compound:
| Property | Predicted Value/Classification | Implication | Reference |
| Human Intestinal Absorption | High | Good oral bioavailability | [7] |
| Caco-2 Permeability | High | Good cell membrane permeability | [7] |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity | [7] |
| CYP450 Inhibition | Inhibitor of some isoforms | Potential for drug-drug interactions | [7] |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity | [7] |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity | [7] |
| Hepatotoxicity | Potential risk | Further investigation needed | [17] |
Conclusion
In silico approaches have proven to be invaluable in accelerating the discovery and characterization of the biological targets of natural products like this compound. Molecular docking studies have identified a range of potential protein targets, primarily associated with cancer, and have provided quantitative estimates of binding affinities. The elucidation of this compound's modulatory effects on key signaling pathways such as PI3K/AKT/mTOR and MAPK provides a mechanistic basis for its observed pharmacological activities. The detailed protocols provided in this guide offer a framework for researchers to employ these computational tools in their own investigations. While in silico predictions require experimental validation, they serve as a powerful hypothesis-generating engine, guiding research efforts and paving the way for the development of this compound and its derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking analysis of this compound with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospective role of this compound from Pterocarpus santalinus leaf against diabetes: An in vitro, in silico, and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of this compound in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound suppresses migration and invasion via p38/MAPK and PI3K/Akt signaling pathways in human osteosarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. This compound protects against cardiac hypertrophy via TLR4-PI3K-Akt-NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. Anti-Metastatic Effects of this compound via the Inhibition of MAPK/ERK Pathway in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bepls.com [bepls.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
High-yield Lupeol extraction methods from plant material
Application Notes & Protocols for the Efficient Isolation of a Promising Triterpenoid
For researchers, scientists, and professionals in drug development, the efficient extraction of lupeol from plant materials is a critical first step in harnessing its therapeutic potential. This document provides detailed application notes and protocols for various high-yield extraction methods, enabling the selection of the most suitable technique based on laboratory capabilities and research goals. This compound, a pentacyclic triterpenoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1]
Comparative Analysis of this compound Extraction Methods
The choice of extraction method significantly impacts the yield and purity of this compound. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often offer advantages in terms of efficiency and reduced extraction time compared to conventional methods like maceration and Soxhlet extraction.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound yields obtained through different extraction techniques.
Table 1: Comparison of this compound Yield from Various Extraction Methods
| Extraction Method | Plant Material | Solvent | Key Parameters | This compound Yield | Reference |
| Maceration | Coccoloba uvifera L. (Sea Grape) Leaves | Hexane | 1:10 sample to solvent ratio | Lower than UAE and HHPE | [3] |
| Soxhlet Extraction | Derris scandens, Albizia procera, Diospyros rhodocalyx | Ethanol | Not specified | 21.44 - 40.72 mg/100g | [4] |
| Ultrasound-Assisted Extraction (UAE) | Coccoloba uvifera L. (Sea Grape) Leaves | n-Hexane | 42 kHz, 25°C, 30 min | Highest among tested methods | [3][5] |
| Ultrasound-Assisted Extraction (UAE) | Melia azedarach Root | 100% Methanol (B129727) | 45°C, 40 min | 14.540 mg/g DW | [6] |
| Microwave-Assisted Extraction (MAE) | Cuscuta reflexa Roxb. | Methanol | 160 W, 3 min, 10 mL solvent | Significantly higher than conventional extraction | [7] |
| Supercritical Fluid Extraction (SFE) | Lupin Hulls | Supercritical CO2 | 320 bar, 50 g/min CO2 flow | 96.8% recovery | [8] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for this compound
| Plant Material | Solvent Concentration | Temperature (°C) | Sonication Time (min) | This compound Yield (mg/g DW) | Reference |
| Melia azedarach | 50% Methanol | 45 | 30 | 7.82 | [6] |
| Melia azedarach | 100% Methanol | 45 | 40 | 14.540 (predicted) | [6] |
Table 3: Optimization of Microwave-Assisted Extraction (MAE) for this compound from Cuscuta reflexa
| Microwave Power (Watts) | Extraction Time (min) | Solvent Volume (mL) | Observations | Reference |
| 160 | 3 | 10 | Efficient extraction | [7] |
| 320 | - | - | Interference from other phytochemicals | [7] |
| 640 | - | - | Complete degradation of this compound | [7] |
| 160 | 5 | - | Degradation of this compound | [7] |
| 160 | 10 | - | Degradation of this compound | [7] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the tables above, providing a step-by-step guide for laboratory application.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Coccoloba uvifera L. Leaves
Objective: To extract this compound from the leaves of Coccoloba uvifera L. using ultrasonication.
Materials and Equipment:
-
Dried and powdered leaves of Coccoloba uvifera L.
-
n-Hexane
-
Digital Ultrasonic Cleaner (e.g., Kendal CD-4820, 42 kHz)
-
Vacuum filtration system with Whatman™ 1 paper filters
-
Rotary evaporator (e.g., IKA RV10)
-
Beakers and flasks
Procedure:
-
Weigh the powdered plant material.
-
Mix the powdered plant material with n-hexane in a 1:10 (w/v) ratio in a beaker.[5]
-
Place the beaker in the ultrasonic bath.
-
Sonicate the mixture at a frequency of 42 kHz and a temperature of 25°C for 30 minutes.[5]
-
After sonication, vacuum filter the mixture using Whatman™ 1 paper filters to separate the extract from the plant residue.[5]
-
Wash the residue with a small amount of fresh n-hexane to ensure maximum recovery.
-
Combine the filtrates and remove the solvent using a rotary evaporator at 45°C and 200 rpm to obtain the crude this compound-rich extract.[5]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Cuscuta reflexa Roxb.
Objective: To extract this compound from Cuscuta reflexa Roxb. using a modified microwave system.
Materials and Equipment:
-
Dried and powdered Cuscuta reflexa Roxb.
-
Methanol (Analytical Grade)
-
Modified open vessel microwave system (e.g., Godrej GMC25E09-MRGX)
-
Whatman filter paper No. 41
-
Beakers and flasks
Procedure:
-
Accurately weigh one gram of the powdered plant material.[7]
-
Add 10 mL of methanol to the plant powder in a microwave-safe vessel.[7]
-
Irradiate the mixture in the microwave at a power of 160 watts for 3 minutes.[7]
-
After irradiation, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman filter paper No. 41 to separate the supernatant.[7]
-
The filtrate contains the extracted this compound and is ready for further analysis.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Lupin Hulls
Objective: To extract this compound from lupin hulls using supercritical CO2.
Materials and Equipment:
-
Lupin hulls with a particle size between 250 and 500 µm
-
Supercritical fluid extraction system
-
CO2 tank
-
Separator cells
Procedure:
-
Ensure the moisture content of the ground lupin hulls is below 10%.[9]
-
Load the extraction vessel with the prepared lupin hull powder.
-
Set the extraction parameters:
-
Pump supercritical CO2 through the extraction vessel for the desired extraction time (e.g., 90 minutes).[8]
-
The extracted this compound is separated from the CO2 in the separator cells by reducing the pressure.
-
Collect the this compound-rich extract from the separators.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described extraction protocols.
These protocols and comparative data provide a solid foundation for researchers to embark on the high-yield extraction of this compound, paving the way for further investigation into its promising biological activities. The choice of method will depend on factors such as available equipment, desired purity, and the scale of the extraction.
References
- 1. bepls.com [bepls.com]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of emerging technologies in the extraction of this compound, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, characterization, and encapsulation of a this compound-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 6. Improvement and prediction of the extraction parameters of this compound and stigmasterol metabolites of Melia azedarach with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. researchgate.net [researchgate.net]
- 9. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Isolation, Purification, and Quantification of Lupeol from Botanical Sources
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lupeol, a pentacyclic triterpenoid, is a widely distributed phytochemical in various fruits, vegetables, and medicinal plants, exhibiting a range of pharmacological activities including anti-inflammatory, anticancer, and antioxidant properties.[1][2] Its therapeutic potential has driven the need for robust and efficient methods for its isolation and purification. This application note provides a comprehensive, step-by-step protocol for the extraction, isolation, purification, and quantification of this compound from plant materials. The described methodologies include conventional Soxhlet and modern ultrasound-assisted extraction (UAE), followed by purification using column chromatography and characterization by TLC and HPLC. This guide is intended to provide researchers with a detailed framework for obtaining high-purity this compound for further investigation.
Materials and Equipment
Reagents and Consumables:
-
Plant material (e.g., Crataeva nurvala stem bark, Coccoloba uvifera leaves)
-
Solvents (n-hexane, petroleum ether, ethyl acetate (B1210297), chloroform, methanol, acetonitrile (B52724) - HPLC grade)[1]
-
Silica (B1680970) gel for column chromatography (60-120 mesh)[3]
-
Pre-coated silica gel 60 F254 TLC plates[1]
-
This compound standard (≥94% purity)[4]
-
Anisaldehyde-sulfuric acid or Vanillin-sulfuric acid spray reagent[5][6]
-
Deionized water
-
Filter paper (Whatman No. 1)
Equipment:
-
Grinder or mill
-
Soxhlet apparatus[7]
-
Ultrasonic bath/sonicator[8]
-
Rotary evaporator
-
Glass chromatography columns[9]
-
TLC development chamber and sprayer
-
UV lamp (254 nm)
-
Hot plate or oven
-
High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector[4]
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
Part 1: Sample Preparation and Extraction
The initial step involves drying the plant material to remove moisture, followed by grinding it into a coarse powder to increase the surface area for efficient solvent extraction.
Protocol 1.1: Soxhlet Extraction (Hot Percolation) This conventional method is suitable for exhaustive extraction. Petroleum ether or n-hexane are common solvents due to their selectivity for non-polar triterpenoids like this compound.
-
Preparation: Accurately weigh about 100 g of the dried, powdered plant material (e.g., Crataeva nurvala stem bark).[3]
-
Loading: Place the powdered material into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Extraction: Add 500 mL of petroleum ether or n-hexane to a round-bottom flask attached to the extractor.[3][7] Heat the solvent using a heating mantle to initiate the extraction cycle.
-
Duration: Continue the extraction for approximately 48 hours or until the solvent in the siphon arm runs clear.[3]
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract under reduced pressure using a rotary evaporator at 40 °C to obtain the crude extract.[10]
Protocol 1.2: Ultrasound-Assisted Extraction (UAE) UAE is a modern, efficient alternative that uses acoustic cavitation to enhance extraction, often requiring less time and solvent.
-
Preparation: Mix the powdered plant material (e.g., Coccoloba uvifera leaves) with n-hexane in a 1:10 (w/v) ratio in a flask.[8]
-
Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 42 kHz at 25 °C for 30 minutes.[8]
-
Filtration: Following sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[8] For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent.
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator to yield the crude hexane (B92381) extract.
Part 2: Isolation and Purification by Column Chromatography
Column chromatography (CC) is the primary method for purifying this compound from the crude extract by separating compounds based on their differential adsorption to the stationary phase.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column (e.g., 70 x 3 cm).[9] Allow the silica gel to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of the initial mobile phase (n-hexane).[9][10] Alternatively, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it on top of the packed column.[10]
-
Elution: Begin elution with 100% n-hexane.[8][9] Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate).[8][11]
-
Fraction Collection: Collect the eluate in fractions of 20-50 mL.[9]
-
TLC Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (see Protocol 3.1). Pool the fractions that show a spot corresponding to the Rf value of a standard this compound sample.[10]
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified this compound-rich fraction.[10] For higher purity, this fraction can be subjected to recrystallization from a suitable solvent like ethanol.[3]
Data Presentation
Table 1: Summary of this compound Extraction Methods and Yields
| Plant Source | Part Used | Extraction Method | Solvent | Yield (% w/w or amount) | Reference |
| Carissa congesta | Roots | Cold Extraction | Petroleum Ether | 1.8% w/w | [1] |
| Zanthoxylum monogynum | Stem Bark | Maceration | Hexane | 9.8 g | [1] |
| Calotropis gigantea | Whole Plant | Soxhlet | n-Hexane | 2.0 g from 100 g | [7] |
| Crataeva nurvala | Stem Bark | HPTLC Analysis | - | 0.13% w/w | [1] |
| Ficus bengalensis | Leaves | Soxhlet | n-Butanol | 0.8% w/w (by HPLC) | [6] |
| Betula alnoides | Stem Bark | Hexane Extraction | Hexane | 50-100 µg/g | [12] |
Purity Assessment and Quantification
Protocol 3.1: Thin-Layer Chromatography (TLC) TLC is used for rapid monitoring of column fractions and initial purity assessment.
-
Spotting: Spot the dissolved fractions and a this compound standard onto a pre-coated silica gel 60 F254 TLC plate.
-
Development: Develop the plate in a chamber saturated with a mobile phase such as n-hexane:ethyl acetate (8:2 v/v) or petroleum ether:diethyl ether:acetic acid (70:30:2).[1][6]
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (if applicable) or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.[5] this compound typically appears as a distinct spot.
-
Rf Calculation: Calculate the Retention factor (Rf) and compare it with the standard. The Rf value for this compound is often reported in the range of 0.46 - 0.68 depending on the solvent system.[1][6]
Protocol 3.2: High-Performance Liquid Chromatography (HPLC) HPLC is a precise method for quantifying the purity of the isolated this compound. Due to its lack of a strong chromophore, this compound is typically detected at low UV wavelengths.[4]
-
Sample Preparation: Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare the isolated sample by dissolving a known weight in acetonitrile to a concentration within the calibration range (e.g., 10-160 µg/mL).[4][13] Filter all solutions through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by injecting a series of standard solutions of known concentrations. Quantify the this compound content in the isolated sample by comparing its peak area to the calibration curve.
Table 2: Summary of Chromatographic Conditions for this compound Analysis
| Method | Stationary Phase | Mobile Phase (v/v) | Detection | Rf / RT | Reference |
| HPTLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (8.2:1.8) | Anisaldehyde spray, 560 nm | Rf = 0.46 | [1] |
| TLC | Silica Gel | Pet. Ether:Diethyl Ether:Acetic Acid (70:30:2) | Vanillin-Sulfuric Acid | Rf = 0.68 | [6] |
| HPLC | C18 Column | Methanol:Acetonitrile (30:70) | UV at 210 nm | RT = 27.5-28.5 min | [1] |
| HPLC | C8 Column | Acetonitrile:Acetic Acid (99.99:0.01) | PDA at 210 nm | RT ≈ 17 min | [4][13] |
Structural Confirmation
The identity of the purified compound as this compound should be unequivocally confirmed through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra provide detailed structural information. Key signals in the 1H NMR spectrum for this compound include two olefinic protons around δ 4.56 and 4.68, and a carbinolic proton as a double-doublet at δ 3.18.[3][4]
-
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight. This compound (C30H50O) typically shows a molecular ion peak at m/z 426 (M+).[3]
Visualized Workflows
Caption: General workflow for this compound isolation and purification.
Caption: Detailed workflow for column chromatography purification.
References
- 1. bepls.com [bepls.com]
- 2. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chesci.com [chesci.com]
- 4. scielo.br [scielo.br]
- 5. Use of emerging technologies in the extraction of this compound, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. unn.edu.ng [unn.edu.ng]
- 10. ajol.info [ajol.info]
- 11. japsonline.com [japsonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Accurate Quantification of Lupeol
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Lupeol, a pentacyclic triterpenoid (B12794562) of significant pharmacological interest.[1][2][3] Due to its lack of a strong chromophore, UV detection of this compound requires optimization at low wavelengths.[4][5] This protocol establishes a reliable method using a C18 stationary phase with UV detection, suitable for quality control and research applications in herbal extracts and pharmaceutical formulations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and sensitivity.[6][7][8]
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in a variety of fruits, vegetables, and medicinal plants.[2][3] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3] As interest in this compound as a potential therapeutic agent grows, the need for accurate and reliable quantitative methods is critical for standardization and quality control of raw materials and finished products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound.[1][4] This document provides a detailed, step-by-step protocol for an isocratic RP-HPLC method coupled with UV detection for the precise quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: (Purity ≥95%), Sigma-Aldrich or equivalent.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.[1]
-
Acid: Formic acid or acetic acid (for mobile phase modification).[1][2]
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon).
-
Plant Material/Formulation: Sample containing this compound for analysis.
Equipment
-
HPLC System: An HPLC system equipped with a pump (quaternary or binary), degasser, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[1]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction and solvent degassing.
-
Volumetric flasks, pipettes, and vials.
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Acetic Acid in Water (94:6 v/v).[2] Degas the mobile phase for 15 minutes in an ultrasonic bath before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Example: Plant Material)
-
Grinding: Dry the plant material (e.g., leaves, bark) at 40°C until constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material into a flask. Add 20 mL of n-hexane and extract using an ultrasonic bath for 15 minutes.[9] Repeat the extraction process two more times to ensure exhaustive extraction.[9]
-
Filtration and Evaporation: Combine the extracts and filter them. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the resulting residue in a known volume of acetonitrile (e.g., 5 mL) to achieve a concentration within the calibration range.[9]
-
Final Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Chromatographic Conditions
The chromatographic separation is performed using the parameters outlined in the table below. Due to the weak UV absorption of this compound, detection at a low wavelength (around 210 nm) is necessary for adequate sensitivity.[4][5][10]
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., Luna C18, 250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (94:6 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 210 nm[2][11] |
| Run Time | 20 minutes |
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[8][12][13]
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. Parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored.
Specificity
Specificity was confirmed by comparing the chromatograms of a blank (mobile phase), the this compound standard, and the sample extract. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.
Linearity and Range
Linearity was assessed by injecting the working standard solutions at five different concentrations. The calibration curve was generated by plotting the peak area against the concentration.
Accuracy
Accuracy was determined by performing a recovery study using the standard addition method. A known amount of standard this compound was added to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120%).[9] The percentage recovery was then calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on three different days. The Relative Standard Deviation (%RSD) was calculated.
Sensitivity
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative results from the method validation are summarized in the tables below.
Table 1: System Suitability and Linearity Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | ~15.8 | Consistent |
| Tailing Factor | < 1.5 | < 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity Range (µg/mL) | 10 - 200 | - |
| Correlation Coefficient (r²)| 0.9995 | ≥ 0.999 |
Table 2: Accuracy, Precision, and Sensitivity Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Precision (%RSD) | ||
| - Repeatability | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.0% | ≤ 2% |
| Sensitivity | ||
| - LOD (µg/mL) | 0.38[11] | - |
| - LOQ (µg/mL) | 0.98[11] | - |
Visualizations
Diagrams illustrating the workflow and validation process provide a clear overview of the methodology.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of HPLC method validation.
Conclusion
The RP-HPLC method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in various samples. The method was successfully validated according to ICH guidelines, demonstrating its reliability for routine quality control analysis. The short run time and isocratic elution make it an efficient tool for researchers, scientists, and professionals in the drug development industry.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 4. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. scielo.br [scielo.br]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. qbdgroup.com [qbdgroup.com]
Application Notes & Protocols for HPTLC Analysis of Lupeol in Herbal Extracts and Formulations
Introduction
Lupeol, a pentacyclic triterpenoid, is a significant bioactive compound found in a variety of medicinal plants and fruits, including mango, olive, and fig. It is recognized for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and precise method for the quantification of this compound in herbal raw materials and finished formulations, making it an invaluable tool for quality control and standardization. This document provides detailed application notes and protocols for the HPTLC analysis of this compound.
Principle of HPTLC for this compound Analysis
HPTLC is a sophisticated form of thin-layer chromatography that provides superior separation efficiency through the use of high-quality stationary phases and advanced instrumentation. The principle relies on the differential migration of components of a mixture through a stationary phase (typically silica (B1680970) gel) under the influence of a mobile phase. For this compound analysis, a non-polar mobile phase is generally used, allowing for the separation of the relatively non-polar this compound from other more polar constituents in the herbal extract. Post-chromatographic derivatization is often employed to visualize and quantify this compound, which lacks a strong chromophore.
Experimental Protocols
Protocol 1: General HPTLC Method for Quantification of this compound
This protocol outlines a generalized and validated HPTLC method applicable to a wide range of herbal extracts.
1. Materials and Reagents
-
HPTLC plates pre-coated with silica gel 60 F254
-
This compound reference standard
-
Analytical grade solvents: Toluene, Methanol (B129727), Ethyl acetate (B1210297), n-hexane, Formic acid
-
Derivatization reagent: Anisaldehyde-sulfuric acid reagent or Liebermann-Burchard reagent
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Extract the dried and powdered herbal material (e.g., leaves, bark) with a suitable solvent like methanol or petroleum ether using an appropriate extraction technique (e.g., Soxhlet, ultrasonication).[1] Filter the extract and evaporate the solvent. Dissolve a known amount of the dried extract (e.g., 10 mg) in a suitable solvent (e.g., methanol) to a final volume of 10 mL.
3. Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A variety of mobile phases can be used depending on the specific herbal matrix. Common systems include:
-
Chamber Saturation: Line the twin-trough developing chamber with filter paper and saturate with the mobile phase for approximately 20 minutes at room temperature.
-
Application of Bands: Apply the standard and sample solutions as bands of a specified width (e.g., 6 mm) onto the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in the saturated chamber up to a certain distance (e.g., 80 mm).
-
Drying: Dry the developed plate in an oven or with a stream of warm air.
4. Derivatization and Densitometric Analysis
-
Derivatization: Spray the dried plate with the chosen derivatization reagent (e.g., Anisaldehyde-sulfuric acid) and heat the plate at a specific temperature (e.g., 105°C) for a defined time (e.g., 5-10 minutes) until colored bands appear.
-
Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 540 nm or 600 nm). The Rf value of this compound is typically observed in the range of 0.5 to 0.7.[3][6]
5. Method Validation The developed HPTLC method should be validated as per ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPTLC methods for this compound analysis in different herbal sources.
Table 1: Chromatographic Parameters from Validated HPTLC Methods for this compound Analysis
| Plant Species | Mobile Phase | Rf Value of this compound | Detection Wavelength | Reference |
| Bauhinia acuminata | Toluene: Methanol (99:1) | Not Specified | Post-derivatization | [2] |
| Andrographis echioides | n-hexane: Ethyl acetate (80:20) | 0.55 | Post-derivatization | [6] |
| Alstonia scholaris | Toluene: Ethyl acetate: Formic acid (7:2:1) | 0.63 | 580 nm | [3] |
| Nyctanthes arbor-tristis | n-hexane: Ethyl acetate: Formic acid | 0.574 | Post-derivatization | [1] |
| Betula alnoides | n-hexane: Ethyl acetate (8:2) | 0.61 | 254 nm | [4][5] |
| Crataeva tapia | Not Specified | Not Specified | 540 nm | [7] |
Table 2: Method Validation Parameters for HPTLC Quantification of this compound
| Plant Species / Formulation | Linearity Range (ng/band) | LOD (ng/band) | LOQ (ng/band) | Recovery (%) | Reference |
| Bauhinia acuminata | 4000-8000 | 63.84 | 208.57 | Not Specified | [2] |
| Andrographis echioides | 5000-10000 | Not Specified | Not Specified | 99.80 | [6] |
| Alstonia scholaris | 200-1000 | 55 | 166.69 | 91.88 | [3] |
| Polyherbal Formulations | 500-3000 | Not Specified | Not Specified | <2% RSD | [8] |
| Crataeva tapia | 100-600 | 13 | 43 | Not Specified | [7] |
Table 3: Quantification of this compound in Various Herbal Extracts
| Plant Species | Part Used | Extraction Solvent | This compound Content (% w/w) | Reference |
| Alstonia scholaris | Leaves | Ethanol | 0.31 | [3] |
| Alstonia scholaris | Leaves | Chloroform | 0.35 | [3] |
| Nyctanthes arbor-tristis | Leaves | Methanol | 0.03124 | [1] |
| Betula alnoides | Bark | Ethyl Acetate | 0.0168 | [4][5] |
| Crataeva tapia | Bark | Methanol | 0.199 | [7] |
Visualizations
Caption: Workflow for HPTLC analysis of this compound.
References
- 1. HPTLC quantification of this compound, β-sitosterol, oleanolic acid. [wisdomlib.org]
- 2. Development of a validated high-performance thin-layer chromatography method for quantification of this compound from different parts of Bauhinia acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. bepls.com [bepls.com]
- 5. Quantification of this compound as Secondary Metabolite by HPTLC Technique and Assessment of Antimicrobial Potential of Ethyl Acetate Extract of Betula alnoides Bark – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Application Note: Identification and Quantification of Lupeol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lupeol, a pentacyclic triterpene, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Accurate and reliable identification and quantification of this compound in various matrices such as plant extracts and pharmaceutical formulations are crucial for research and development. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and highly effective technique for this purpose.[3] The methodology covers sample preparation, derivatization, GC-MS parameters, and data analysis.
Introduction
This compound (C₃₀H₅₀O, M.W. 426.7174 g/mol ) is a bioactive phytochemical found in numerous medicinal plants, fruits, and vegetables.[4][5] Its therapeutic potential has led to increased interest in its isolation, identification, and quantification. GC-MS is a preferred analytical technique for volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[6] When coupled with mass spectrometry, gas chromatography provides definitive identification based on both the retention time of the compound and its unique mass fragmentation pattern.[3] The mass spectrum of this compound shows a characteristic molecular ion peak [M+] at an m/z of 426.[7]
This document outlines a comprehensive protocol for the qualitative and quantitative analysis of this compound, which can be adapted for various research and quality control applications.
Experimental Protocols
Sample Preparation: Extraction of this compound
A reliable extraction method is critical for accurate analysis. The following protocol is a general guideline for extracting this compound from plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
Protocol:
-
Weigh approximately 1 gram of the dried, powdered plant material and place it into a thimble.
-
Moisten the sample with 5 mL of concentrated HCl.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with 200 mL of methanol for 12 hours.[8]
-
After extraction, concentrate the methanolic extract using a rotary evaporator at 40-50°C until the volume is reduced.
-
Make up the final volume to 10 mL with methanol.[8]
-
For further purification, a liquid-liquid extraction with n-hexane can be performed to isolate the less polar triterpenoids like this compound.[1]
Derivatization (Optional but Recommended)
To improve the volatility and thermal stability of this compound, a derivatization step to silylate the hydroxyl group is recommended.
Materials:
-
Dried extract or this compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent
-
Heating block or oven
Protocol:
-
Evaporate a known volume of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, PerkinElmer, Shimadzu).
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5MS or Rtx-1ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[4][6]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-20°C/min.
-
Final hold: Hold at 280°C for 10-15 minutes.
-
Note: The temperature program should be optimized based on the specific instrument and column used.
-
-
Transfer Line Temperature: 280-290°C.[4]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-600.
-
Scan Speed: Dependent on instrumentation, a value around 1000-2000 amu/s is typical.[4]
Data Presentation
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a pure this compound standard. Confirmation is done by comparing the mass spectrum of the sample peak with the standard this compound spectrum or with a reference library like NIST. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
Table 1: Key Mass Fragments for this compound Identification
| m/z Value | Interpretation |
| 426 | Molecular Ion [M]⁺ |
| 411 | [M-CH₃]⁺ |
| 408 | [M-H₂O]⁺ |
| 218 | Characteristic fragment |
| 207 | Characteristic fragment |
| 189 | Characteristic fragment |
Data compiled from publicly available spectral libraries such as NIST.[11]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.
Table 2: Example GC-MS Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| GC Column | Rtx-1ms (100% dimethylpolysiloxane) | [6] |
| Carrier Gas Flow Rate | 1.5 mL/min (Helium) | [6] |
| Injector Temperature | 280°C | [6] |
| Ion Source Temperature | 200°C | [6] |
| Retention Time | 16.257 min | [8] |
Note: Retention times are highly dependent on the specific method and instrumentation and should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound identification by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound. The protocol for extraction, optional derivatization, and the specified GC-MS parameters can be readily implemented in a laboratory setting. Proper method validation should be performed to ensure accuracy and precision for specific applications in research, natural product chemistry, and pharmaceutical quality control.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. This compound [webbook.nist.gov]
- 6. ajpp.in [ajpp.in]
- 7. journalijcar.org [journalijcar.org]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. This compound [webbook.nist.gov]
Application Notes and Protocols for in vitro Efficacy Testing of Lupeol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a naturally occurring pentacyclic triterpene, is found in a variety of fruits, vegetables, and medicinal plants.[1][2][3] Extensive research has demonstrated its potential as a therapeutic agent with a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities.[1][2][4] this compound has been shown to modulate multiple signaling pathways, making it a promising candidate for drug development.[2][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of key signaling pathways.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the in vitro effects of this compound from various studies.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| MCF-7 | Breast Carcinoma | 80 | Not Specified |
| MCF-7 | Breast Carcinoma | 50 | 72 |
| MCF-7 | Breast Carcinoma | 42.55 | Not Specified |
| MDA-MB-231 | Breast Carcinoma | 62.24 | Not Specified |
| A-549 | Lung Carcinoma | 50 | 72 |
| HeLa | Cervical Carcinoma | 37 | 72 |
| G361 | Malignant Melanoma | 50 | 72 |
| CEM | T-lymphoblastic Leukemia | 50 | 72 |
| RPMI 8226 | Multiple Myeloma | 50 | 72 |
IC50: The half maximal inhibitory concentration.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition |
| Macrophages | Lipopolysaccharide (LPS) | Not Specified | TNF-α | Significant Reduction |
| Macrophages | Lipopolysaccharide (LPS) | Not Specified | IL-1β | Significant Reduction |
| HaCaT (Keratinocytes) | TNF-α/IFN-γ | 10 µM | IL-1β (gene expression) | ~50% |
| HaCaT (Keratinocytes) | TNF-α/IFN-γ | 10 µM | IL-6 (gene expression) | ~60% |
| HaCaT (Keratinocytes) | TNF-α/IFN-γ | 10 µM | TNF-α (gene expression) | ~40% |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; IFN-γ: Interferon-gamma.
Experimental Protocols
This section provides detailed step-by-step protocols for key in vitro assays to test the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells.[5][6][7][8] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (appropriate for the cell line)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][9] A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[10]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration, a key process in cancer metastasis and wound healing.
Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close this gap is monitored over time.[13]
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer (90-100%).
-
Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[13]
-
Washing: Gently wash the cells twice with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope. It is crucial to image the same field of view at each time point.
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure as: [(Initial wound width - Wound width at time 't') / Initial wound width] x 100.
Quantification of Pro-inflammatory Cytokines (ELISA)
This assay measures the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants to evaluate the anti-inflammatory effects of this compound.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique. In a sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is also specific for the cytokine and is conjugated to an enzyme. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of cytokine present.[14]
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α)
-
Cell culture supernatants from this compound-treated and control cells
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., macrophages like RAW 264.7 or peripheral blood mononuclear cells) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control). Incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. A general procedure is as follows:
-
Add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.[15]
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate in the dark.[15]
-
Add the stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro testing.
References
- 1. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 2. This compound modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. clyte.tech [clyte.tech]
- 14. novamedline.com [novamedline.com]
- 15. content.abcam.com [content.abcam.com]
Probing the Therapeutic Potential of Lupeol: In Vivo Animal Model Applications and Protocols
Application Note & Protocol Guide
For researchers, scientists, and drug development professionals investigating the multifaceted therapeutic effects of Lupeol, a naturally occurring pentacyclic triterpene, this document provides a comprehensive guide to relevant in vivo animal models. This compound has demonstrated significant anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties in a variety of preclinical studies.[1][2] These application notes and detailed protocols are designed to facilitate the study of this compound's mechanisms of action and its potential for clinical translation.
I. Neuroprotective Effects of this compound
A. Alzheimer's Disease Model
This compound has been shown to offer neuroprotection in a mouse model of Alzheimer's disease by mitigating oxidative stress and neuroinflammation.[3][4] Oral administration of this compound has been observed to decrease the accumulation of amyloid-beta (Aβ) and the expression of beta-secretase-1 (BACE-1), leading to improved memory and cognitive function.[3]
Quantitative Data Summary: Alzheimer's Disease Model
| Animal Model | This compound Dosage & Administration | Duration | Key Findings | Reference |
| Aβ₁₋₄₂-injected mice | 50 mg/kg, oral | 2 weeks | Significantly decreased oxidative stress and neuroinflammation. Improved memory and cognitive function. Reduced Aβ accumulation and BACE-1 expression. | [3][4] |
Experimental Protocol: Aβ-Induced Alzheimer's Disease in Mice
-
Animal Model: Male mice are used. All protocols should be approved by an Animal Ethics Committee.[3]
-
Induction of Alzheimer's Disease: An intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptide (3 µL/5 min/mouse) is administered to induce Alzheimer's-like pathology, characterized by increased reactive oxygen species (ROS), neuroinflammation, and cognitive deficits.[3][4]
-
This compound Administration: this compound is administered orally at a dose of 50 mg/kg for two weeks.[3][4]
-
Behavioral Analysis:
-
Biochemical and Histological Analysis:
Signaling Pathway: this compound's Neuroprotective Mechanism
References
- 1. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 3. This compound, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Plant-Derived Triterpenoid, Protects Mice Brains against Aβ-Induced Oxidative Stress and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lupeol Formulation in Topical and Oral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid (B12794562) found in various fruits and medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Despite its therapeutic potential, this compound's clinical application is hampered by its poor water solubility and low bioavailability.[1][3] To overcome these limitations, advanced formulation strategies focusing on topical and oral drug delivery systems are being explored. These strategies aim to enhance this compound's solubility, permeability, and ultimately, its therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for both topical and oral administration, with a focus on nano-based delivery systems.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for the rational design of this compound-based therapies.
Anti-inflammatory Signaling
This compound has been shown to inhibit pro-inflammatory pathways, primarily by targeting Nuclear Factor-kappa B (NF-κB).[2][4][5] By inhibiting NF-κB activation, this compound reduces the expression of various inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS.[4][5] Additionally, this compound can modulate the Nrf2 pathway, a key regulator of the antioxidant response.[4][5]
References
- 1. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 2. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Lupeol-Loaded Nanoparticles for Targeted Therapy
Introduction
Lupeol, a pentacyclic triterpenoid (B12794562) found in various edible fruits and medicinal plants, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer effects.[1][2] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor aqueous solubility and low bioavailability, which limits its efficacy.[2][3][4] To overcome these limitations, nano-based drug delivery systems have emerged as a highly effective strategy. Encapsulating this compound within nanoparticles, such as nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles, can enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor sites, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[3][4][5]
This document provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles and summarizes key data for researchers in drug development.
Nanoparticle Formulations for this compound Delivery
Several types of nanoparticles have been successfully employed to deliver this compound. The choice of nanoparticle depends on the desired therapeutic application, target tissue, and required release profile.
-
Nanostructured Lipid Carriers (NLCs): NLCs are advanced lipid-based nanoparticles composed of a blend of solid and liquid lipids, stabilized by surfactants.[3] This unstructured solid lipid core allows for higher drug loading and reduces potential drug expulsion during storage compared to older solid lipid nanoparticles (SLNs).[3] They are particularly suitable for enhancing the bioavailability of lipophilic drugs like this compound.[6]
-
Liposomes: These are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic drugs. The surface of liposomes can be modified with polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that evade the immune system and prolong circulation time (PEGylation).[4] Furthermore, targeting ligands such as galactose can be attached to the surface to facilitate active targeting of specific receptors, like the asialoglycoprotein receptor (ASGPR) overexpressed on hepatocellular carcinoma cells.[7][8]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used for creating nanoparticles due to their excellent biocompatibility and ability to provide controlled drug release.[2][5] Functionalized PLGA nanoparticles have been shown to enhance the encapsulation efficiency and anti-topoisomerase activity of this compound.[9][10]
Experimental Workflows and Signaling Pathways
Data on Physicochemical Properties and Drug Release
The effectiveness of nanoparticle-based drug delivery is highly dependent on its physicochemical characteristics, such as particle size, polydispersity index (PDI), and encapsulation efficiency (EE).
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| NLCs | ~142 | 0.218 | - | 89.4 | [3] |
| NLCs | 265.3 | <0.25 | -37.2 | 84.0 | [6][11] |
| Galactosylated Liposomes | ~100-131 | - | -15.0 | >85 | [7][8][12][13] |
| PEGylated Liposomes | 126.9 | 0.246 | -1.97 | 87.0 | [4] |
| PLGA-ZnO (Functionalized) | - | - | - | 60.0 | [10] |
Table 2: In Vitro Drug Release Profile of this compound from Nanoparticles
| Nanoparticle Type | Release Profile | Key Findings | Reference |
| NLCs | Sustained Release | ~20% release in the first 6 hours, followed by a cumulative release of ~82% by 72 hours.[3] | [3] |
| PEGylated Liposomes | Slow Release | Showed a significant slow-release effect compared to free this compound. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs by Hot Homogenization and Ultrasonication
This protocol is adapted from the methodology described for preparing this compound-loaded NLCs for brain cancer therapy.[3][14]
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate
-
Liquid Lipid: Oleic acid
-
Surfactants: Tween 80, Poloxamer 188
-
Distilled water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh this compound (e.g., 20 mg), glyceryl monostearate, and oleic acid. Melt them together in a beaker at approximately 70°C.[3][14]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve Tween 80 and Poloxamer 188 in distilled water. Heat this aqueous phase to the same temperature as the lipid phase (~70°C).[3][14]
-
Homogenization: Add the hot aqueous phase to the melted lipid phase under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes to form a coarse pre-emulsion.[3][14]
-
Sonication: Immediately subject the pre-emulsion to high-intensity ultrasonication using a probe sonicator (e.g., 5 minutes at 60% amplitude) to reduce the particle size to the nanometer range.[3]
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. Upon cooling, the lipid will recrystallize, forming the NLCs.
-
Storage: Store the final NLC dispersion at 4°C for further characterization.
Protocol 2: Preparation of this compound-Loaded Galactosylated Liposomes by Thin-Film Hydration
This protocol is based on the method used for preparing liver-targeted this compound liposomes.[8]
Materials:
-
This compound
-
Lipids: Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol
-
Targeting Ligand: Galactose-PEG-DSPE
-
Organic Solvents: Methanol, Chloroform (e.g., 3:1 v/v)
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, HSPC, cholesterol, and Galactose-PEG-DSPE at a desired molar ratio (e.g., 1:10:2:2) in a methanol/chloroform mixture in a round-bottom flask.[8]
-
Solvent Evaporation: Attach the flask to a rotary vacuum evaporator. Evaporate the organic solvents at a controlled temperature (e.g., 60°C) until a thin, dry lipid film is formed on the inner wall of the flask.[8]
-
Hydration: Hydrate the dried lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask at 60°C for approximately 20 minutes. This will cause the lipid film to swell and form multilamellar vesicles.[8]
-
Sonication: To reduce the size and lamellarity of the vesicles, sonicate the lipid suspension using an ultrasound cell crusher for about 10 minutes.[8]
-
Purification: To remove any non-encapsulated, free this compound, filter the liposome (B1194612) suspension through a 0.22 µm microporous filter. The liposomes will pass through while the larger aggregates of free drug are retained.[8]
-
Storage: Store the purified galactosylated liposome suspension at 4°C.
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This protocol can be used to quantify the amount of this compound successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticle dispersion. This can be done by ultracentrifugation or by passing the suspension through a membrane filter (e.g., 0.22 µm) that retains the free drug but allows the nanoparticles to pass, as described for liposomes.[8]
-
Quantification of Total Drug: Take a known volume of the unfiltered nanoparticle dispersion. Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol) to release the encapsulated this compound.[8] Quantify the this compound concentration using a validated analytical method like UV-Vis spectrophotometry (λmax at 210 nm) or HPLC.[3] This gives the "Total amount of this compound added".
-
Quantification of Encapsulated Drug: Using the filtrate (or supernatant after centrifugation) from step 1, which contains the this compound-loaded nanoparticles, disrupt the nanoparticles with a solvent as in step 2. Quantify the this compound concentration. This gives the "Amount of encapsulated this compound".
-
Calculation: Calculate the Encapsulation Efficiency using the following formula: EE% = (Amount of encapsulated this compound / Total amount of this compound added) x 100[8]
Targeted Therapy and Mechanism of Action
This compound nanoparticles can be engineered for both passive and active targeting.
-
Passive Targeting: Nanoparticles with sizes typically between 100-200 nm can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[8]
-
Active Targeting: The nanoparticle surface can be decorated with ligands (e.g., galactose, transferrin, folic acid) that bind to receptors overexpressed on cancer cells, leading to receptor-mediated endocytosis and enhanced cellular uptake.[3][7]
Once internalized, this compound exerts its anticancer effects by modulating key signaling pathways. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis by disrupting the PI3K/Akt/mTOR and Raf/MAPK signaling pathways, which are often hyperactivated in various cancers, including hepatocellular carcinoma.[7][15][16] this compound-loaded nanoparticles have been shown to enhance the radiosensitivity of hepatocellular carcinoma by blocking these pathways.[5][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Loaded Nanoparticles Enhance the Radiosensitivity of Hepatocellular Carcinoma by Inhibiting the Hyperactivation … [ouci.dntb.gov.ua]
- 6. Nanostructured Lipid Carriers as Robust Systems for this compound Delivery in the Treatment of Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. This compound-Loaded Nanoparticles Enhance the Radiosensitivity of Hepatocellular Carcinoma by Inhibiting the Hyperactivation in Raf/Mitogen-Activated Protein Kinase and Phospatidylinositol-3 Kinase/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lupeol's In Vivo Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in various edible fruits and medicinal plants, has garnered significant scientific interest for its diverse pharmacological properties, including potent anti-inflammatory effects.[1][2] This document provides detailed protocols for assessing the in vivo anti-inflammatory activity of this compound using established animal models. These protocols are intended to guide researchers in the consistent and reproducible evaluation of this compound's therapeutic potential. This compound has been shown to modulate key signaling pathways involved in inflammation, such as nuclear factor kappa B (NF-κB) and PI3K/Akt, and reduce the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[3][4][5]
Key In Vivo Models for Anti-inflammatory Assessment
Three widely used and well-validated animal models to evaluate the anti-inflammatory effects of this compound are:
-
Carrageenan-Induced Paw Edema: An acute model of inflammation, ideal for screening anti-inflammatory compounds.[6][7]
-
Cotton Pellet-Induced Granuloma: A sub-acute/chronic model that assesses the effect of compounds on the proliferative phase of inflammation.[8][9]
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: A chronic model that mimics the features of human rheumatoid arthritis.[10][11]
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is a standard and highly reproducible method for evaluating acute inflammation.[6][7]
Objective: To assess the ability of this compound to inhibit acute inflammation induced by carrageenan in the rat paw.
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) - CMC)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Wistar albino rats (150-200 g)
-
Plethysmometer
-
Syringes and needles
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize Wistar albino rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Randomly divide the animals into experimental groups (n=6 per group), such as:
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
-
Treatment Administration:
-
Administer the respective treatments (vehicle, reference drug, or this compound) to each group via oral gavage 30-60 minutes before carrageenan injection.[8]
-
-
Induction of Edema and Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]
-
Measure the paw volume again at regular intervals, typically 30 minutes, 1, 2, and 3 hours after the carrageenan injection.[8]
-
-
Data Analysis:
-
The volume of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [1 - (Edema in treated group / Edema in control group)] * 100[8]
-
-
Biochemical Analysis (Optional):
-
After 3 hours, animals can be euthanized, and the paw tissue or exudate can be collected to measure levels of inflammatory markers such as Prostaglandin E2 (PGE2), TNF-α, and IL-1β using ELISA kits.[8][12] Myeloperoxidase (MPO) activity can also be assayed as a marker of neutrophil infiltration.[13]
Protocol 2: Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a test substance on the proliferative phase of inflammation, which involves the formation of granulomatous tissue.[9][14]
Objective: To determine the effect of this compound on chronic inflammation and granuloma formation.
Materials:
-
This compound
-
Sterile cotton pellets (10 ± 1 mg)
-
Vehicle (e.g., 0.5% CMC)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Wistar albino rats (150-200 g)
-
Surgical instruments
-
Anesthetic (e.g., ether or isoflurane)
Experimental Workflow:
References
- 1. jddtonline.info [jddtonline.info]
- 2. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 3. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Analgesic and anti-inflammatory potential of this compound isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cotton-pellet induced granuloma: Significance and symbolism [wisdomlib.org]
- 10. This compound, a triterpenoid isolated from Calotropis gigantea latex ameliorates the primary and secondary complications of FCA induced adjuvant disease in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effects and possible mechanism of action of this compound acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Lupeol's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to screen the anticancer activity of Lupeol, a dietary triterpene found in various fruits and vegetables.[1][2] this compound has demonstrated significant potential in preventing and treating a range of cancers by inducing apoptosis, suppressing cell proliferation, and inhibiting migration and invasion.[3]
Introduction to this compound's Anticancer Properties
This compound exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation.[1][2] Key molecular targets include the PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK/ERK signaling pathways.[1][2][3] By interfering with these pathways, this compound can induce cell cycle arrest and trigger programmed cell death (apoptosis) in various cancer cell lines, often with minimal toxicity to normal cells.[1][4] These characteristics make this compound an attractive candidate for further investigation in cancer therapy and chemoprevention.
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following tables summarize the cytotoxic and apoptotic effects of this compound on different cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Reference |
| AsPC-1 | Pancreatic Adenocarcinoma | 35 | 48 | MTT | [5] |
| 451Lu | Metastatic Melanoma | ~50-60 | 72 | MTT | [6] |
| WM35 | Non-metastatic Melanoma | ~60-70 | 72 | MTT | [6] |
| MCF-7 | Breast Cancer | 80 | 24 | MTT | [4][7] |
| A549 | Lung Cancer | 46.27 | Not Specified | Not Specified | [4] |
| C6 | Glioma | Not Specified | Not Specified | Not Specified | [4] |
| HeLa | Cervical Cancer | 45.95 | Not Specified | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 27.13 | Not Specified | Not Specified | [4] |
| LNCaP | Prostate Cancer | ~15-20 | 48 | MTT | |
| CWR22Rν1 | Prostate Cancer | ~20-25 | 48 | MTT |
Table 2: Pro-Apoptotic and Cell Cycle Arrest Effects of this compound
| Cancer Cell Line | This compound Conc. (µM) | Observation | Assay | Reference |
| AsPC-1 | 30-50 | Dose-dependent increase in apoptosis | Flow Cytometry, Fluorescence Microscopy | [8][9] |
| 451Lu | 40-80 | G1-S phase arrest, increased apoptosis | Flow Cytometry | [6][10] |
| HeLa | Not Specified | S-phase arrest, increased apoptosis | Flow Cytometry, Western Blot | [4][11] |
| LNCaP | 1-30 | Induction of apoptosis | Flow Cytometry, Western Blot | |
| PCNA-1 | Not Specified | G0/G1 phase arrest, induction of apoptosis | Western Blot | [12] |
| MCF-7 | 80 | Induction of cell death | AO/EtBr Staining | [7] |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate this compound's anticancer activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.[1]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its screening.
Caption: Experimental workflow for screening the anticancer activity of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The TUNEL Assay [jove.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: Designing Clinical Trials for Lupeol-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lupeol
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of edible fruits, vegetables, and medicinal plants, including mangoes, grapes, olives, and white cabbage.[1] Its chemical formula is C₃₀H₅₀O with a molecular weight of 426.7174 g/mol .[1][2][3] Extensive preclinical research has highlighted this compound's significant pharmacological activities, including anti-inflammatory, antioxidant, anti-microbial, and potent anti-cancer properties.[4][5][6][7] this compound has been shown to selectively target diseased cells while sparing normal, healthy cells, making it an attractive candidate for therapeutic development.[4][7][8]
The primary challenge hindering its clinical application is its poor water solubility and low bioavailability, which are characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[3][9] Overcoming this limitation through advanced formulations is a key step in its translational development.[3][10]
This document provides a comprehensive guide for researchers designing clinical trials for this compound-based therapeutics, summarizing key preclinical data, outlining experimental protocols, and presenting a roadmap for clinical investigation.
Preclinical Data Summary
Quantitative data from preclinical studies are crucial for establishing the rationale for clinical trials, informing dose selection, and identifying potential biomarkers.
In Vitro Efficacy of this compound
The following table summarizes the cytotoxic and anti-proliferative effects of this compound across various human cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect | Reference |
| PC-3 | Prostate Cancer | 50-800 µM | 12-71% inhibition of cell proliferation. | [11] |
| 451Lu | Metastatic Melanoma | 38 µM | IC₅₀ (50% inhibitory concentration). | [12] |
| WM35 | Non-metastatic Melanoma | 32 µM | IC₅₀ (50% inhibitory concentration). | [12] |
| SMMC7721 | Hepatocellular Carcinoma | 50 µM | Inhibition of cell growth and induction of apoptosis. | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 50 µM | Inhibition of cell growth and induction of apoptosis. | [2] |
| AsPC-1 | Pancreatic Cancer | 40 mg/kg (in vivo equivalent) | Sensitization to TRAIL therapy. | [1] |
In Vivo Efficacy of this compound
The table below presents data from key animal studies, demonstrating this compound's anti-tumor effects in vivo.
| Animal Model | Cancer Type | This compound Dosage & Route | Observed Effect | Reference |
| Xenograft Mouse | Prostate Cancer | 40 mg/kg (Intraperitoneal) | Inhibition of tumor growth; decreased serum-PSA levels. | [1] |
| Two-Stage Skin Carcinogenesis Mouse | Skin Cancer | 40 mg/kg (Topical, 3x/week) | Significant decrease in tumor burden and multiplicity. | [1] |
| Xenograft Mouse | Pancreatic Cancer | 40 mg/kg (3x/week) | Inhibition of tumor growth. | [1] |
| Canine Patients | Oral Malignant Melanoma | 10 mg/kg (Subcutaneous) | Prevention of local tumor progression and distant metastasis post-surgery. | [13] |
Mechanism of Action and Signaling Pathways
This compound is a multi-target agent that modulates numerous signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][14] Its anticancer effects are largely attributed to the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[5][8][15]
Key modulated pathways include:
-
PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling network, which is crucial for cell survival and proliferation.[1][5]
-
NF-κB Pathway: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation and tumorigenesis.[1][2]
-
Wnt/β-catenin Pathway: this compound has been shown to target the Wnt/β-catenin signaling pathway, inhibiting the proliferation of prostate cancer cells.[1][16]
-
Ras Signaling Pathway: In pancreatic cancer, this compound induces apoptosis via the inhibition of the Ras signaling pathway.[17]
-
MAPK Pathway: this compound can modulate the MAPK pathway, affecting cell proliferation and invasion.[8][18]
Caption: this compound inhibits multiple oncogenic signaling pathways.
Key Experimental Protocols
Standardized protocols are essential for generating reproducible preclinical data to support an Investigational New Drug (IND) application.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Protocol: Apoptosis Analysis (Annexin V-FITC Staining)
This flow cytometry-based assay quantifies this compound-induced apoptosis.[10]
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 400 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and incubate in the dark for 15 minutes at room temperature.[10]
-
PI Addition: Add 10 µL of Propidium Iodide (PI) solution and incubate for another 5 minutes in the dark.[10]
-
Flow Cytometry: Analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Western Blotting for Protein Expression
This protocol assesses the effect of this compound on the expression levels of key signaling proteins.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, β-catenin, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Designing a Clinical Trial for this compound Therapeutics
A phased approach is critical for the clinical development of a natural product like this compound.[19] The trial design must account for the target indication, patient population, and the specific formulation of the this compound therapeutic.
Caption: Phased workflow for this compound clinical development.
Key Considerations for Trial Design
-
Rationale and Endpoints: The trial must be based on strong preclinical evidence.[20] Primary and secondary endpoints should be clearly defined. For an oncology trial, primary endpoints could be Overall Survival (OS) or Progression-Free Survival (PFS). Secondary endpoints might include Objective Response Rate (ORR) and changes in biomarkers (e.g., serum PSA in prostate cancer).[1]
-
Formulation: Due to this compound's poor bioavailability, the formulation is critical.[2][9] Early-phase trials should evaluate novel formulations (e.g., nanoparticles, liposomes) designed to enhance absorption and systemic exposure.[10][21]
-
Dose Determination: A dose-escalation study (Phase I) is necessary to determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).[20] This should be informed by toxicology data from animal studies.
-
Patient Population: Inclusion and exclusion criteria must be specific. For oncology trials, this may involve patients with a specific cancer type, stage, and prior treatment history.
-
Regulatory Pathway: Communication with regulatory agencies like the FDA is essential. An IND application is required before initiating human trials in the US.[19]
Phase I Clinical Trial Protocol Outline
-
Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of [this compound Formulation] in Patients with Advanced Solid Tumors.
-
Objectives:
-
Primary: To determine the MTD and dose-limiting toxicities (DLTs) of the this compound formulation.
-
Secondary: To characterize the pharmacokinetic (PK) profile (Cmax, Tmax, AUC), to observe any preliminary evidence of anti-tumor activity, and to evaluate the effect on relevant biomarkers (e.g., NF-κB, p-Akt in peripheral blood mononuclear cells or tumor biopsies).
-
-
Study Design: Standard 3+3 dose-escalation design. Cohorts of 3-6 patients will receive escalating doses of the this compound formulation.
-
Patient Population: Adults with metastatic or unresectable solid tumors who have failed standard therapy.
-
Treatment Schedule: e.g., Oral or IV administration daily for 21 days, followed by a 7-day rest period (one cycle).
-
Assessments:
-
Safety: Monitor adverse events (AEs) according to CTCAE criteria, physical exams, vital signs, and laboratory tests.
-
Pharmacokinetics: Collect blood samples at multiple time points post-dose to measure plasma concentrations of this compound.
-
Efficacy: Tumor assessments (e.g., using RECIST criteria) at baseline and every 2 cycles.
-
Phase II Clinical Trial Protocol Outline
-
Title: A Phase II, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of [this compound Formulation] at the Recommended Phase II Dose in Patients with [Specific Cancer Type, e.g., Metastatic Castration-Resistant Prostate Cancer].
-
Objectives:
-
Primary: To determine the Objective Response Rate (ORR) or Clinical Benefit Rate (CBR).
-
Secondary: To evaluate Progression-Free Survival (PFS), Overall Survival (OS), duration of response, and safety.
-
-
Study Design: Simon's two-stage design or a single-arm cohort study.
-
Patient Population: A homogenous population with the specific cancer of interest, based on preclinical data and any signals from Phase I.
-
Treatment: Administer the this compound formulation at the RP2D determined in the Phase I trial.
-
Assessments: Regular tumor imaging, biomarker analysis, and safety monitoring as in Phase I.
Disclaimer: These notes and protocols are intended as a guiding framework. The design of any clinical trial must be conducted in strict accordance with all applicable regulatory requirements, ethical guidelines, and with input from experienced clinicians, statisticians, and regulatory experts.
References
- 1. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial health effects of this compound triterpene: a review of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Regulation of signaling pathways involved in this compound induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical systemic this compound administration for canine oral malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. This compound inhibits proliferation of human prostate cancer cells by targeting beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways [mdpi.com]
- 19. nccih.nih.gov [nccih.nih.gov]
- 20. naturproscientific.com [naturproscientific.com]
- 21. Exploring the therapeutic potential of this compound: A review of its mechanisms, clinical applications, and advances in bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Lupeol: Application Notes and Protocols for Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpene found in various plants such as mango, olive, and fig, has garnered significant attention in the field of dermatology and cosmetics due to its diverse pharmacological properties.[1] This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the potential of this compound in cosmetic and dermatological formulations. This compound's mechanisms of action, including its anti-inflammatory, antioxidant, wound healing, anti-acne, and anti-melanoma effects, are discussed, supported by quantitative data and detailed methodologies for in vitro and in vivo studies.
Anti-Inflammatory Applications
This compound has demonstrated potent anti-inflammatory properties, making it a promising candidate for topical formulations aimed at soothing irritated skin and managing inflammatory skin conditions.[2][3][4][5] Its mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.[3][4][6]
Quantitative Data: Anti-Inflammatory Activity of this compound
| Assay | Model | This compound Concentration/Dose | Observed Effect | Reference |
| Lipoxygenase Inhibition | Soybean lipoxygenase-1 (15-sLO) | IC50 = 35 μM | Inhibition of enzyme activity | [2][4] |
| Cytokine Reduction | Lipopolysaccharide-treated macrophages | 10–100 μM | Decrease in TNF-α and IL-1β generation | [2][4] |
| Edema Inhibition | Carrageenan-induced paw edema (rats) | 5–9.37 mg/kg | 57.14% maximum inhibition | [2][4] |
| Cytokine Reduction | Cutaneous wounds (rats) | 0.1%, 0.2%, 0.4% cream | Reduction in TNF-α, IL-1β, and IL-6; Increase in IL-10 | [6][7] |
Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound in a rodent model.[2][4]
Objective: To assess the in vivo anti-inflammatory activity of topically or systemically administered this compound by measuring the reduction of paw edema induced by carrageenan in rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., propylene (B89431) glycol, ethanol)
-
Carrageenan solution (1% in saline)
-
Pletysmometer or digital calipers
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Control (vehicle only)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
Group 3-5: this compound treatment groups (e.g., 5, 10, 20 mg/kg, i.p. or topical application of a 1-2% this compound formulation)
-
-
Treatment Administration: Administer the vehicle, positive control, or this compound 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
References
- 1. This compound, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. From Inflammation to Cutaneous Repair: Topical Application of this compound Improves Skin Wound Healing in Rats by Modulating the Cytokine Levels, NF-κB, Ki-67, Growth Factor Expression, and Distribution of Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New this compound esters as active substances in the treatment of skin damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of this compound as Anti-Melanoma Agent: An In Vitro-In Ovo Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
Lupeol as a Dietary Supplement: Formulation and Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a pentacyclic triterpenoid (B12794562) found in numerous fruits, vegetables, and medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] These properties, including anti-inflammatory, anti-cancer, and antioxidant effects, position this compound as a promising candidate for development as a dietary supplement.[2][4][5][6] However, its poor water solubility and low bioavailability present considerable formulation challenges.[5][7] This document provides detailed application notes and protocols for the formulation and analysis of this compound, intended to guide researchers and drug development professionals in harnessing its therapeutic potential.
Formulation Strategies for Enhanced Bioavailability
The primary obstacle in developing this compound as a dietary supplement is its hydrophobic nature, which limits its absorption in the gastrointestinal tract.[5] To overcome this, various advanced formulation strategies have been explored, with a focus on nano-based delivery systems.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which create an imperfect crystalline structure. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).
Protocol 1: Preparation of this compound-Loaded NLCs by Hot Homogenization
This protocol is a generalized procedure based on established methods for formulating lipid nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., Polysorbate 80)
-
C-surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the required amount of this compound in this molten lipid mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipids will recrystallize and form the NLCs.
-
Characterization: Analyze the NLC dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
PEGylated Liposomes
Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic compounds. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface, helps to increase their stability and circulation time in the body.
Protocol 2: Preparation of this compound-Loaded PEGylated Liposomes by Thin-Film Hydration
This protocol outlines a common method for liposome preparation.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
PEG-derivatized phospholipid (e.g., DSPE-PEG2000)
-
Chloroform (B151607) and Methanol (B129727) (solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, cholesterol, and the PEG-derivatized phospholipid in a mixture of chloroform and methanol in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or gel filtration.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Analytical Methods for this compound Quantification
Accurate and reliable analytical methods are crucial for the quality control of this compound raw materials and finished dietary supplements. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of this compound.[1][5][8]
Protocol 3: Quantification of this compound by HPLC-PDA
This protocol is a composite of several published HPLC methods for this compound analysis.[1][9]
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol is commonly used.[1] Ratios can be optimized, for example, 70:30 (v/v) acetonitrile:methanol.[1] Some methods also use acetonitrile with a small amount of acetic acid (e.g., 99.99:0.01 v/v).[1][9]
-
Flow Rate: 1.0 mL/min is a typical flow rate.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: this compound has a characteristic UV absorbance at around 210 nm.[1][9]
-
Retention Time: The retention time for this compound will vary depending on the exact conditions but has been reported to be around 27.5-28.5 minutes and 38 minutes in different systems.[1]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or ethyl acetate (B1210297). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Raw Material: Accurately weigh and dissolve the this compound raw material in the mobile phase or a suitable solvent.
-
Dietary Supplement: The extraction method will depend on the formulation matrix. For solid dosage forms, this may involve grinding the supplement, followed by extraction with a suitable solvent (e.g., methanol, ethyl acetate) using techniques like sonication or soxhlet extraction.[1] The extract should then be filtered before injection.
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (254 x 4.6 mm) | Luna C8 (250 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Methanol:Acetonitrile (30:70 v/v)[1] | Acetonitrile:Acetic acid (99.99:0.01 v/v)[1][9] | Not Specified |
| Flow Rate | 1 mL/min[1] | 0.8 mL/min[1] | Not Specified |
| Detection | 210 nm[1] | 210 nm[1] | Not Specified |
| Retention Time | 27.5-28.5 min[1] | 38 min[1] | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the qualitative and quantitative analysis of botanicals and is well-suited for the analysis of this compound.[1][8][10]
Protocol 4: Quantification of this compound by HPTLC
This protocol is based on established HPTLC methods for this compound.[1][10]
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method.
-
Application: Apply the standard and sample solutions as bands of a specific length onto the HPTLC plate using the automatic applicator.
-
Development: Develop the plate in a pre-saturated twin-trough developing chamber with a suitable mobile phase. Common mobile phases include n-hexane:ethyl acetate (8:2 v/v) or toluene:ethyl acetate:formic acid (12:2:1 v/v/v).[1]
-
Drying: After development, dry the plate in an oven or with a stream of warm air.
-
Derivatization (Optional but Recommended): For better visualization and quantification, the plate can be derivatized by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heating.
-
Densitometric Scanning: Scan the plate with a densitometer at a suitable wavelength (e.g., 254 nm before derivatization, or in the visible range after derivatization).[1]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.
Table 2: Summary of HPTLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Silica gel 60F254 | Silica gel 60 F254 | Silica gel G 60F254 |
| Mobile Phase | Petroleum ether:Ethyl acetate (8:2 v/v)[1] | Toluene:Ethyl acetate:Formic acid (12:2:1 v/v)[1] | n-hexane:Ethyl acetate (8:2 v/v)[1] |
| Detection Wavelength | 388 nm[1] | 254 nm[1] | 254 nm[1] |
| Rf Value | 0.67[1] | 0.65[1] | 0.61[1] |
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for its development as a targeted dietary supplement. This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.[2][4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][4][11]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been demonstrated to inhibit this pathway, which contributes to its anti-cancer effects.[2][12]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the development and analysis of a this compound dietary supplement.
Caption: General workflow for this compound supplement development.
Conclusion
The development of this compound as a dietary supplement holds significant promise for various health applications. Overcoming its inherent bioavailability challenges through advanced formulation strategies like NLCs and liposomes is key to unlocking its therapeutic potential. The analytical protocols and understanding of its molecular targets outlined in this document provide a solid foundation for researchers and developers to advance the scientific and commercial development of this compound-based products. Rigorous quality control using validated analytical methods such as HPLC and HPTLC is essential to ensure the safety, efficacy, and consistency of the final product.
References
- 1. bepls.com [bepls.com]
- 2. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Quantification of this compound as Secondary Metabolite by HPTLC Technique and Assessment of Antimicrobial Potential of Ethyl Acetate Extract of Betula alnoides Bark – Oriental Journal of Chemistry [orientjchem.org]
- 11. Anti-inflammatory effects and possible mechanism of action of this compound acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Illuminating the Path of a Promising Triterpenoid: In Vivo Imaging Techniques to Track Lupeol Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lupeol, a naturally occurring pentacyclic triterpenoid (B12794562) found in various fruits and vegetables, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Understanding the in vivo biodistribution, target engagement, and pharmacokinetic profile of this compound is paramount for its clinical translation. This document provides detailed application notes and protocols for leveraging advanced in vivo imaging techniques to track the distribution of this compound in preclinical models. While direct imaging of this compound is an emerging area, this guide outlines established methods for imaging this compound-loaded nanocarriers and proposes strategies for the direct labeling of this compound for fluorescence and radionuclide-based imaging.
In Vivo Fluorescence Imaging of this compound-Loaded Nanocarriers
A practical approach to tracking the in vivo fate of this compound is to encapsulate it within fluorescently labeled nanocarriers, such as liposomes. This method allows for the visualization of the delivery vehicle's biodistribution, providing insights into where this compound is likely to accumulate.
Application Note:
This protocol is ideal for researchers aiming to understand the pharmacokinetics and tumor-targeting efficiency of a this compound formulation. By labeling the liposomal carrier, one can visualize its accumulation in various organs and tumors over time. The choice of a near-infrared (NIR) fluorescent dye is recommended to minimize tissue autofluorescence and maximize tissue penetration.
Experimental Protocol: Fluorescence Imaging of this compound-Loaded Liposomes
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Lipophilic NIR fluorescent dye (e.g., DiR, Cy7)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Animal model (e.g., tumor-bearing mice)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
Procedure:
-
Preparation of this compound-Loaded Fluorescent Liposomes (Thin-Film Hydration Method):
-
Dissolve this compound, DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 55:40:5 for DPPC:cholesterol:DSPE-PEG2000.
-
Add the lipophilic NIR dye to the lipid solution. The dye-to-lipid ratio should be optimized, typically around 0.5 mol%.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To obtain unilamellar vesicles of a specific size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Remove any unencapsulated this compound and free dye by size exclusion chromatography or dialysis.
-
-
Animal Preparation and Administration:
-
Anesthetize the animal (e.g., with isoflurane) and place it on the imaging stage of the in vivo imaging system.
-
Acquire a baseline fluorescence image before injection.
-
Administer the this compound-loaded fluorescent liposomes intravenously via the tail vein. The dosage will depend on the formulation and animal model.
-
-
In Vivo Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).
-
Use appropriate excitation and emission filters for the selected NIR dye.
-
Maintain the animal under anesthesia throughout the imaging session.
-
-
Ex Vivo Organ Imaging and Data Analysis:
-
At the final time point, euthanize the animal and dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Image the excised organs to quantify the fluorescence signal in each tissue.
-
Use the imaging system's software to draw regions of interest (ROIs) over the organs and tumor to quantify the average radiant efficiency.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data from an in vivo biodistribution study of this compound-loaded fluorescent liposomes in tumor-bearing mice.
| Time Point (hours) | Liver (Radiant Efficiency x 10⁸) | Spleen (Radiant Efficiency x 10⁸) | Kidneys (Radiant Efficiency x 10⁸) | Lungs (Radiant Efficiency x 10⁸) | Tumor (Radiant Efficiency x 10⁸) |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 | 5.6 ± 1.2 | 2.5 ± 0.7 |
| 4 | 18.9 ± 2.5 | 12.3 ± 1.9 | 2.5 ± 0.6 | 4.1 ± 1.0 | 5.8 ± 1.1 |
| 24 | 12.1 ± 1.8 | 9.8 ± 1.6 | 1.2 ± 0.4 | 1.9 ± 0.5 | 10.2 ± 1.8 |
| 48 | 8.5 ± 1.3 | 6.2 ± 1.1 | 0.8 ± 0.3 | 1.1 ± 0.4 | 8.9 ± 1.5 |
Data are presented as mean ± standard deviation.
Proposed Strategies for Direct Imaging of this compound
Directly labeling this compound with an imaging probe would provide more precise information about its biodistribution, independent of a carrier. This section outlines proposed strategies for fluorescent and radionuclide labeling of this compound.
Synthesis of Fluorescently Labeled this compound Derivatives (Proposed)
Application Note:
This approach involves chemically modifying the this compound structure to attach a fluorescent dye. The hydroxyl group at the C-3 position is a potential site for conjugation.[1][2][3][4][5] This would enable direct visualization of this compound's cellular uptake and distribution.
Proposed Protocol:
-
Synthesis of a this compound-Linker Conjugate:
-
Modify the hydroxyl group of this compound to introduce a reactive functional group (e.g., an amine or a carboxylic acid) via a linker. This can be achieved through esterification or etherification reactions.
-
-
Conjugation with a Fluorescent Dye:
-
React the this compound-linker conjugate with an amine-reactive or carboxyl-reactive fluorescent dye (e.g., an NHS-ester or a carbodiimide-activated dye).
-
-
Purification and Characterization:
-
Purify the fluorescent this compound derivative using column chromatography or HPLC.
-
Characterize the final product using techniques like NMR and mass spectrometry to confirm its structure and purity.
-
Radiolabeling of this compound for PET/SPECT Imaging (Proposed)
Application Note:
Radiolabeling this compound with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide would allow for highly sensitive and quantitative whole-body imaging. PET isotopes like Fluorine-18 (¹⁸F) or Copper-64 (⁶⁴Cu) are commonly used.[6][7][8][9][10]
Proposed Protocol (for ¹⁸F-labeling):
-
Synthesis of a this compound Precursor:
-
Synthesize a this compound derivative with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) at a position amenable to nucleophilic substitution by [¹⁸F]fluoride.
-
-
Radiolabeling Reaction:
-
Perform the radiofluorination reaction by treating the precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in an appropriate solvent.
-
-
Purification and Formulation:
-
Purify the [¹⁸F]this compound using semi-preparative HPLC.
-
Formulate the purified product in a biocompatible solution (e.g., saline with a small amount of ethanol) for in vivo administration.
-
Biodistribution Study using PET/CT:
-
Animal Preparation and Injection:
-
Anesthetize the animal and inject the radiolabeled this compound intravenously.
-
-
PET/CT Imaging:
-
Acquire dynamic or static PET/CT images at different time points post-injection. The CT scan provides anatomical reference.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw ROIs over various organs and the tumor to generate time-activity curves and calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Hypothetical Quantitative Data for Radiolabeled this compound Biodistribution
| Organ | %ID/g at 1 hour | %ID/g at 4 hours | %ID/g at 24 hours |
| Blood | 5.2 ± 0.9 | 1.8 ± 0.4 | 0.3 ± 0.1 |
| Liver | 12.5 ± 2.3 | 10.1 ± 1.9 | 4.2 ± 0.8 |
| Spleen | 4.8 ± 1.1 | 3.5 ± 0.7 | 1.5 ± 0.4 |
| Kidneys | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.5 ± 0.2 |
| Tumor | 2.8 ± 0.7 | 4.5 ± 1.0 | 3.8 ± 0.9 |
Data are presented as mean ± standard deviation.
Visualization of this compound's Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways, primarily the NF-κB and PI3K/Akt pathways. Visualizing these pathways can aid in understanding its mechanism of action.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of this compound's effect on signaling proteins.
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Caption: this compound suppresses the NF-κB signaling pathway.
Conclusion
The in vivo imaging techniques and proposed strategies outlined in this document provide a comprehensive framework for elucidating the biodistribution and mechanism of action of this compound. While the direct imaging of this compound requires further development, the use of fluorescently labeled nanocarriers offers a robust and immediate method for tracking its delivery. The combination of these imaging modalities with molecular biology techniques will undoubtedly accelerate the preclinical development of this compound as a promising therapeutic agent.
References
- 1. Isolation of this compound, Design and Synthesis of this compound derivatives and their Biological activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of this compound derivatives and their antileishmanial and antitrypanosomal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new heterocyclic this compound derivatives as nitric oxide and pro-inflammatory cytokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method of 18F radiolabeling for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lupeol's Aqueous Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with Lupeol, a lipophilic compound with poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro studies?
This compound is a naturally occurring pentacyclic triterpenoid (B12794562) found in many edible fruits and vegetables.[1][2] It has demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] However, its clinical and in vitro applications are limited by its high lipophilicity and poor water solubility.[3][5] For in vitro studies, which are conducted in aqueous cell culture media, this low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results.
Q2: What are the general solubility properties of this compound?
This compound is practically insoluble in water but is soluble in various organic solvents.[1][6] Its high octanol/water partition coefficient (Log P) of 7.67 highlights its hydrophobic nature.[3]
Q3: Why does my this compound precipitate when I add it to cell culture media?
This common issue, often called "solvent shock" or "crashing out," occurs when a concentrated stock solution of a hydrophobic compound (like this compound in DMSO or ethanol) is rapidly diluted into an aqueous environment like cell culture medium.[7][8] The organic solvent disperses, leaving the water-insoluble this compound molecules to agglomerate and form a precipitate. Other factors like the final concentration, media temperature, and interactions with media components can also contribute.[7][9]
Q4: What are the primary strategies to improve this compound's aqueous solubility for cell culture experiments?
There are three main approaches to enhance the solubility and delivery of this compound in aqueous media:
-
Co-Solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) is the most common starting point. The key is to keep the final solvent concentration in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10][11]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound.[12] This complexation increases the aqueous solubility of the "guest" molecule.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a derivative often used for this purpose due to its improved solubility and low toxicity.[15][16]
-
Nanoformulations: Encapsulating this compound into nanoparticle-based delivery systems can significantly improve its solubility, stability, and bioavailability.[3][17] Common nanoformulations include liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles (e.g., PLGA).[5][17][18][19]
Q5: What are the potential consequences of this compound precipitation in my experiment?
Precipitation can severely compromise your experimental results in several ways:
-
Reduced Effective Concentration: The actual concentration of solubilized this compound available to the cells will be lower than intended, leading to inaccurate dose-response data.[8]
-
Physical Interference: Precipitate particles can physically interact with cells, affecting their morphology, growth, and adherence.[8]
-
Altered Media Composition: The process of precipitation can sometimes sequester other media components, altering the nutrient environment for the cells.[9]
-
Inaccurate Visual Assays: Precipitates can interfere with microscopic analysis and assays that rely on optical measurements, such as cell viability assays.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate, cloudiness, or visible particles appear immediately after adding the this compound stock solution to the cell culture medium.
| Possible Cause | Solution |
| Rapid Dilution / Solvent Shock | Add the stock solution dropwise into the vortex of the media while gently swirling or mixing. This ensures rapid and even dispersion, preventing localized high concentrations of the organic solvent.[7] |
| Low Media Temperature | Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can significantly decrease its solubility.[7][8] |
| Final Concentration Too High | The desired concentration of this compound may exceed its solubility limit in the final medium. Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration for your specific medium and conditions. |
| High Stock Solution Concentration | A very high concentration in the stock solution can worsen the solvent shock effect. If precipitation persists, try preparing a lower concentration stock solution.[7] |
Issue 2: Delayed Precipitation During Incubation
Problem: The medium is clear initially but becomes cloudy or shows a precipitate after several hours or days of incubation.
| Possible Cause | Solution |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, which may affect compound solubility. Use a medium buffered with HEPES for better pH stability, especially in high-density cultures.[8] |
| Evaporation of Media | Evaporation of water from the culture vessel increases the concentration of all components, potentially exceeding this compound's solubility limit. Ensure the incubator has proper humidification and that culture flasks or plates are appropriately sealed.[9][20] |
| Interaction with Media Components | Serum proteins and other components in the medium can interact with the compound over time, leading to precipitation. Test the compound's stability in a serum-free version of your medium first. If the issue persists only in serum-containing media, consider reducing the serum percentage.[8] |
| Compound Instability | The compound may not be stable in the complex culture environment over time. Consider preparing fresh this compound-containing media for each experiment, particularly for long-term cultures.[7] |
| Microbial Contamination | Bacterial or fungal contamination can cause turbidity in the medium. Visually inspect the culture under a microscope for signs of contamination. If suspected, discard the culture and decontaminate equipment.[20][21] |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 3 mg/mL (7.03 mM) | |
| Ethanol | ~1 mg/mL | [22] |
| Dimethylformamide (DMF) | ~1.6 mg/mL | [22] |
| Chloroform | Very Soluble | [23] |
| Acetone | Very Soluble | [23] |
| Benzene | Freely Soluble | [1] |
| Petroleum Ether | Freely Soluble | [1][23] |
Note: Use fresh, anhydrous grade DMSO, as absorbed moisture can reduce solubility.
Table 2: Comparison of this compound Nanoformulation Strategies for Solubility Enhancement
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Benefit(s) | Reference(s) |
| Nanostructured Lipid Carriers (NLCs) | Glyceryl monostearate, Oleic acid, Tween 80 | ~142 nm | 89.4% | Enhanced brain targeting, sustained release | [18] |
| PLGA Nanoparticles | Poly (lactic-co-glycolic) acid | ~372 nm | 64.5% | Strong regulation of NF-κB | [19] |
| PEGylated Liposomes | Phospholipids, Cholesterol, PEG-DSPE | ~100 nm | >85% | Liver-targeting potential, improved stability | [17][24] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic co-solvent.
-
Calculate Mass: Determine the mass of this compound (FW: 426.72 g/mol ) required to make a stock solution of desired concentration (e.g., 10 mM).
-
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 426.72 g/mol = 0.004267 g = 4.27 mg.
-
-
Weigh Compound: Accurately weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO or 100% ethanol to the tube.
-
Dissolve: Vortex or sonicate the solution gently until the this compound is completely dissolved. A brief warming to 37°C can aid dissolution.[1]
-
Sterilize & Store: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
This experiment helps identify the highest working concentration of this compound that remains soluble in your specific culture medium.
-
Prepare Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum, if applicable). For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Control Wells: Include a "vehicle control" well containing the highest equivalent volume of the solvent (e.g., DMSO) used in the dilutions. Also include a "media only" control.
-
Incubate: Add the prepared solutions to a multi-well plate (e.g., a 96-well plate) and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., immediately, 2, 6, and 24 hours) using both the naked eye and a microscope.
-
Determine Limit: The highest concentration that remains clear and free of precipitate throughout the observation period is your maximum working soluble concentration under these specific conditions.[7]
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a water-soluble complex by physically mixing this compound and a cyclodextrin.[14]
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of this compound:HP-β-CD).
-
Combine: Accurately weigh the required amounts of this compound and HP-β-CD and place them in a mortar.
-
Knead: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Triturate with the pestle to form a thick, consistent paste. Continue kneading for 45-60 minutes.
-
Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.
-
Pulverize and Sieve: Scrape the dried complex from the mortar, pulverize it into a fine powder, and pass it through a fine-mesh sieve.
-
Dissolve and Use: The resulting powder can be directly dissolved in aqueous media for your experiments. The solubility should be significantly enhanced compared to the free compound.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro experiments.
Caption: Overview of primary strategies for enhancing the aqueous solubility of this compound.
Caption: Key signaling pathways modulated by this compound in various in vitro models.[19][25][26]
References
- 1. This compound | C30H50O | CID 259846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Nanostructured Lipid Carriers as Robust Systems for this compound Delivery in the Treatment of Experimental Visceral Leishmaniasis [mdpi.com]
- 6. Showing Compound this compound (FDB013641) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 15. scielo.br [scielo.br]
- 16. ijrti.org [ijrti.org]
- 17. researchgate.net [researchgate.net]
- 18. ijtsrd.com [ijtsrd.com]
- 19. Morphological and release characterization of nanoparticles formulated with poly (dl-lactide-co-glycolide) (PLGA) and this compound: In vitro permeability and modulator effect on NF-κB in Caco-2 cell system stimulated with TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 21. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. bepls.com [bepls.com]
- 24. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound CAS#: 545-47-1 [m.chemicalbook.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Overcoming the Poor Oral Bioavailability of Lupeol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Lupeol's poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound primarily stems from two of its physicochemical properties:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule with very low solubility in water.[1][2] This limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
High Lipophilicity: While some lipophilicity is necessary for membrane permeation, this compound's high lipophilicity (LogP of approximately 7.67) contributes to its poor aqueous solubility and can lead to partitioning into lipid phases, reducing its availability for absorption.[2]
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2] Therefore, the rate-limiting step in its oral absorption is its dissolution rate.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Nano-based drug delivery systems are the most extensively researched and promising strategies to overcome the oral bioavailability challenges of this compound.[2][3] These formulations enhance the solubility and dissolution rate of this compound in the GI tract. Key nanoformulation approaches include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate this compound, improving its solubility and providing a controlled release.[4][5]
-
Solid Lipid Nanoparticles (SLNs): Similar to NLCs, SLNs are lipid-based nanoparticles that can enhance the oral absorption of lipophilic drugs like this compound.[6][7]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, including this compound, to improve their bioavailability.[8]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate this compound into nanoparticles, offering controlled release and improved stability.[2]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate.[9][10]
Q3: How do nanoformulations improve the oral bioavailability of this compound?
A3: Nanoformulations improve this compound's oral bioavailability through several mechanisms:
-
Increased Surface Area: By reducing the particle size of this compound to the nanometer range, the surface area available for dissolution is significantly increased, leading to a faster dissolution rate.
-
Enhanced Solubility: Encapsulating this compound within a hydrophilic carrier or lipid matrix can improve its apparent solubility in the GI fluids.
-
Improved Permeability: Some nanoformulations can interact with the intestinal mucosa, potentially opening tight junctions or being taken up by enterocytes, thereby enhancing the permeability of this compound.
-
Protection from Degradation: Encapsulation can protect this compound from enzymatic degradation in the GI tract.
-
Lymphatic Uptake: Lipid-based nanoformulations can be absorbed through the intestinal lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly increase the systemic bioavailability of drugs like this compound.[6]
Q4: Are there other approaches besides nanoformulations to improve this compound's bioavailability?
A4: Yes, other strategies are being explored, although they are less common than nanoformulations:
-
Synthesis of this compound Derivatives: Modifying the chemical structure of this compound, for instance, by creating ester derivatives like this compound acetate, has been shown to improve its bioactivity and potentially its bioavailability.[2][11]
-
Co-administration with Bioavailability Enhancers: The use of agents like piperine, which can inhibit metabolic enzymes and enhance intestinal absorption, is a potential strategy to increase this compound's bioavailability.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound nanoformulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor solubility of this compound in the lipid matrix or polymer. 2. Drug leakage during the formulation process. 3. Inefficient homogenization or sonication. | 1. Screen different lipids or polymers to find one with higher solubilizing capacity for this compound. 2. Optimize process parameters such as temperature and stirring speed to minimize drug loss. 3. Increase homogenization speed/time or sonication amplitude/duration.[4] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles. 2. Inappropriate surfactant concentration. 3. Suboptimal homogenization or sonication parameters. | 1. Optimize the concentration of the stabilizer/surfactant. 2. Adjust the surfactant-to-lipid/polymer ratio. 3. Increase homogenization pressure/cycles or sonication time.[4] |
| Instability of the Nanoformulation (e.g., aggregation, drug leakage upon storage) | 1. Insufficient surface charge (low zeta potential). 2. Ostwald ripening. 3. Chemical degradation of this compound or excipients. | 1. Use a co-surfactant or a charged surfactant to increase the absolute value of the zeta potential. 2. Optimize the lipid/polymer composition to create a more stable matrix. 3. Store the formulation at a lower temperature (e.g., 4°C) and protect it from light.[4] |
| Inconsistent In Vitro Drug Release Profile | 1. Inappropriate dissolution medium or method. 2. Burst release due to surface-adsorbed drug. 3. Incomplete drug release. | 1. Use a dissolution medium containing surfactants (e.g., SLS) to ensure sink conditions. Employ a dialysis bag method for better separation of released drug. 2. Wash the nanoformulation after preparation to remove unencapsulated drug. 3. Ensure complete dispersion of the formulation in the dissolution medium. Consider using a different polymer or lipid with a faster degradation/erosion rate. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | 1. The in vitro dissolution method does not mimic the in vivo conditions. 2. Complex in vivo processes not accounted for (e.g., lymphatic uptake, first-pass metabolism). | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fed and fasted states of the intestine. 2. Develop a more sophisticated in vitro model that can better predict in vivo performance. |
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Nanostructured Lipid Carriers (NLCs) | ~142 | 0.218 | -28.5 | 89.4 | [4] |
| Nanostructured Lipid Carriers (NLCs) | ~265 | < 0.25 | -37.2 | 84.0 | [5] |
| PEGylated Liposomes | 126.9 | 0.246 | -1.97 | 87.0 | [12] |
| Galactosylated Liposomes | ~100 | - | - | > 85.0 | [8] |
Table 2: Comparative Pharmacokinetic Parameters of this compound and its Nanoformulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Fold Increase in Bioavailability (AUC) | Reference(s) |
| This compound Suspension | 178.61 ± 24.6 | 6.0 ± 1.1 | 1068.46 ± 96.4 | 7.3 ± 1.0 | - | [6] |
| This compound-Loaded SLNs | 696.58 ± 58.3 | 4.0 ± 0.8 | 9829.74 ± 786.3 | 15.3 ± 1.3 | 9.2 | [6] |
Note: The data for PEGylated liposomes were from an intravenous study and thus not directly comparable for oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Stabilizer (e.g., Poloxamer 188)
-
Distilled water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh this compound, glyceryl monostearate, and oleic acid. Melt them together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid (e.g., 70°C).[4]
-
Preparation of Aqueous Phase: Dissolve Tween 80 and Poloxamer 188 in distilled water and heat to the same temperature as the lipid phase.[4]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 15,000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.[4]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication (e.g., probe sonicator at 60% amplitude for 5 minutes) to reduce the particle size to the nanometer range.[4]
-
Cooling and NLC Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming the solid matrix of the NLCs.[4]
-
Characterization: Characterize the prepared this compound-NLCs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded PEGylated Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipid (e.g., Hydrogenated Soy Phosphatidylcholine - HSPC)
-
Cholesterol
-
PEGylated phospholipid (e.g., DSPE-PEG(2000))
-
Organic Solvents (e.g., Chloroform (B151607) and Methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, HSPC, cholesterol, and DSPE-PEG(2000) in a mixture of chloroform and methanol (B129727) in a round-bottom flask.[8]
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for a sufficient time to form a milky suspension of multilamellar vesicles (MLVs).[8]
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (probe or bath) or extrusion through polycarbonate membranes of defined pore size.
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Analyze the this compound-loaded liposomes for their particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP, Polyethylene glycol - PEG)
-
Volatile organic solvent (e.g., Ethanol, Methanol, Chloroform)
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a common volatile organic solvent in a beaker with stirring.[9][10]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath under constant stirring. This will result in the formation of a solid mass.[10]
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of this compound).
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Exploring the therapeutic potential of this compound: A review of its mechanisms, clinical applications, and advances in bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Nanostructured Lipid Carriers as Robust Systems for this compound Delivery in the Treatment of Experimental Visceral Leishmaniasis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Optimizing Lupeol extraction yield using ultrasound-assisted extraction
Welcome to the technical support center for optimizing lupeol extraction yield using ultrasound-assisted extraction (UAE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the ultrasound-assisted extraction of this compound.
Issue 1: Low this compound Yield
-
Question: My this compound yield is consistently lower than expected. What factors should I investigate?
-
Answer: Low this compound yield in ultrasound-assisted extraction can be attributed to several factors. The most critical parameters to optimize are the choice of solvent, extraction temperature, and sonication time.[1] For instance, studies have shown that solvent concentration and temperature are the most significant parameters affecting the amount of this compound extracted.[1] Additionally, the solid-to-solvent ratio, ultrasonic power, and frequency play crucial roles.[2] Degradation of the target compound due to prolonged exposure to high temperatures or ultrasonic power can also lead to lower yields. It is also important to ensure proper pre-treatment of the plant material, such as grinding to a uniform particle size, to increase the surface area available for extraction.
Issue 2: Inconsistent Results Between Batches
-
Question: I am observing significant variations in this compound yield from batch to batch, even with the same protocol. What could be the cause?
-
Answer: Inconsistent results often stem from a lack of reproducibility in the experimental setup. Key factors to control for consistency include:
-
Sample Homogeneity: Ensure that the plant material is uniformly ground and well-mixed to prevent variations in the starting material.
-
Precise Parameter Control: Maintain consistent settings for temperature, sonication time, and ultrasonic power. Even small fluctuations can impact extraction efficiency.[2]
-
Solvent Quality: Use the same grade and supplier of solvent for all extractions, as impurities can affect the process.
-
Equipment Calibration: Regularly calibrate your ultrasonic bath or probe system to ensure consistent power output.
-
Issue 3: Potential Thermal Degradation of this compound
-
Question: I am concerned about the potential for this compound degradation due to the heat generated during sonication. How can I mitigate this?
-
Answer: This is a valid concern as prolonged exposure to high temperatures can degrade thermolabile compounds. Ultrasound-assisted extraction is advantageous as it can often be performed at lower temperatures compared to conventional methods.[2] To minimize thermal degradation:
-
Use a Cooling System: Employ an ultrasonic bath with a cooling jacket or a probe system with a cooling circulator to maintain a constant, low temperature throughout the extraction process.
-
Pulsed Sonication: Instead of continuous sonication, use a pulsed mode. This allows for periods of cooling, preventing excessive heat buildup.
-
Optimize Extraction Time: Shorter extraction times are a key benefit of UAE.[3] Determine the optimal minimum time required for efficient extraction to avoid unnecessary heat exposure.
-
Frequently Asked Questions (FAQs)
1. How does ultrasound-assisted extraction work to improve this compound yield?
Ultrasound-assisted extraction enhances the recovery of bioactive compounds like this compound through the phenomenon of acoustic cavitation.[3][4] When ultrasonic waves pass through the solvent, they create microscopic bubbles. The rapid formation and collapse of these bubbles generate high-pressure shockwaves and micro-jets that disrupt the plant cell walls.[3][4] This process, known as sonoporation, facilitates the release of intracellular contents, including this compound, into the solvent and enhances mass transfer, leading to higher extraction yields in a shorter time.[4][5]
2. What are the main advantages of using UAE for this compound extraction compared to conventional methods?
UAE offers several advantages over traditional extraction techniques such as maceration or Soxhlet extraction:
-
Increased Efficiency: UAE can significantly increase the yield of extracted this compound.[5]
-
Reduced Extraction Time: The extraction process is much faster, often reducing hours to minutes.[2][3]
-
Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvent, making the process more environmentally friendly and cost-effective.[2][5]
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[2]
3. What type of solvent is best for this compound extraction using UAE?
The choice of solvent is critical and depends on the polarity of the target compound. This compound is a triterpenoid, and non-polar or semi-polar solvents are generally effective. Common solvents used for this compound extraction include n-hexane, methanol (B129727), and ethanol.[1][6][7] One study found that 100% methanol yielded the highest amount of this compound under their optimized conditions.[1] However, another successful protocol utilized n-hexane.[6] The optimal solvent may vary depending on the plant matrix and should be determined experimentally.
4. What is the difference between an ultrasonic bath and a probe-type sonicator for extraction?
-
Ultrasonic Bath: In an ultrasonic bath, the energy is transmitted indirectly to the sample through the water in the bath. This method is suitable for processing multiple samples simultaneously but generally provides lower and less focused energy.
-
Probe-Type Sonicator: A probe sonicator is immersed directly into the sample, delivering high-intensity ultrasound to a concentrated area. This is more efficient for cell disruption and can lead to higher extraction yields. However, it may also generate more heat, requiring careful temperature control.
Data Presentation
The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of this compound and other bioactive compounds, highlighting the impact of different experimental parameters.
Table 1: Optimization of this compound Extraction from Melia azedarach
| Solvent | Temperature (°C) | Sonication Time (min) | This compound Yield (mg/g DW) |
| 50% Methanol | 45 | 30 | 7.82 |
| Water | 35 | 30 | Lowest Yield |
| 100% Methanol | 45 | 40 | 14.54 (Predicted) |
Data adapted from a study on Melia azedarach root. The predicted yield was based on a response surface methodology model.[1]
Table 2: General Optimized UAE Parameters for Phenolic Compounds from Various Plant Matrices
| Parameter | Optimized Value | Plant Material |
| Temperature | 74.4 °C | Lipid-Extracted Microalgae |
| Ethanol Concentration | 55.4% | Lipid-Extracted Microalgae |
| Extraction Time | 59.6 min | Lipid-Extracted Microalgae |
| Ultrasonic Power | 700 W | Lipid-Extracted Microalgae |
| Ultrasonic Amplitude | 100% | Crude Pollen |
| Solid/Liquid Ratio | 30 g/L | Crude Pollen |
| Temperature | 40.85 °C | Crude Pollen |
| Extraction Time | 14.30 min | Crude Pollen |
These examples demonstrate the range of optimal conditions that can be identified through systematic optimization for different plant materials and target compounds.[8][9][10][11]
Experimental Protocols
Below are detailed methodologies for ultrasound-assisted extraction of this compound based on cited literature.
Protocol 1: this compound Extraction from Coccoloba uvifera L. Leaves
This protocol is adapted from a study that identified ultrasound as the most efficient method for this compound extraction from this plant source.[6]
-
Plant Material Preparation: Dry the Coccoloba uvifera L. leaves and grind them into a fine powder.
-
Solvent Mixture: Mix the powdered plant material with n-hexane in a 1:10 (w/v) ratio.
-
Ultrasonication: Place the mixture in a digital ultrasonic cleaner and sonicate at a frequency of 42 kHz and a temperature of 25°C for 30 minutes.
-
Filtration: After sonication, vacuum filter the mixture using Whatman™ 1 paper filters to separate the extract from the solid plant material.
-
Solvent Removal: Remove the n-hexane from the filtrate using a rotary evaporator at 45°C and 200 rpm to obtain the crude extract rich in this compound.
Protocol 2: Optimized this compound Extraction from Melia azedarach Root
This protocol is based on the optimal conditions predicted by response surface methodology for maximizing this compound yield.[1]
-
Plant Material Preparation: Obtain dried root material of Melia azedarach and grind it into a powder.
-
Solvent Mixture: Prepare a suspension of the powdered root in 100% methanol. The solid-to-liquid ratio should be kept consistent with the optimization study design.
-
Ultrasonication: Submerge the vessel containing the mixture in an ultrasonic bath. Set the temperature to 45°C and sonicate for 40 minutes.
-
Post-Extraction: After the extraction is complete, centrifuge the mixture to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound for further analysis and quantification.
Visualizations
Workflow for Optimizing this compound Extraction using UAE
Caption: A logical workflow for the systematic optimization of this compound extraction.
Troubleshooting Flowchart for Low this compound Yield
Caption: A step-by-step guide to troubleshooting low this compound extraction yields.
References
- 1. Improvement and prediction of the extraction parameters of this compound and stigmasterol metabolites of Melia azedarach with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The Sound of Extraction: Ultrasonic-Assisted Techniques in Plant Active Principle Recovery [greenskybio.com]
- 4. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Isolation, characterization, and encapsulation of a this compound-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 7. bepls.com [bepls.com]
- 8. Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae [mdpi.com]
Troubleshooting Lupeol instability in different solvent systems
Welcome to the technical support center for troubleshooting issues related to lupeol instability in various solvent systems. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound, a lipophilic triterpenoid (B12794562), is generally soluble in a range of organic solvents but has poor aqueous solubility.[1][2] It is reported to be very soluble in ethanol, chloroform, petroleum ether, benzene, acetone, and warm alcohol.[3] For specific applications, stock solutions can be prepared in solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[5] Another recommendation for the solid form is storage at 2–8 °C.[3] For stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[5] Solutions should be stored in tightly sealed containers in a cool, dark place.
Q3: My this compound solution has changed in appearance (e.g., color change, precipitation). What could be the cause?
A3: A change in the appearance of a this compound solution can indicate several issues:
-
Degradation: this compound may be degrading due to factors like oxidation, exposure to light, or extreme pH.
-
Precipitation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature has fluctuated.
-
Contamination: The solvent or the container may have introduced contaminants that are reacting with this compound or are themselves colored.
Q4: I suspect my this compound has degraded. What are the likely degradation pathways?
A4: While specific degradation pathways for this compound in common laboratory solvents are not extensively documented, based on its chemical structure, several degradation routes are possible:
-
Oxidation: The isopropenyl group and the tertiary carbons in the pentacyclic structure can be susceptible to oxidation. Oxidation of the secondary alcohol at C-3 would yield lupenone.[6]
-
Isomerization: Epimerization at the C-3 position to form epi-lupeol is a possibility, especially under acidic or basic conditions.
-
Acid-catalyzed rearrangement: Strong acidic conditions can lead to rearrangements of the triterpenoid skeleton.
Q5: How can I check the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1] A stability-indicating method is one that can separate this compound from its degradation products, allowing for an accurate quantification of the intact molecule over time. You would need to compare a freshly prepared standard solution with your aged solution. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound
-
Symptom: this compound does not fully dissolve, or a precipitate forms in the solution over time.
-
Possible Causes:
-
The concentration of this compound is above its solubility limit in the selected solvent.
-
The temperature of the solution has decreased, reducing solubility.
-
The solvent quality is poor or contains water, which can decrease the solubility of the highly lipophilic this compound.
-
-
Solutions:
-
Consult the solubility data to ensure you are working within the appropriate concentration range for your chosen solvent.
-
Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation.
-
Consider using a co-solvent system to improve solubility.
-
Use high-purity, anhydrous solvents.
-
Issue 2: Suspected Degradation of this compound
-
Symptom: Unexpected results in biological assays, or changes in the physical appearance of the solution.
-
Possible Causes:
-
Oxidative degradation: Exposure of the solution to air (oxygen).
-
Photodegradation: Exposure to UV or ambient light.
-
pH-related degradation: The solvent system has an acidic or basic pH that is causing hydrolysis or isomerization.
-
Thermal degradation: Storage at elevated temperatures.
-
-
Solutions:
-
Prevent Oxidation: Use freshly de-gassed or sparged solvents (e.g., with nitrogen or argon) for preparing solutions. Store solutions under an inert atmosphere.
-
Prevent Photodegradation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Control pH: If possible, use a buffered solvent system if your experimental conditions are sensitive to pH. Be aware that this compound is practically insoluble in dilute acids and alkalis.
-
Control Temperature: Store stock solutions at recommended low temperatures (e.g., -20°C or 2-8°C) and minimize the time samples are kept at room temperature.
-
Verify Purity: Run an HPLC analysis to check for the presence of degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~1 mg/mL | [4] |
| Dimethylformamide (DMF) | ~1.6 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [5] |
| Chloroform | Very soluble | [3] |
| Acetone | Very soluble | [3] |
| Petroleum Ether | Very soluble | [3] |
| Benzene | Very soluble | [3] |
| Warm Alcohol | Freely soluble | [3] |
| Water | Poor aqueous solubility | [1] |
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | C8 (size not specified) |
| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (94:6 v/v) | Methanol (B129727) and Acetonitrile (30:70 v/v) | Acetonitrile-acetic acid (99.99:0.01, v/v) |
| Flow Rate | 1 mL/min | 1 mL/min | 0.8 mL/min |
| Detection Wavelength | 215 nm | 210 nm | 210 nm |
| Retention Time | 15.84 min | 27.5-28.5 min | ~17 min |
| Reference | [7] | [7] | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[9][10][11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix equal volumes of the this compound stock solution and 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis:
- Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
- Dilute with the mobile phase for analysis.
-
Oxidative Degradation:
- Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).
- Store at room temperature, protected from light, for 24 hours.
- Dilute with the mobile phase for analysis.
-
Thermal Degradation:
- Keep the solid this compound powder in a hot air oven at 105°C for 24 hours.
- Also, keep the this compound stock solution at 60°C for 24 hours.
- After exposure, prepare a solution from the solid sample and dilute the liquid sample for analysis.
-
Photodegradation:
- Expose the this compound stock solution to direct sunlight for 8 hours or in a photostability chamber.
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Dilute the samples for analysis.
3. HPLC Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using an HPLC method (refer to Table 2 for starting conditions).
-
The method should be capable of separating the main this compound peak from any new peaks that appear due to degradation.
-
A photodiode array (PDA) detector is useful for comparing the UV spectra of the parent drug and the degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
The appearance of new peaks confirms the formation of degradation products.
Visualizations
References
- 1. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. A Triterpenoid this compound as an Antioxidant and Anti-Neuroinflammatory Agent: Impacts on Oxidative Stress in Alzheimer’s Disease [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. bepls.com [bepls.com]
- 8. scielo.br [scielo.br]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. asianjpr.com [asianjpr.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Enhancing the Resolution of Lupeol in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Lupeol using reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a reverse-phase HPLC method for this compound analysis?
A good starting point for this compound analysis is a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and methanol (B129727), or acetonitrile and water.[1][2] Detection is typically performed at a low wavelength, such as 210 nm, as this compound lacks a strong chromophore.[3][4]
Q2: Why is my this compound peak showing significant tailing?
Peak tailing for triterpenes like this compound in reverse-phase HPLC is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[5][6] To mitigate this, consider adding a small amount of a weak acid like acetic or formic acid to the mobile phase to suppress the ionization of these silanols.[3][7] Using a high-quality, end-capped column can also significantly reduce peak tailing.[5]
Q3: Can I use a mobile phase with water for this compound analysis?
Yes, mobile phases containing water can be used. For instance, a mixture of methanol and water (e.g., 98:2 v/v) has been successfully employed.[1] The high percentage of organic solvent is necessary due to the non-polar nature of this compound.
Q4: At what wavelength should I detect this compound?
Due to the absence of a significant chromophore in the this compound molecule, detection is usually carried out at low UV wavelengths, typically around 210 nm.[2][3][8]
Troubleshooting Guide
Issue 1: Poor Resolution Between this compound and its Isomers (e.g., α-amyrin, β-amyrin)
Q: I am observing poor resolution or co-elution of this compound with other triterpene isomers. How can I improve the separation?
A: The separation of structurally similar triterpenes is a common challenge.[3] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Solvent Selection: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a combination of both.[9] For example, a mobile phase of methanol and acetonitrile in a 90:10 ratio has been used effectively.[8]
-
Solvent Strength: A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention times and improve the separation between closely eluting peaks.[9]
-
Mobile Phase Additives: The addition of a small amount of acid, such as 0.01% acetic acid in acetonitrile, can improve peak shape and selectivity.[3][7]
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and enhance resolution.[3][9]
-
Temperature: Lowering the column temperature (e.g., to 23-25 °C) may improve separation by increasing the interaction between the analytes and the stationary phase.[3][7]
-
-
Column Selection:
-
Stationary Phase: While C18 columns are common, a C8 column might offer different selectivity and could be beneficial for separating isomers.[2][3]
-
Column Dimensions: Using a longer column (e.g., 250 mm) or a column with a smaller particle size (e.g., 3 µm instead of 5 µm) will provide higher theoretical plates and better resolution.[9]
-
Issue 2: Broad and Asymmetric this compound Peaks
Q: My this compound peak is broad and shows significant tailing. What are the potential causes and solutions?
A: Broad and tailing peaks can compromise the accuracy of quantification. Here is a systematic approach to address this issue:
-
Check for Column Overload: Inject a more dilute sample or a smaller volume to see if the peak shape improves. Triterpenoids can overload the stationary phase, leading to peak distortion.[9]
-
Address Secondary Interactions:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanols.[5]
-
Acidify the Mobile Phase: Adding a small amount of formic acid or acetic acid (e.g., 0.1%) to your mobile phase can suppress silanol activity and significantly improve peak symmetry.[7][10]
-
-
Evaluate the Sample Solvent: Dissolving your sample in a solvent that is stronger than your mobile phase can cause peak distortion. Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.[6][9]
-
Inspect the Column's Condition: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[11] Try removing the guard column to see if the peak shape improves. If so, replace the guard column. If the problem persists, the analytical column may need to be washed or replaced.[12]
Data Presentation
Table 1: Comparison of Different Reverse-Phase HPLC Methods for this compound Analysis.
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature | Retention Time (min) | Reference |
| C18 | 254 x 4.6 mm | Methanol:Acetonitrile (30:70) | 1.0 | Not Specified | 27.5-28.5 | [1] |
| C8 | 250 x 4.6 mm, 5 µm | Acetonitrile:Acetic Acid (99.99:0.01) | 0.8 | 23-25 °C | ~17.0 | [3][7] |
| C18 | 150 x 4.6 mm, 5 µm | Methanol:Water (98:2) | 1.0 | Not Specified | ~15.0 | [1] |
| C8 | 150 x 4.6 mm, 5 µm | Acetonitrile:Water (95:5) | 0.7 | 40 °C | 10.86 | [2] |
| C18 | 250 x 4.6 mm, 4 µm | Methanol:Acetonitrile (90:10) | 1.0 | Room Temperature | Not Specified | [8] |
Experimental Protocols
Protocol 1: High-Resolution Separation of this compound using a C8 Column
This protocol is adapted from a method demonstrated to provide good resolution and peak shape for this compound.[3][7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase Luna C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Acetic Acid in a 99.99:0.01 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 30 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a series of working standards (e.g., 10, 20, 40, 80, and 160 µg/mL) by diluting with acetonitrile.
-
-
Sample Preparation:
-
Extract the plant material or sample with a suitable non-polar solvent like n-hexane.
-
Evaporate the extraction solvent to dryness.
-
Reconstitute the dry residue in acetonitrile.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for enhancing the resolution of this compound in reverse-phase HPLC.
References
- 1. bepls.com [bepls.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scielo.br [scielo.br]
- 4. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
- 12. uhplcs.com [uhplcs.com]
Technical Support Center: Lupeol Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Lupeol in normal cells. Our aim is to help you navigate common experimental challenges and optimize your research protocols.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal, non-cancerous cells?
A1: Generally, this compound exhibits selective cytotoxicity, primarily targeting cancer cells while showing minimal or no toxicity to normal cells at therapeutic concentrations.[1][2][3][4][5][6][7] Several studies have reported that this compound does not significantly affect the viability of normal cell lines, such as human foreskin fibroblasts, normal human melanocytes, and the MCF-10A normal breast cell line.[1][5] However, at high concentrations, some studies have observed inhibitory effects on the proliferation of normal cells like keratinocytes and fibroblasts.[8]
Q2: What are the primary strategies to minimize the potential for this compound-induced cytotoxicity in normal cells?
A2: The main strategies to reduce the already low cytotoxicity of this compound in normal cells and improve its therapeutic window include:
-
Nanoformulation: Encapsulating this compound in nanocarriers, such as nanostructured lipid carriers (NLCs) or liposomes, can enhance its delivery to target cancer cells, thereby reducing systemic exposure and potential off-target effects on normal tissues.[9][10][11][12]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents may allow for lower, and therefore less toxic, doses of this compound to be used while achieving a synergistic anticancer effect.[13][14][15]
-
Chemical Derivatization: Synthesizing this compound derivatives can modulate its cytotoxic profile. However, it is important to note that some derivatives may exhibit increased cytotoxicity.[16][17]
-
Dose Optimization: Careful determination of the optimal therapeutic dose is crucial, as high concentrations of this compound have been shown to impact normal cell proliferation.[8]
Q3: How can nanoformulations help in reducing this compound's off-target effects?
A3: Nanoformulations, such as nanostructured lipid carriers (NLCs), liposomes, and polymeric nanoparticles, offer several advantages in reducing the peripheral toxicity of this compound.[9][12] These carrier systems can improve the solubility and stability of this compound, provide controlled and sustained drug release, and can be designed for targeted delivery to tumor sites.[9][11] This targeted approach minimizes the exposure of healthy tissues to the compound, thereby preserving normal cells.[9] For instance, this compound-loaded NLCs have been shown to be biocompatible, with blank NLCs demonstrating over 90% cell viability in normal cells.[9]
Troubleshooting Guides
Issue 1: Observed Cytotoxicity in Normal Cell Line Control Group
Possible Cause 1: High Concentration of this compound
-
Troubleshooting: this compound's cytotoxic effects can be dose-dependent.[8] Create a dose-response curve for your specific normal cell line to determine the concentration at which toxicity is observed. It is recommended to test a wide range of concentrations, for example, from 0.1 µg/mL to 50 µM.
-
Recommendation: Based on the dose-response data, select a concentration for your experiments that is cytotoxic to your cancer cell line of interest but has minimal effect on the viability of the normal control cells.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting: this compound has poor aqueous solubility and is often dissolved in organic solvents like DMSO. The solvent itself can be toxic to cells at certain concentrations.
-
Recommendation: Run a vehicle control experiment where the normal cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. Ensure the final solvent concentration in your cell culture medium is well below the known toxic threshold for your cell line (typically <0.5%).
Issue 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause 1: this compound Precipitation
-
Troubleshooting: Due to its poor solubility, this compound may precipitate out of the culture medium, leading to inconsistent effective concentrations.
-
Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a nanoformulation of this compound to improve its solubility and stability in aqueous media.[9]
Possible Cause 2: Assay Interference
-
Troubleshooting: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., MTT assay).
-
Recommendation: Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different mechanism, such as the lactate (B86563) dehydrogenase (LDH) assay, to confirm your results.[1]
Data Summary
Table 1: Comparative IC50 Values of this compound and its Formulations in Cancer vs. Normal Cells
| Compound/Formulation | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Effect/IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 80 | MCF-10A (Normal Breast) | Not affected | [1] |
| This compound | 451Lu (Melanoma) | 38 | Normal Human Melanocytes | Marginal effect | [5] |
| This compound | WM35 (Melanoma) | 32 | Normal Human Melanocytes | Marginal effect | [5] |
| This compound-NLCs | U87-MG (Glioblastoma) | 8.6 | - | Blank NLCs >90% viability | [9] |
| Free this compound | U87-MG (Glioblastoma) | 16.2 | - | - | [9] |
| This compound + Doxorubicin (B1662922) | MCF-7 (Breast Cancer) | 42.55 | HFF (Human Foreskin Fibroblasts) | 65.9 | [3][15] |
| This compound + Doxorubicin | MDA-MB-231 (Breast Cancer) | 62.24 | HFF (Human Foreskin Fibroblasts) | 65.9 | [3][15] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies described for assessing this compound's cytotoxicity.[18]
Objective: To determine the concentration at which this compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for reducing this compound cytotoxicity via nanoformulation.
Caption: Logic of combination therapy to reduce this compound dose and cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. In vitro evaluation of anticancer potentials of this compound isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 4. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Nanostructured Lipid Carriers as Robust Systems for this compound Delivery in the Treatment of Experimental Visceral Leishmaniasis [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound-Loaded Nanoparticles Enhance the Radiosensitivity of Hepatocellular Carcinoma by Inhibiting the Hyperactivation in Raf/Mitogen-Activated Protein Kinase and Phospatidylinositol-3 Kinase/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound enhances inhibitory effect of 5-fluorouracil on human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of this compound in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic Activity of Some this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Lupeol Encapsulation in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of Lupeol in liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the encapsulation of the lipophilic triterpenoid, this compound, into liposomes.
Q1: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency (EE%) for a hydrophobic drug like this compound is a common issue. Here are the likely causes and troubleshooting steps:
-
Inadequate Drug-Lipid Interaction: this compound, being highly lipophilic, needs to partition effectively into the lipid bilayer.
-
Solution: Optimize the lipid composition. The inclusion of cholesterol is crucial as it can increase the packing of the lipid bilayer, creating more space for the hydrophobic drug. However, excessive cholesterol can also reduce encapsulation. A systematic study of varying phospholipid to cholesterol molar ratios is recommended.
-
-
Suboptimal Drug-to-Lipid Ratio: An excess of this compound relative to the amount of lipid can lead to drug precipitation and low encapsulation.
-
Solution: Experiment with different drug-to-lipid molar ratios. Start with a lower ratio and gradually increase it to find the saturation point of the liposomes.
-
-
Inefficient Liposome (B1194612) Preparation Method: The chosen method may not be ideal for encapsulating this compound.
-
Solution: The thin-film hydration method is commonly used for lipophilic drugs. Ensure complete dissolution of lipids and this compound in the organic solvent and the formation of a thin, uniform lipid film. For potentially higher encapsulation, consider the reverse-phase evaporation method, which is known to achieve a higher encapsulation of lipophilic molecules.
-
-
Phase Transition Temperature (Tc) of Lipids: Hydration of the lipid film below the Tc of the lipids can result in poor encapsulation.
-
Solution: Ensure that the hydration step is performed at a temperature above the Tc of the chosen phospholipids (B1166683) to ensure the lipid bilayer is in a fluid state, which facilitates drug incorporation.
-
-
Poor Hydration of the Lipid Film: Incomplete hydration leads to the formation of fewer liposomes.
-
Solution: Increase the hydration time and use gentle agitation to ensure the lipid film is fully hydrated. The aqueous medium should be added slowly to the lipid film.
-
Q2: I'm observing a wide particle size distribution (high Polydispersity Index - PDI) in my this compound-liposome formulation. What could be the reason and how can I achieve a more uniform size?
A2: A high PDI indicates a heterogeneous population of liposomes, which can affect stability and in vivo performance.
-
Cause: Incomplete hydration or aggregation of liposomes.
-
Solution: After hydration, incorporate a size reduction step such as sonication (using a probe sonicator is generally more effective than a bath sonicator) or extrusion through polycarbonate membranes of a defined pore size. Extrusion is highly recommended for producing unilamellar vesicles with a narrow size distribution.
-
-
Cause: Improper storage conditions.
-
Solution: Store liposome formulations at an appropriate temperature (typically 4°C) to prevent aggregation. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.
-
Q3: My this compound-loaded liposomes are not stable and tend to aggregate over time. How can I improve their stability?
A3: Liposome stability is critical for their shelf-life and therapeutic efficacy.
-
Cause: Insufficient surface charge.
-
Solution: Incorporate a charged lipid into your formulation, such as a positively charged lipid (e.g., DOTAP) or a negatively charged lipid (e.g., DSPG), to increase electrostatic repulsion between liposomes and prevent aggregation. The zeta potential of the liposomes should be sufficiently high (typically > ±20 mV) for good electrostatic stability.
-
-
Cause: Lipid oxidation.
-
Solution: If using unsaturated phospholipids, which are prone to oxidation, consider adding an antioxidant like alpha-tocopherol (B171835) to the formulation.
-
-
Cause: Drug leakage.
-
Solution: The inclusion of cholesterol can decrease the fluidity of the lipid bilayer, thereby reducing the leakage of the encapsulated drug. Optimizing the cholesterol content is key.
-
Q4: How do I accurately determine the encapsulation efficiency of this compound in my liposome formulation?
A4: Accurate determination of EE% is crucial for characterizing your formulation.
-
Method: The most common method involves separating the unencapsulated this compound from the this compound-loaded liposomes followed by quantification of the encapsulated drug.
-
Separation: This can be achieved by ultracentrifugation, size exclusion chromatography (SEC), or dialysis. For ultracentrifugation, the liposomes are pelleted, and the supernatant containing the free drug is analyzed.
-
Quantification: The amount of this compound in the liposomes is typically quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The liposomes are first lysed using a suitable solvent (e.g., methanol (B129727) or isopropanol) to release the encapsulated this compound. The total amount of this compound used in the formulation is also measured.
-
-
Calculation: The encapsulation efficiency is calculated using the following formula: EE% = (Amount of encapsulated this compound / Total amount of this compound added) x 100
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the formulation and characterization of this compound-loaded liposomes.
Table 1: Formulation Parameters and Characterization of this compound-Loaded Liposomes
| Formulation | Preparation Method | Phospholipid(s) | Cholesterol Ratio (molar) | Drug-to-Lipid Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound-Liposomes | Thin-Film Dispersion | Soy Lecithin | Present | Not Specified | 97.23 | 0.25 | +1.6 | 86.2 | [1][2] |
| This compound-PEG-Liposomes | Thin-Film Dispersion | Soy Lecithin, DSPE-PEG | Present | Not Specified | 126.9 | 0.246 | -1.97 | 87 | [1][2] |
| Gal-Lupeol-Liposomes | Thin-Film Dispersion | HSPC, Gal-PEG-DSPE | 1:10:2 (Drug:Lipid:Chol) | 1:10 | ~100 | Not Specified | Not Specified | >85 | [3][4][5] |
| TSL-LUP05 | Reverse-Phase Evaporation | Not Specified | Not Specified | 0.5 mg/mL this compound | ~119 | ~0.2 | Not Specified | ~77 | [6] |
| TSL-LUP01 | Reverse-Phase Evaporation | Not Specified | Not Specified | 1.0 mg/mL this compound | ~119 | ~0.2 | Not Specified | ~77 | [6] |
| This compound-NLCs | Hot Homogenization | Glyceryl monostearate, Oleic acid | Not Applicable | Not Specified | ~142 | 0.218 | -28.5 | 89.4 | [7] |
Table 2: Influence of Formulation Parameters on this compound Encapsulation Efficiency
| Parameter Varied | Observation | Impact on Encapsulation Efficiency | Reference |
| PEGylation | Addition of DSPE-PEG to liposomes. | Slight increase from 86.2% to 87%. | [1][2] |
| Targeting Ligand | Incorporation of Gal-PEG-DSPE. | Maintained high encapsulation (>85%). | [3][4][5] |
| This compound Concentration | Increased from 0.5 mg/mL to 1.0 mg/mL. | No significant change observed (~77%). | [6] |
| Lipid Type | Comparison between liposomes and Nanostructured Lipid Carriers (NLCs). | NLCs showed slightly higher EE% (89.4%) compared to conventional liposomes. | [7] |
Experimental Protocols
1. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
This protocol describes a general procedure for preparing this compound-loaded liposomes. Optimization of lipid composition and drug-to-lipid ratio is recommended.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Lecithin, HSPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer (pre-heated to a temperature above the lipid Tc) to the round-bottom flask containing the lipid film.
-
Hydrate the film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
2. Determination of this compound Encapsulation Efficiency by HPLC
Materials:
-
This compound-liposome formulation
-
Methanol (HPLC grade)
-
Mobile phase for HPLC (e.g., Acetonitrile:Water mixture)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Separation of Free this compound:
-
Transfer a known volume of the liposome suspension to an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes.
-
Carefully collect the supernatant which contains the unencapsulated this compound.
-
-
Quantification of Unencapsulated this compound:
-
Analyze the supernatant by HPLC to determine the concentration of free this compound.
-
-
Quantification of Total this compound:
-
Take a known volume of the original (uncentrifuged) liposome suspension.
-
Add an excess of methanol to disrupt the liposomes and release the encapsulated this compound.
-
Analyze this solution by HPLC to determine the total concentration of this compound.
-
-
Calculation:
-
Amount of encapsulated this compound = Total this compound - Unencapsulated this compound.
-
EE% = (Amount of encapsulated this compound / Total this compound) x 100.
-
Visualizations
This compound's Impact on Key Signaling Pathways in Cancer Cells
This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. The preparation, characterization of this compound PEGylated liposome and its functional evaluation in vitro as well as pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound‐Loaded Liposomes: Triple‐Negative Breast Cancer (TNBC) Cytotoxicity and In Vivo Toxicological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
Addressing challenges in the scale-up of Lupeol extraction
For researchers, scientists, and drug development professionals, the journey of scaling up Lupeol extraction from laboratory to pilot or industrial scale is often fraught with challenges. This technical support center provides targeted troubleshooting guidance and frequently asked questions to navigate these complexities, ensuring efficient and reproducible outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound extraction in a practical question-and-answer format.
Question: Why is my this compound yield significantly lower upon scale-up compared to the lab-scale experiment?
Answer: Several factors can contribute to a decrease in yield during scale-up. A primary reason is often inefficient solvent penetration and mass transfer in larger biomass quantities. Inadequate mixing or agitation in larger extraction vessels can lead to channeling, where the solvent bypasses a significant portion of the plant material. Additionally, the heat and mass transfer dynamics change with scale, potentially leading to localized temperature gradients that can affect extraction efficiency and even degrade the target compound. It is also crucial to ensure that the particle size of the plant material is uniform and appropriate for the larger scale to facilitate consistent solvent access.
Question: I am observing a significant amount of impurities in my crude extract. How can I improve the selectivity of the extraction process at a larger scale?
Answer: Enhancing selectivity during scale-up requires a multi-faceted approach. Re-evaluating the choice of solvent is a critical first step. A solvent with higher selectivity for triterpenoids like this compound can significantly reduce the co-extraction of unwanted compounds.[1][2] Techniques like supercritical fluid extraction (SFE) with carbon dioxide can offer high selectivity by manipulating pressure and temperature. Another strategy is to implement a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and waxes before the main extraction.[3] Post-extraction, employing techniques such as liquid-liquid partitioning or column chromatography can effectively remove impurities.[3][4][5]
Question: My this compound appears to be degrading during the extraction process. What are the likely causes and solutions?
Answer: this compound, while relatively stable, can be susceptible to degradation under harsh conditions that may become more pronounced during scale-up. Prolonged exposure to high temperatures is a common cause of degradation.[6] Optimizing the extraction time and temperature is crucial. For heat-sensitive extractions, consider using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction times and overall heat exposure.[7][8][9] The presence of acids or bases in the extraction solvent can also lead to isomerization or degradation of this compound. Therefore, maintaining a neutral pH is generally advisable unless a specific chemical conversion is intended.[10]
Question: I am facing difficulties with solvent recovery and recycling at a larger scale. What are some efficient methods?
Answer: Efficient solvent recovery is critical for the economic viability and environmental sustainability of large-scale extraction. Rotary evaporation, while common in the lab, may not be efficient for large volumes. Consider implementing fractional distillation for solvent mixtures or falling film evaporation for larger single-solvent volumes. For volatile solvents, a well-designed condensation and collection system is essential to minimize losses. Membrane filtration techniques like pervaporation can also be employed for separating solvents from the extract.
Frequently Asked Questions (FAQs)
What is the most critical parameter to control during the scale-up of this compound extraction?
While all parameters are interconnected, maintaining a consistent and optimized solvent-to-solid ratio is arguably one of the most critical factors.[2][11] An insufficient ratio will lead to incomplete extraction, while an excessive ratio will increase solvent usage and downstream processing costs. This ratio often needs to be re-optimized during scale-up, as the dynamics of solvent penetration and saturation change with the geometry and volume of the extraction vessel.
How do I choose the right extraction solvent for scaling up this compound production?
The ideal solvent should have high solubility for this compound, be selective, non-toxic, cost-effective, and have a boiling point that facilitates easy recovery.[1] Common solvents for this compound extraction include hexane, petroleum ether, ethanol, and methanol.[1][12] For a more environmentally friendly approach, supercritical CO2 is an excellent alternative, although it requires specialized equipment. The choice will ultimately depend on the specific plant matrix, desired purity of the final product, and the available infrastructure.
What are the advantages of using non-conventional extraction techniques like UAE or MAE for scale-up?
Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer several advantages for scale-up.[7][8][9] They can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7] The increased efficiency is due to enhanced mass transfer and cell disruption caused by acoustic cavitation (in UAE) or localized heating (in MAE). These methods can often be operated at lower overall temperatures, which is beneficial for preventing the degradation of thermolabile compounds like this compound.[6]
How can I effectively purify this compound from the crude extract at a larger scale?
Large-scale purification of this compound typically involves a multi-step approach. An initial step often involves crystallization, where the crude extract is dissolved in a suitable solvent and allowed to cool, leading to the precipitation of this compound. For higher purity, column chromatography is widely used.[3][4][5][13] At an industrial scale, techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC) can be employed.[6][14] The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is critical for achieving good separation.
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Yield of this compound | Reference |
| Maceration | Vernonanthura ferruginea | n-hexane | Room Temperature | - | - | [6] |
| Soxhlet Extraction | Hygrophila schulli (roots) | Petroleum ether | Boiling point of solvent | - | 6.23% w/w | [1] |
| Soxhlet Extraction | Hygrophila schulli (aerial parts) | Petroleum ether | Boiling point of solvent | - | 11.17% w/w | [1] |
| Ultrasound-Assisted Extraction (UAE) | Coccoloba uvifera L. (leaves) | n-hexane | 25 | 30 min | Higher than maceration and HHPE | [5][7] |
| Ultrasound-Assisted Extraction (UAE) | Melia azedarach (root) | 50% Methanol | 45 | 30 min | 7.82 mg/g DW | [8] |
| High Hydrostatic Pressure Extraction (HHPE) | Coccoloba uvifera L. (leaves) | n-hexane | - | - | Lower than UAE | [7] |
| Reflux Extraction | Uraria picta | 80% Ethanol | - | 30 min (2 cycles) | Optimized for maximal extraction | [2][11] |
Table 2: Quantitative Analysis of this compound Content in Various Plant Extracts
| Plant Species | Part Used | Extraction Solvent | This compound Content | Analytical Method | Reference |
| Derris scandens | - | - | 40.72 ± 0.40 mg/100 g | HPLC-DAD | [15] |
| Albizia procera | - | - | 21.44 ± 0.89 mg/100 g | HPLC-DAD | [15] |
| Betula alnoides | Bark | Ethyl acetate | 0.0168% | HPTLC | [1] |
| Oxystelma esculentum | - | Petroleum ether | 0.829 ± 0.09% w/w | HPTLC | [1] |
| Carissa congesta | Roots | Petroleum ether | 1.8% w/w | Cold extraction | [1] |
| Coccoloba uvifera L. | Leaves | n-hexane | 0.77 mg/g of dried fraction | LC-MS | [5] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound from Coccoloba uvifera L. Leaves [5]
-
Plant Material Preparation: Dry the leaves of Coccoloba uvifera L. and grind them into a fine powder.
-
Extraction: Mix the powdered plant material with n-hexane in a 1:10 (w/v) ratio in a suitable extraction vessel.
-
Sonication: Sonicate the mixture at a frequency of 42 kHz and a temperature of 25°C for 30 minutes using a digital ultrasonic cleaner.
-
Filtration: After sonication, vacuum filter the mixture through Whatman™ 1 paper to separate the extract from the plant debris.
-
Solvent Removal: Remove the n-hexane from the filtrate using a rotary evaporator at 45°C and 200 rpm to obtain the crude extract rich in this compound.
2. Soxhlet Extraction of this compound from Hygrophila schulli [1]
-
Plant Material Preparation: Shade-dry the roots and aerial parts of Hygrophila schulli and coarsely powder them.
-
Extraction: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with petroleum ether.
-
Extraction Process: Heat the flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the chamber with the plant material. The extract will then siphon back into the flask. Continue this process for several cycles until the extraction is complete (indicated by the color of the solvent in the siphon tube becoming pale).
-
Solvent Removal: After extraction, recover the solvent by distillation to obtain the crude this compound extract.
3. Purification of this compound by Column Chromatography [5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a vertical chromatographic column (e.g., 50 cm long, 1.5 cm diameter).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Isolation: Combine the pure this compound-containing fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. scispace.com [scispace.com]
- 5. Isolation, characterization, and encapsulation of a this compound-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]
- 6. scielo.br [scielo.br]
- 7. Use of emerging technologies in the extraction of this compound, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement and prediction of the extraction parameters of this compound and stigmasterol metabolites of Melia azedarach with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN104119418A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Investigation of extraction procedure for this compound from Uraria picta through experimental designing followed by similarity analysis of different parts | Semantic Scholar [semanticscholar.org]
- 12. chesci.com [chesci.com]
- 13. ISOLATION AND CHARACTERISATION OF this compound AND this compound ACETATE FROM PROPOLIS OBTAINED FROM BENUE STATE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 14. impactfactor.org [impactfactor.org]
- 15. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Lupeol in Preclinical Models
Welcome to the technical support center for researchers utilizing lupeol in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the off-target effects of this promising multi-target therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
This compound is a multi-target agent, meaning it interacts with numerous cellular proteins and pathways.[1] Its therapeutic effects are often attributed to its ability to modulate signaling pathways involved in inflammation, cancer, and other diseases.[2][3]
On-Target Effects (Therapeutically Desirable in Many Contexts):
-
Anti-inflammatory: Inhibition of NF-κB, PI3K/Akt, and MAPK signaling pathways.[1][4]
-
Anticancer: Induction of apoptosis, inhibition of proliferation, and suppression of metastasis through modulation of pathways like Wnt/β-catenin.[5][6]
-
Wound Healing: Promotion of keratinocyte migration.[4]
Potential Off-Target Effects (Context-Dependent): Due to its multi-target nature, an "on-target" effect in one disease context could be an "off-target" effect in another. For example, while its anti-proliferative effects are desirable in cancer studies, they might be considered off-target in wound healing assays at high concentrations.[4] A significant challenge in preclinical studies is the potential for low doses of this compound to paradoxically promote the viability of certain cancer cells by activating the PI3K/Akt pathway.[7][8]
Q2: My in vitro results with this compound are not consistent. What could be the cause?
Inconsistent results with this compound are often linked to its poor water solubility and limited bioavailability.[3][9] This can lead to issues with compound precipitation in culture media and inaccurate dosing.
Troubleshooting Steps:
-
Solvent and Concentration: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in culture media. Keep the final solvent concentration consistent across all experiments and below a cytotoxic threshold (typically <0.5%).
-
Formulation: Consider using a formulation strategy to improve solubility, such as encapsulation in liposomes or nanoparticles.[10]
-
Positive Controls: Include appropriate positive and negative controls in all assays to ensure the experimental system is working as expected.
Q3: How can I reduce the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for obtaining clear, interpretable data. The primary strategies involve optimizing the dose, utilizing advanced formulations, chemically modifying the molecule, and employing combination therapies.
Troubleshooting Guide: Strategies to Mitigate Off-Target Effects
This guide provides actionable steps to help you minimize the off-target effects of this compound in your preclinical models.
Dose-Response Optimization
One of the most direct ways to mitigate off-target effects is to use the lowest effective concentration of this compound.
Experimental Protocol: Determining the Optimal Dose Range
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH assay):
-
Plate cells at a suitable density in a 96-well plate.
-
Treat cells with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Measure cell viability using a standard MTT or LDH assay protocol.
-
Determine the IC50 (half-maximal inhibitory concentration) and select a concentration range for further experiments that demonstrates the desired on-target effect with minimal cytotoxicity.
-
-
Target Engagement Assay:
-
Use a specific assay to measure the desired on-target effect at various concentrations (e.g., Western blot for a specific signaling protein, ELISA for a cytokine).
-
Correlate the on-target effect with the cell viability data to identify a therapeutic window where the desired effect is achieved without significant toxicity.
-
Advanced Formulation Strategies
Improving the solubility and targeted delivery of this compound can significantly reduce the required dose and, consequently, off-target effects.
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the this compound in the liposomal fraction using a suitable analytical method like HPLC.
-
Medicinal Chemistry Approaches: Synthesis of this compound Derivatives
Modifying the chemical structure of this compound can enhance its potency and selectivity. The synthesis of this compound derivatives, such as esters, has been shown to improve bioactivity.[11]
Conceptual Workflow for Derivative Synthesis and Screening:
Combination Therapy
Combining this compound with other therapeutic agents can lead to synergistic effects, allowing for lower doses of each compound and potentially reducing off-target toxicities.[12]
Experimental Protocol: Combination Index (CI) Analysis
-
Determine IC50 of Individual Agents:
-
Perform dose-response experiments for this compound and the other drug separately to determine their individual IC50 values.
-
-
Design Combination Ratios:
-
Select several constant ratios of the two drugs based on their IC50 values (e.g., 1:1, 1:2, 2:1 molar ratios).
-
-
Perform Combination Dose-Response Experiments:
-
Treat cells with serial dilutions of the drug combinations at the selected ratios.
-
Measure the effect (e.g., inhibition of cell proliferation) for each combination.
-
-
Calculate the Combination Index (CI):
-
Use software like CompuSyn to calculate the CI value based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
| This compound Concentration (µM) | Cell Viability (%) | On-Target Protein Phosphorylation (% of Control) | Off-Target Kinase Activity (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 98 |
| 5 | 95 | 70 | 92 |
| 10 | 85 | 50 | 80 |
| 20 | 60 | 30 | 65 |
| 40 | 40 | 25 | 45 |
| 80 | 20 | 22 | 30 |
Signaling Pathways and Experimental Workflows
References
- 1. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potential of this compound: A review of its mechanisms, clinical applications, and advances in bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-depth analysis of this compound: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Pentacyclic Triterpene, Promotes Migration, Wound Closure, and Contractile Effect In Vitro: Possible Involvement of PI3K/Akt and p38/ERK/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation of human prostate cancer cells by targeting beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3-kinase inhibition synergistically promoted the anti-tumor effect of this compound in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3-kinase inhibition synergistically promoted the anti-tumor effect of this compound in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Nanoparticles Enhance the Radiosensitivity of Hepatocellular Carcinoma by Inhibiting the Hyperactivation in Raf/Mitogen-Activated Protein Kinase and Phospatidylinositol-3 Kinase/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and its derivatives as anticancer and anti-inflammatory agents: Molecular mechanisms and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound targets liver tumor-initiating cells through phosphatase and tensin homolog modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of Lupeol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Lupeol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to matrix effects, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, a non-polar triterpenoid, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] Given this compound's high lipophilicity, it is prone to co-extraction with other endogenous lipids, such as phospholipids (B1166683), which are major contributors to matrix effects in biological samples.[2][3]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A2: Significant ion suppression for this compound in plasma is often caused by co-eluting phospholipids.[3] These molecules can compete with this compound for ionization in the MS source, reducing its signal intensity.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: Simple protein precipitation with acetonitrile (B52724) is a common starting point, but if ion suppression persists, consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering phospholipids.[4][5]
-
Chromatographic Separation: Modify your LC method to separate this compound from the bulk of the phospholipids. Lysophospholipids, which often elute earlier in reversed-phase chromatography, can be a primary source of suppression.[3] Adjusting the gradient or using a column with a different selectivity can improve resolution.
-
Choice of Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects from phospholipids compared to Electrospray Ionization (ESI) for non-polar compounds like this compound.[2] One successful method utilized APCI in positive ion mode.[4]
Q3: My this compound recovery is inconsistent across different sample preparations. What should I investigate?
A3: Inconsistent recovery often points to issues with the extraction efficiency of your sample preparation protocol. This compound's non-polar nature means its solubility and interaction with extraction solvents and sorbents are critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound recovery.
Q4: How do I choose an appropriate internal standard (IS) for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[1] For this compound, two main types of internal standards are considered:
-
Structural Analogs: These are compounds with similar chemical structures and properties to this compound. Testosterone (B1683101) has been successfully used as an internal standard for this compound analysis.[4]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound (e.g., deuterated this compound) is the gold standard. It has nearly identical physicochemical properties and chromatographic behavior, ensuring the most accurate compensation for extraction variability and matrix effects.[6]
Recommendation: While a structural analog like testosterone can be effective, a SIL-Lupeol is highly recommended for methods requiring the highest accuracy and precision, especially when significant matrix effects are anticipated.
Q5: I am having difficulty achieving good sensitivity for this compound with ESI. Are there alternative approaches?
A5: this compound's structure, with its high lipophilicity and few polar functional groups, makes it challenging to ionize efficiently by ESI.[2] If sensitivity is an issue, consider the following:
-
Pre-column Derivatization: This involves chemically modifying this compound to introduce a more easily ionizable group. Derivatization with p-toluenesulfonyl isocyanate (PTSI) has been shown to improve ionization and allow for sensitive detection in negative ESI mode.[7][8]
-
APCI Ionization: As mentioned, APCI is often more suitable for non-polar compounds and can provide better sensitivity for this compound compared to ESI.[2]
-
Mobile Phase Additives: The use of additives like formic acid (0.1%) in the mobile phase can aid in the protonation of this compound, forming the [M+H-H₂O]⁺ ion in positive mode, which can be used for quantification.[4][9]
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for this compound, providing a reference for expected performance.
Table 1: Matrix Effect and Recovery Data for this compound Analysis
| Matrix | Sample Preparation | Internal Standard | Matrix Effect (%) | Recovery (%) | Citation |
| Rat Plasma | Protein Precipitation (Acetonitrile) | Testosterone | Negligible | Not explicitly quantified, but acceptable | [4] |
| Rat Plasma | Derivatization followed by protein precipitation | Not specified | 105.3 - 109.8 | 88.7 - 95.7 | [7] |
Table 2: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| LC Column | HyPurity Advance | Not Specified |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | Not Specified |
| Elution | Gradient | Gradient |
| Ionization | APCI (+) | ESI (-) after derivatization |
| MRM Transition (this compound) | m/z 409.5 → 137.3 ([M+H-H₂O]⁺) | Not specified for derivative |
| MRM Transition (IS) | m/z 289.1 → 97.1 (Testosterone) | Not Applicable |
| Linear Range | 5 - 5000 ng/mL | 2.5 - 250 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 |
| Accuracy (%) | 89.52 - 97.10 | 96.0 - 109.4 |
| Precision (%CV) | ≤ 10.75 | < 15 |
| Citation | [4] | [7] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is adapted from a method for quantifying this compound in rat plasma.[4]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Testosterone in acetonitrile).
-
Precipitation: Add 500 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Factor
This protocol provides a general workflow for quantitatively assessing matrix effects.[10]
Caption: Workflow for the quantitative assessment of matrix factor.
References
- 1. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An LC-ESI/MS/MS method for the determination of this compound via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Lupeol Nanoformulations During Storage
Welcome to the technical support center for Lupeol nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the storage stability of their this compound-based nanoparticle systems.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in this compound nanoformulations during storage?
A1: The most common indicators of instability include changes in the formulation's physical appearance (e.g., sedimentation or creaming), an increase in particle size and polydispersity index (PDI), a significant shift in zeta potential, and a decrease in entrapment efficiency.[1][2] These changes can signal phenomena such as particle aggregation, fusion, or drug leakage from the nanoformulation.[2]
Q2: How does storage temperature affect the stability of this compound nanoformulations?
A2: Temperature is a critical factor in maintaining the stability of nanoformulations.[3] For many this compound-loaded systems, such as nanostructured lipid carriers (NLCs) and liposomes, refrigerated storage at approximately 4°C is often recommended to maintain physical and chemical stability.[1][4] Studies have shown that at 4°C, there is no significant change in particle size or drug content, whereas at 25°C, a slight increase in particle size and a reduction in entrapment efficiency may be observed over time.[1] For some lipid-based nanoparticles, storage at even lower temperatures (-20°C to -80°C) may be necessary to minimize chemical degradation like hydrolysis or oxidation.[3]
Q3: What role does zeta potential play in the stability of nanoformulations?
A3: Zeta potential is an indirect measure of the surface charge of nanoparticles and is a key indicator of the stability of colloidal dispersions.[5] A higher absolute zeta potential value (e.g., greater than ±30 mV) generally indicates strong electrostatic repulsion between particles, which helps prevent aggregation and enhances the physical stability of the nanoformulation.[1] For instance, a zeta potential of -28.5 mV suggests adequate electrostatic repulsion and physical stability for this compound-NLCs.[1]
Q4: Can the composition of my nanoformulation affect its stability?
A4: Absolutely. The choice of lipids, surfactants, and polymers significantly impacts the stability of the nanoformulation. For example, in NLCs, the combination of solid and liquid lipids, along with surfactants like Tween 80 and Poloxamer 188, is crucial for stabilizing the particles and achieving high entrapment efficiency.[1] The right selection of stabilizers can prevent aggregation during storage.[6]
Q5: Is lyophilization (freeze-drying) a good option for improving the long-term stability of this compound nanoformulations?
A5: Lyophilization can be an effective strategy to improve the long-term stability of nanoformulations by removing water, thus preventing hydrolysis and reducing particle mobility.[6] However, the process itself can induce stress and lead to aggregation upon reconstitution. The use of cryoprotectants, such as trehalose (B1683222) or sucrose, is often necessary to protect the nanoparticles during freeze-drying and maintain their stability.[7][8] Stability studies on lyophilized this compound liposomes have shown that with a suitable protective agent, the formulation can be stable for at least 6 months at 4°C.[4][9]
Troubleshooting Guides
Issue 1: Increase in Particle Size and PDI During Storage
Symptoms: Dynamic Light Scattering (DLS) measurements show a time-dependent increase in the average hydrodynamic diameter and the polydispersity index (PDI) of the nanoformulation. Visual signs may include turbidity or sedimentation.
Possible Causes and Solutions:
-
Particle Aggregation: Insufficient surface charge may lead to aggregation.
-
Troubleshooting Step: Measure the zeta potential. If the absolute value is below 20-30 mV, consider optimizing the formulation to increase surface charge. This could involve adjusting the pH of the dispersion medium or incorporating a charged surfactant.[5]
-
-
Ostwald Ripening: This can occur in nanoemulsions where smaller droplets dissolve and redeposit onto larger ones.
-
Troubleshooting Step: Optimize the oil and surfactant phases. The use of a combination of surfactants can sometimes mitigate this effect. Ensure the formulation is stored at a consistent, recommended temperature, as temperature fluctuations can accelerate ripening.[10]
-
-
Improper Storage Temperature: Storage at elevated temperatures can increase particle kinetic energy, leading to more frequent collisions and aggregation.
Issue 2: Decrease in this compound Entrapment Efficiency
Symptoms: HPLC analysis reveals a decrease in the amount of this compound encapsulated within the nanoparticles over time, with a corresponding increase in free this compound in the surrounding medium.
Possible Causes and Solutions:
-
Drug Leakage: The encapsulated this compound may be leaking from the nanoparticle matrix.
-
Troubleshooting Step: Re-evaluate the composition of the nanoformulation. In lipid-based carriers, using lipids with higher melting points or a more crystalline structure can help to better entrap the drug.[1] The high lipophilicity of this compound favors its interaction with lipid constituents, so ensuring a compatible lipid matrix is key.[11]
-
-
Formulation Instability: Physical changes like particle fusion or degradation of the carrier material can lead to drug expulsion.
-
Troubleshooting Step: Correlate the decrease in entrapment efficiency with changes in particle size and PDI. If they occur concurrently, the primary issue is likely the physical instability of the nanoparticles. Address the causes of aggregation as described in Issue 1.
-
-
Chemical Degradation of this compound: Although this compound is relatively stable, interactions with excipients or exposure to light or oxygen could potentially lead to degradation.
-
Troubleshooting Step: Store samples in amber vials to protect from light and consider purging the headspace with nitrogen to prevent oxidation. Conduct HPLC analysis with a focus on identifying potential degradation peaks.
-
Data on this compound Nanoformulation Stability
The following tables summarize quantitative data from stability studies of this compound-loaded Nanostructured Lipid Carriers (NLCs).
Table 1: Stability of this compound-NLCs at Different Storage Conditions Over 3 Months [1]
| Storage Condition | Time (Months) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| 4 ± 2°C | 0 | 142.3 ± 4.2 | -28.5 ± 1.7 | 89.4 ± 2.6 |
| 1 | No significant change | No significant change | No significant change | |
| 2 | No significant change | No significant change | No significant change | |
| 3 | No significant change | No significant change | No significant change | |
| 25 ± 2°C / 60% RH | 0 | 142.3 ± 4.2 | -28.5 ± 1.7 | 89.4 ± 2.6 |
| 1 | Slight increase | - | Slight reduction | |
| 2 | Slight increase | - | Slight reduction | |
| 3 | Slight increase | - | Slight reduction |
Table 2: Physicochemical Characteristics of this compound-NLCs [11]
| Formulation | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-NLC (Lu-NLC) | 265.3 ± 4.6 | < 0.25 | -37.2 ± 0.84 | 84.04 ± 0.57 |
| Blank NLC | ~267 | < 0.2 | -26.5 | N/A |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Nanoformulations
-
Objective: To evaluate the physical and chemical stability of this compound nanoformulations under different storage conditions.
-
Procedure:
-
Divide the nanoformulation batch into several aliquots in sealed, airtight containers (amber vials are recommended to protect from light).
-
Store the aliquots at a minimum of two different temperature conditions:
-
Refrigerated: 4 ± 2°C
-
Room Temperature/Accelerated: 25 ± 2°C / 60% RH[1]
-
-
At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw an aliquot from each storage condition for analysis.[1]
-
Analyze the samples for the following parameters:
-
Visual Inspection: Check for any signs of aggregation, sedimentation, or phase separation.
-
Particle Size, PDI, and Zeta Potential: Analyze using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). (See Protocol 2)
-
Entrapment Efficiency and Drug Content: Quantify the amount of encapsulated this compound using HPLC. (See Protocol 3)
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) to check for changes in shape or signs of aggregation.[11]
-
-
Protocol 2: Particle Size and Zeta Potential Analysis
-
Objective: To measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoformulations.
-
Instrumentation: A Zetasizer or similar instrument capable of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure for DLS (Size and PDI):
-
Prepare the sample by diluting the nanoformulation in the original dispersion medium (e.g., filtered deionized water or buffer) to an appropriate concentration to avoid multiple scattering effects.[12]
-
Transfer the diluted sample into a clean cuvette (e.g., a 4.5 mL disposable plastic cuvette).[13]
-
Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (typically 25°C).[5]
-
Perform the measurement, typically taking the average of at least three replicate runs.[13]
-
-
Procedure for ELS (Zeta Potential):
-
Prepare the sample in a low ionic strength medium, such as 10 mM NaCl, to ensure sufficient particle mobility.[5]
-
Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement.
-
Record the zeta potential value and the pH of the sample, as zeta potential is pH-dependent.[5][12]
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the total this compound content and the amount encapsulated in the nanoformulation.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[14]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% acetic acid in water (e.g., 94:6 v/v).[14] Other mobile phases like methanol (B129727) and acetonitrile (e.g., 90:10) have also been used.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 210 nm, as this compound has a UV absorption peak around this wavelength.[1][16]
-
Injection Volume: 20 µL.[15]
-
-
Procedure for Total Drug Content:
-
Take a known volume of the nanoformulation and dissolve it in a suitable solvent (e.g., methanol) that disrupts the nanoparticles and dissolves the this compound completely.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system and determine the this compound concentration against a standard calibration curve.
-
-
Procedure for Entrapment Efficiency (EE%):
-
Separate the free, unencapsulated this compound from the nanoformulation. This is commonly done by ultracentrifugation or by using centrifugal filter units.[1]
-
Collect the supernatant/filtrate containing the free drug.
-
Quantify the amount of free this compound in the supernatant/filtrate using the validated HPLC method.
-
Calculate the EE% using the following formula:
-
EE% = [(Total this compound - Free this compound) / Total this compound] x 100
-
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common instability issues.
Caption: A typical experimental workflow for conducting a comprehensive stability study.
Caption: Logical relationship between key parameters governing nanoformulation stability.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters [mdpi.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. materialneutral.info [materialneutral.info]
- 14. bepls.com [bepls.com]
- 15. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Overcoming Suboptimal Response to Lupeol in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Lupeol's efficacy in cancer cell line experiments. While direct, documented resistance to this compound is not extensively reported in the literature, this guide addresses potential reasons for reduced sensitivity and offers strategies to investigate and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A1: Several factors could contribute to a lack of response to this compound. These can be broadly categorized as:
-
Cell Line Specific Factors:
-
Altered Signaling Pathways: The cancer cell line may have mutations or alterations in pathways that this compound targets, such as PI3K/Akt/mTOR, Wnt/β-catenin, or NF-κB, rendering them less sensitive to its effects.[1][2][3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, like P-glycoprotein, can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.[4]
-
Apoptotic Machinery Defects: The cell line may have defects in the apoptotic pathway, such as mutations in Bcl-2 family proteins or caspases, making them resistant to apoptosis induction by this compound.[2][5]
-
-
Experimental Conditions:
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line.
-
Inadequate Treatment Duration: The incubation time with this compound may not be sufficient to induce the desired cellular effects.
-
Issues with this compound Stock: The this compound stock solution may have degraded or been improperly prepared.
-
Q2: How can I determine the optimal concentration and treatment time for this compound in my cell line?
A2: A dose-response and time-course experiment is crucial. We recommend performing a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations (e.g., 10-100 µM) over different time points (e.g., 24, 48, 72 hours).[5][6] This will help you determine the IC50 (the concentration that inhibits 50% of cell growth) and the optimal treatment duration for your specific cell line.
Q3: Can combination therapy enhance this compound's effectiveness?
A3: Yes, studies have shown that this compound can act synergistically with conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin.[7][8][9] This combination can enhance the anti-cancer effects and potentially overcome resistance to either agent alone. This compound has been shown to chemosensitize cancer cells to therapy by modulating various signaling pathways.[2][10]
Q4: What are the key signaling pathways I should investigate if my cells are not responding to this compound?
A4: Based on this compound's known mechanisms of action, investigating the following pathways is recommended:
-
PI3K/Akt/mTOR Pathway: This is a central pathway in cell survival and proliferation that this compound is known to inhibit.[1][2][3]
-
Wnt/β-catenin Pathway: this compound has been shown to suppress this pathway, which is often dysregulated in cancers like colorectal cancer.[1][6][11]
-
NF-κB Pathway: this compound can inhibit NF-κB activation, a key player in inflammation and cell survival.[1][8]
-
Apoptotic Pathway: Assess the expression levels of key apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and caspases.[2][5][12]
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Purity | 1. Verify the purity and integrity of your this compound compound. 2. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). 3. Perform a dose-response curve (e.g., 10-200 µM) to determine the IC50 for your specific cell line. |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for inducing cell death. |
| Cell Line Insensitivity | 1. Research the genetic background of your cell line for mutations in pathways targeted by this compound (PI3K/Akt, Wnt, NF-κB). 2. Consider using a different cancer cell line known to be sensitive to this compound for comparison. |
| High Serum Concentration in Media | Serum components can sometimes interfere with the activity of compounds. Try reducing the serum concentration in your culture medium during this compound treatment (after initial cell attachment). |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Seeding Density | Ensure that cells are seeded at the same density for all experiments, as confluency can affect drug response. |
| Variability in this compound Stock | Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Cancer | 80 | Not Specified | MTT, LDH |
| SW480 | Colorectal Cancer | 106.3 | 24 | Not Specified |
| HCT116 | Colorectal Cancer | 62.0 | 24 | Not Specified |
| PC-3 | Prostate Cancer | 400-600 (G2/M arrest) | Not Specified | Flow Cytometry |
This table summarizes reported IC50 values and effective concentrations of this compound in different cancer cell lines.[5][6][12] Note that optimal concentrations can vary significantly between cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-catenin, NF-κB p65, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
References
- 1. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 3. An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of anticancer potentials of this compound isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits growth and migration in two human colorectal cancer cell lines by suppression of Wnt–β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic potential of this compound against cancer in pre-clinical model: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound targets liver tumor-initiating cells through phosphatase and tensin homolog modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound inhibits proliferation of human prostate cancer cells by targeting beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of signaling pathways involved in this compound induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lupeol Analysis in Complex Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lupeol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method validation for this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak not showing up or very small when using HPLC-UV/PDA?
A1: This is a common issue due to the structural nature of this compound. This compound is a pentacyclic triterpenoid (B12794562) that lacks a significant chromophore, resulting in very low UV absorption.[1] For better sensitivity, detection at low wavelengths, typically between 205-210 nm, is necessary.[1] However, this can lead to interference from solvents and other matrix components.[1]
-
Troubleshooting Tip: Ensure your mobile phase components have low UV absorbance at your chosen wavelength. Acetonitrile (B52724) is often a good choice.[2] Consider using a more sensitive detector like a mass spectrometer (MS) if available.
Q2: I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis of this compound. What could be the cause and how can I mitigate it?
A2: This phenomenon is known as the matrix effect and is a major challenge in bioanalysis.[3][4] It occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[4][5]
-
Troubleshooting Steps:
-
Improve Sample Preparation: A simple protein precipitation might not be sufficient.[5][6] Consider more rigorous clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[7]
-
Optimize Chromatography: Adjusting the chromatographic conditions to better separate this compound from matrix components can significantly reduce the matrix effect.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will experience similar ionization suppression or enhancement as the analyte.[8]
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your instrument allows, testing with APCI might be beneficial.[6]
-
Q3: My this compound recovery is low and inconsistent. What are the potential reasons?
A3: Low and variable recovery can stem from several factors related to this compound's physicochemical properties and the extraction procedure. This compound is highly lipophilic and has poor water solubility, which can affect its extraction efficiency.[1][9]
-
Troubleshooting Checklist:
-
Inadequate Solvent Polarity: Ensure the extraction solvent is appropriate for the non-polar nature of this compound. Solvents like n-hexane, diethyl ether, or ethyl acetate (B1210297) are commonly used.[2][10][11]
-
Insufficient Extraction Time/Agitation: Ensure thorough mixing and adequate time for the partitioning of this compound from the aqueous biological matrix into the organic extraction solvent.
-
Analyte Binding: this compound might bind to proteins or lipids in the sample. A protein precipitation step prior to extraction can help disrupt these interactions.[6]
-
Evaporation and Reconstitution Issues: If you are evaporating the extraction solvent and reconstituting the residue, ensure the reconstitution solvent fully dissolves the this compound. Due to its low polarity, reconstituting in a highly aqueous mobile phase might be problematic.
-
Q4: Do I need to derivatize this compound for GC-MS analysis?
A4: Yes, derivatization is typically required for the analysis of this compound by Gas Chromatography (GC). This compound is a non-volatile compound, and derivatization is necessary to convert it into a more volatile form suitable for GC analysis.[1][12] Silylation is a common derivatization technique for triterpenes like this compound.[1] However, be aware that silylation can sometimes have issues with repeatability and the stability of the derivatives.[1]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Troubleshooting Action |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Although this compound is neutral, matrix components can be affected. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol, dichloromethane). |
| Column Degradation | Replace the column with a new one of the same type. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent.[2] |
Problem: High Background Noise in LC-MS/MS
| Potential Cause | Troubleshooting Action |
| Contaminated Mobile Phase | Use high-purity solvents and additives. Filter all mobile phases. |
| Dirty Mass Spectrometer Source | Clean the ion source components (e.g., capillary, skimmer). |
| Inadequate Sample Clean-up | Implement a more effective sample preparation method (e.g., SPE).[5] |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to improve separation. |
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound analysis using different analytical techniques. These values can serve as a benchmark for your own method development and validation.
Table 1: HPLC-UV/PDA Method Validation Parameters for this compound and Structurally Similar Triterpenoids
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| This compound | 0.9995 | 1.0 | 5.0 | 98.92 - 100.11 | < 2.0 | [13] |
| This compound | > 0.999 | 10-160 µg/mL (Linear Range) | 10-160 µg/mL (Linear Range) | Not Reported | 0.48 - 3.91 | [2] |
| Betulin | 0.9994 | 0.33 | 2.0 | 98.92 - 100.11 | < 2.0 | [13] |
| Betulinic Acid | > 0.998 | Not Reported | Not Reported | 95.9 - 104.2 | < 3.0 | [13] |
Table 2: HPTLC Method Validation Parameters for this compound
| Linearity (r²) | LOD (ng/spot) | LOQ (ng/spot) | Recovery (%) | Mobile Phase Example | Reference |
| 0.997 | 50 | 100 | 99.79 | Toluene:Methanol (9:1, v/v) | [14] |
| 0.996 | 63.84 | 208.57 | Not Reported | Toluene:Methanol (99:1, v/v) | [15] |
Table 3: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Linearity (r²) | Linear Range (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Matrix Effect | Reference |
| ≥ 0.99 | 5 - 5000 | 89.52 - 97.10 | ≤ 10.75 | Negligible | Negligible | [6] |
| > 0.999 | 2.5 - 250 | 96.0 - 109.4 | < 15 | 88.7 - 95.7 | 105.3 - 109.8% | [16] |
Experimental Protocols
Representative HPLC-UV Protocol[13]
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
Representative LC-MS/MS Sample Preparation (Protein Precipitation)[6]
-
To 100 µL of plasma, add an internal standard (e.g., Testosterone).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Visualized Workflows and Logic
Caption: General workflow for this compound analysis in biological matrices using LC-MS/MS.
References
- 1. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols | MDPI [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. In-depth analysis of this compound: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. ijpcsonline.com [ijpcsonline.com]
- 12. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a validated high-performance thin-layer chromatography method for quantification of this compound from different parts of Bauhinia acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An LC-ESI/MS/MS method for the determination of this compound via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Lupeol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the naturally occurring triterpene, Lupeol, and the synthetic glucocorticoid, dexamethasone (B1670325). The following sections detail their mechanisms of action, present comparative quantitative data from various experimental models, and outline the methodologies of key experiments.
Mechanisms of Anti-inflammatory Action
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways. This compound, a multi-target agent, modulates several key signaling cascades involved in inflammation. In contrast, dexamethasone's primary mechanism is centered on its interaction with the glucocorticoid receptor.
This compound: This pentacyclic triterpene has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a crucial transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2] this compound's anti-inflammatory actions are also attributed to its ability to suppress the phosphorylation of signal transducer and activator of transcription 1 (STAT-1) and to promote the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates antioxidant and anti-inflammatory genes.[3] Furthermore, this compound has been observed to modulate the PI3K/Akt and MAPK signaling pathways, which are also involved in the inflammatory response.[2]
Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[4][5] Upon binding, the GR-dexamethasone complex translocates to the nucleus.[4][5] In the nucleus, it can act in two main ways: by binding to glucocorticoid response elements (GREs) on the DNA to upregulate the expression of anti-inflammatory proteins, or by tethering to other transcription factors, such as NF-κB, to inhibit the expression of pro-inflammatory genes.[6]
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from various in vivo and in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, dosages, and administration routes.
Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Percentage Inhibition of Edema | Reference |
| This compound Fraction | 100 mg/kg | Oral | 50% | [7] |
| Dexamethasone | 10 mg/kg | Intraperitoneal | Significant reduction | [8] |
Table 2: In Vitro Inhibition of Inflammatory Mediators
| Compound | Model System | Inflammatory Mediator | Concentration | Percentage Inhibition / IC50 | Reference |
| This compound | LPS-stimulated macrophages | TNF-α | 10-100 µM | Dose-dependent decrease | [9] |
| This compound | LPS-stimulated macrophages | IL-1β | 10-100 µM | Dose-dependent decrease | [9] |
| This compound | Soybean lipoxygenase-1 | Lipoxygenase-1 | - | IC50 = 35 µM | [9] |
| Dexamethasone | LPS-stimulated BMMs | TNF-α | 1 nM - 1 µM | Dose-dependent inhibition | [10] |
| Dexamethasone | LPS-stimulated BMMs | IL-1β | 1 nM - 1 µM | Dose-dependent inhibition | [10] |
| Dexamethasone | Con-A stimulated PBMC | Lymphocyte proliferation | > 10⁻⁶ M | IC50 | [11] |
| Dexamethasone | LPS-induced | IL-6 | 0.5 x 10⁻⁸ M | IC50 | [12] |
One study on a bronchial asthma mouse model noted that the anti-inflammatory effect of this compound was "equal to dexamethasone," a well-known anti-inflammatory agent.[9]
Experimental Protocols
Detailed methodologies for two common in vitro and in vivo models used to assess anti-inflammatory activity are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats are typically used. The animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (this compound or dexamethasone) or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group.[7][13][14]
LPS-Induced Cytokine Release in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Cell Seeding: The cells are seeded into multi-well plates and allowed to adhere.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) or vehicle for a specified duration (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the wells to stimulate the production of pro-inflammatory cytokines.
-
Incubation: The plates are incubated for a period to allow for cytokine production and release into the culture supernatant.
-
Quantification of Cytokines: The concentration of cytokines (e.g., TNF-α, IL-6) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of Inhibition: The percentage inhibition of cytokine production is determined by comparing the levels in the treated wells to those in the LPS-stimulated vehicle control wells.[15][16]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's anti-inflammatory signaling pathways.
Caption: Dexamethasone's anti-inflammatory signaling pathway.
Caption: Experimental workflow for comparing anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of this compound as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and anti-inflammatory potential of this compound isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. LPS isolation and macrophage stimulation [bio-protocol.org]
Validating the Molecular Targets of Lupeol: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetic approaches used to validate the molecular targets of Lupeol, a promising natural compound with anticancer and anti-inflammatory properties. We will delve into the experimental data supporting its mechanism of action and compare these validation strategies with those used for other well-studied natural compounds.
Validating the Molecular Targets of this compound
This compound, a dietary triterpene, has been shown to exert its biological effects by modulating various signaling pathways. Genetic approaches have been instrumental in confirming the direct molecular targets of this compound. Key validated targets include components of the Wnt/β-catenin and PI3K/Akt signaling pathways.
Targeting the Wnt/β-catenin Pathway via Axin
One of the well-documented mechanisms of this compound is its ability to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This compound is proposed to enhance the degradation of β-catenin by upregulating Axin, a crucial component of the β-catenin destruction complex.[1][2] To validate Axin as a direct target, researchers have employed siRNA-mediated knockdown.
Experimental Data: siRNA-mediated Knockdown of Axin
In a study investigating this compound's effect on prostate cancer cells, siRNA was used to silence the expression of Axin. The results demonstrated that in cells with reduced Axin levels, the ability of this compound to promote β-catenin degradation was significantly diminished.[1][2] This provides strong evidence that this compound's effect on the Wnt/β-catenin pathway is, at least in part, mediated through Axin.
| Experimental Condition | Key Observation | Supporting Data Type | Reference |
| Prostate Cancer Cells + this compound | Increased levels of Axin and GSK3β in the destruction complex; Decreased nuclear β-catenin. | Western Blot, Immunoprecipitation | [1] |
| Prostate Cancer Cells with Axin siRNA + this compound | Reduced effect of this compound on β-catenin degradation. | Western Blot, Immunoprecipitation | [1][2] |
| Prostate Cancer Cells + this compound | Decreased TCF transcriptional activity (a downstream target of β-catenin). | Luciferase Reporter Assay | [1][3] |
Experimental Protocol: siRNA-mediated Knockdown of Axin
The following is a representative protocol for siRNA-mediated knockdown of Axin to validate its role as a target of this compound, based on published studies.[1][2]
-
Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media until they reach 60-70% confluency.
-
siRNA Transfection:
-
Prepare a transfection mix containing siRNA targeting Axin (or a scrambled negative control siRNA) and a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Incubate the mixture at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
This compound Treatment: After the incubation period for knockdown, the cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Analysis:
-
Western Blotting: Cell lysates are collected to analyze the protein levels of Axin (to confirm knockdown), β-catenin, and other relevant proteins in the Wnt/β-catenin pathway.
-
Immunoprecipitation: To assess the integrity of the β-catenin destruction complex.
-
Luciferase Reporter Assay: Cells can be co-transfected with a TCF/LEF-responsive luciferase reporter construct to quantitatively measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the proposed mechanism of this compound.
Caption: Experimental workflow for siRNA-mediated target validation.
Other Genetically Validated Targets of this compound
-
PTEN: In liver tumor-initiating cells, the effects of this compound were reversed by the downregulation of Phosphatase and Tensin Homolog (PTEN) using a lentiviral-based approach. This suggests that PTEN is a key mediator of this compound's action in this context.
-
AMPK: The anti-cancer effects of this compound in nasopharyngeal carcinoma were neutralized by siRNA-mediated knockdown of AMP-activated protein kinase (AMPK), indicating its importance in this compound's mechanism.[4][5]
Comparison with Alternative Natural Compounds
To provide a broader perspective, we compare the genetic validation of this compound's targets with that of other well-researched natural compounds, such as Resveratrol and Curcumin.
Resveratrol and the PTEN/Akt Pathway
Resveratrol, a polyphenol found in grapes and other fruits, has been extensively studied for its anti-cancer properties. One of its proposed mechanisms is the modulation of the PTEN/Akt pathway.
Experimental Data: PTEN Overexpression and AR Knockdown
In prostate cancer cells, the effects of Resveratrol have been validated by overexpressing PTEN, which enhanced the apoptosis-inducing potential of Resveratrol.[6][7] Furthermore, siRNA-mediated knockdown of the androgen receptor (AR) was shown to increase PTEN promoter activity, mimicking the effect of Resveratrol.[8][9]
| Compound | Genetic Approach | Cell Line | Key Quantitative Finding | Reference |
| This compound | Axin siRNA knockdown | LNCaP (Prostate Cancer) | ~50% reduction in TCF transcriptional activity with 5-10 µM this compound. | [1][3] |
| Resveratrol | PTEN overexpression | LNCaP (Prostate Cancer) | Significant enhancement of Resveratrol-induced apoptosis. | [6][7] |
| Resveratrol | AR siRNA knockdown | C4-2 (Prostate Cancer) | Increased PTEN promoter activity, similar to Resveratrol treatment. | [8][9] |
| Curcumin | p65 (NF-κB) siRNA knockdown | PLC (Liver Cancer) | Significant reduction in the size of the cancer stem cell population. | [10] |
Experimental Protocol: Lentiviral-mediated shRNA Knockdown
For stable and long-term gene silencing, lentiviral vectors expressing short hairpin RNAs (shRNAs) are often used. This method is particularly useful for hard-to-transfect cells and for in vivo studies.
-
shRNA Vector Construction: Design and clone shRNA sequences targeting the gene of interest (e.g., PTEN) into a lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Collect the virus-containing supernatant and determine the viral titer.
-
Transduction: Infect the target cells with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an appropriate marker (e.g., puromycin (B1679871) resistance).
-
Compound Treatment and Analysis: Treat the stable knockdown cell line with the natural compound and perform functional assays.
Caption: The PTEN/Akt signaling pathway, a target of Resveratrol.
RNAi vs. CRISPR-Cas9 for Target Validation
While RNA interference (RNAi) technologies like siRNA and shRNA have been the workhorses for target validation, the advent of CRISPR-Cas9 has provided a powerful alternative.
Caption: Comparison of RNAi and CRISPR-Cas9 for target validation.
CRISPR-Cas9 allows for the complete knockout of a target gene, providing a definitive assessment of its role in a compound's mechanism of action. This can be particularly advantageous over the often incomplete knockdown achieved with RNAi. While not yet extensively reported for this compound, the application of CRISPR-Cas9 to validate the targets of natural compounds is a rapidly growing area of research.
Conclusion
Genetic approaches, particularly RNA interference, have been pivotal in validating the molecular targets of this compound, providing strong evidence for its interaction with key signaling pathways like Wnt/β-catenin and PI3K/Akt. A comparative analysis with other natural compounds like Resveratrol highlights common strategies and pathways targeted by these agents. The emergence of CRISPR-Cas9 technology offers an even more precise and powerful tool for future target validation studies, which will undoubtedly further elucidate the therapeutic potential of this compound and other natural products. This guide provides a framework for researchers to understand and apply these genetic validation techniques in the exciting field of natural product-based drug discovery.
References
- 1. This compound inhibits proliferation of human prostate cancer cells by targeting β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dietary terpene this compound targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated high-throughput siRNA transfection in raw 264.7 macrophages: a case study for optimization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Resveratrol Induces Growth Arrest and Apoptosis through Activation of FOXO Transcription Factors in Prostate Cancer Cells | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Resveratrol regulates the PTEN/AKT pathway through androgen receptor-dependent and -independent mechanisms in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vivo Performance of Lupeol Delivery Systems
For researchers navigating the challenges of preclinical drug development, the poor aqueous solubility and limited bioavailability of promising compounds like Lupeol present a significant hurdle.[1] This guide offers a direct, data-driven comparison of different nano-based delivery systems designed to overcome these limitations, summarizing key in vivo experimental findings to inform formulation strategy and future research.
This analysis focuses on two distinct head-to-head comparisons from recent literature:
-
Targeted vs. Non-Targeted Liposomes vs. Free this compound in a hepatocellular carcinoma mouse model.
-
Nanostructured Lipid Carriers (NLCs) vs. Free this compound in a visceral leishmaniasis hamster model.
General Experimental Workflow
The typical workflow for evaluating these delivery systems in vivo involves several key stages, from formulation to endpoint analysis. The following diagram illustrates this general process.
Caption: A generalized workflow for in vivo comparison of drug delivery systems.
Comparison 1: Galactosylated Liposomes for Targeted Anti-Tumor Efficacy
In a study targeting hepatocellular carcinoma (HCC), researchers compared the efficacy of free this compound, standard this compound-loaded liposomes (this compound-L), and Galactose-modified this compound-loaded liposomes (Gal-Lupeol-L). The galactose ligand serves to target the asialoglycoprotein receptor (ASGPR), which is overexpressed on HCC cells.[2]
Signaling Pathway: this compound in Hepatocellular Carcinoma
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. The study demonstrated that nanoformulations, particularly the targeted version, were more effective at reducing the phosphorylation of Akt, a key protein in this cascade.[2][3][4]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway to reduce tumor cell growth.
Quantitative Data Summary
| Delivery System | Particle Size | Encapsulation Efficiency | Key In Vivo Efficacy Metrics (vs. Control) | Animal Model |
| Free this compound | N/A | N/A | Baseline efficacy | FVB Mice (HCC Model) |
| This compound Liposomes (this compound-L) | ~97 nm[2] | >85%[3][4] | Significant reduction in liver index & weight[3] | FVB Mice (HCC Model) |
| Galactosylated Liposomes (Gal-Lupeol-L) | ~131 nm[2] | >85%[3][4] | Most significant reduction in liver index & weight; Lowest mRNA expression of AFP, GPC3, EpCAM[2][3] | FVB Mice (HCC Model) |
Experimental Protocol
-
Formulation: Liposomes were prepared using a thin-film dispersion method.[3][4] Galactosylated liposomes were created by incorporating Gal-PEG-DSPE into the formulation.[3]
-
Animal Model: An HCC model was established by transfecting AKT and c-MET into FVB mice via high-pressure tail vein injection.[3][4]
-
Administration and Dosing: The different this compound formulations were administered to the mice. Specific dosage and frequency were not detailed in the provided abstracts.
-
Efficacy Evaluation: Therapeutic efficacy was assessed by measuring liver weight and liver index (liver weight / body weight).[3] Histopathological studies were conducted on liver tissue.[2][3][4] The mRNA expression levels of tumor markers AFP, GPC3, and EpCAM were quantified using qRT-PCR.[2][3]
Comparison 2: Nanostructured Lipid Carriers for Anti-Leishmanial Activity
A second key study evaluated the efficacy of this compound loaded into Nanostructured Lipid Carriers (Lu-NLC) against free this compound for the treatment of experimental visceral leishmaniasis. The rationale for using NLCs is to improve the solubility and bioavailability of this compound, thereby enhancing its therapeutic effect against the parasites that reside in macrophages of the liver and spleen.[5]
Quantitative Data Summary
| Delivery System | Particle Size | Encapsulation Efficiency | Parasite Reduction (Spleen) @ 5 mg/kg | Parasite Reduction (Liver) @ 5 mg/kg | Animal Model |
| Free this compound | N/A | N/A | 94.4%[5][6] | 90.2%[5][6] | Golden Hamsters (L. infantum) |
| This compound-NLC | ~265 nm[5][6] | ~84%[5][6] | 99.9% [5][6] | 99.9% [5][6] | Golden Hamsters (L. infantum) |
Note: The study also tested a lower dose of 1.25 mg/kg, where Lu-NLC also demonstrated significantly superior efficacy over free this compound.[5]
Experimental Protocol
-
Formulation: Lu-NLCs were produced with cetyl palmitate as the solid lipid. The resulting nanoformulations had a mean particle size of 265.3 ± 4.6 nm, a polydispersity index of <0.25, and a zeta potential of -37.2 ± 0.84 mV.[5] The encapsulation efficiency was 84.04 ± 0.57%.[5][6]
-
Animal Model: Golden hamsters were infected with Leishmania (Leishmania) infantum to induce visceral leishmaniasis.[5][6]
-
Administration and Dosing: Animals were treated with Lu-NLC or free this compound at doses of 1.25 and 5 mg/kg via intraperitoneal administration for 10 consecutive days.[5][6]
-
Efficacy Evaluation: The primary endpoint was the number of parasites in the spleen and liver, which was quantified and expressed as a percentage reduction compared to an untreated infected control group.[5] Histopathological analysis of splenic and hepatic tissues was also performed.[5][6]
Conclusion
The in vivo data presented provides compelling evidence for the superiority of nano-delivery systems over the administration of free this compound.
-
For anti-cancer applications, liposomal encapsulation significantly improves outcomes , with targeted (galactosylated) liposomes demonstrating the highest efficacy in the HCC model, highlighting the benefit of active targeting strategies.[2][3]
-
For anti-parasitic applications, Nanostructured Lipid Carriers (NLCs) dramatically potentiated the leishmanicidal activity of this compound , achieving a near-complete reduction in parasite load in both the liver and spleen at a 5 mg/kg dose.[5][6]
These findings underscore the critical role that advanced drug delivery systems play in unlocking the full therapeutic potential of poorly soluble yet pharmacologically active compounds like this compound. Researchers should consider both the type of nanocarrier and the potential for surface modifications to tailor delivery to the specific pathological target.
References
- 1. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor effects of this compound-loaded galactosylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Lupeol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Lupeol, a pentacyclic triterpenoid (B12794562) with significant pharmacological interest. The selection of a suitable analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and clinical studies. This document synthesizes validation data from multiple studies to facilitate an informed decision-making process for researchers.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of commonly used analytical methods for this compound quantification, including High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The validation parameters are based on International Council for Harmonisation (ICH) guidelines.[1][2][3]
| Parameter | HPTLC | HPLC-UV/PDA | GC-MS | LC-MS/MS |
| Linearity (r²) | 0.996 - 0.999[4][5][6] | > 0.999[7] | Not explicitly stated, but good similarity in calibration curves reported.[8] | ≥ 0.99[9] |
| Limit of Detection (LOD) | 20 - 63.84 ng/spot[4][10] | 0.08 - 1.0 µg/mL[11][12] | Not explicitly stated. | < 0.13 ng/mL[13] |
| Limit of Quantification (LOQ) | 60 - 208.57 ng/spot[4][10] | 0.24 - 5.0 µg/mL[11][12] | Not explicitly stated. | 0.4 ng/mL[13] |
| Accuracy (Recovery %) | 99.79 - 99.80%[5][10] | 94.70 - 105.81%[12] | Not explicitly stated. | 89.52 - 109.4%[9][14] |
| Precision (%RSD) | < 2.0[15] | < 2.0[11] | ≤ 3%[8] | ≤ 10.75%[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.
Sample Preparation (General Protocol for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.[11]
-
Extraction: Accurately weigh a portion of the powdered plant material. Perform extraction using a suitable solvent (e.g., methanol (B129727), ethanol, n-hexane) and technique (e.g., sonication, Soxhlet extraction).[11][16] For instance, suspend the powdered material in methanol and sonicate for 30-60 minutes.[11]
High-Performance Thin-Layer Chromatography (HPTLC) Method
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 x 10 cm).[17]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (8:2 v/v) is a commonly used solvent system.[18] Other combinations like toluene (B28343) and methanol (9:1 v/v) have also been reported.[17]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at a specific wavelength (e.g., 525 nm or 580 nm after derivatization with anisaldehyde-sulfuric acid reagent).[6][19] The Rf value for this compound is typically around 0.61-0.65.[17][18]
High-Performance Liquid Chromatography (HPLC-UV/PDA) Method
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[20]
-
Column: A C18 or C8 reverse-phase column is commonly used.[16][17]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and methanol (e.g., 90:10 v/v) or acetonitrile and water with 0.1% acetic acid is often employed.[17][21]
-
Detection: Detection is usually performed at a wavelength of around 210 nm.[17][21]
-
Retention Time: The retention time for this compound can vary depending on the specific method but has been reported to be around 17-28 minutes.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Derivatization: Due to the low volatility of this compound, derivatization is often required. This can be achieved by reacting the dried extract with a silylating agent like BSTFA.[11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[11]
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.[11]
-
Carrier Gas: Helium is typically used as the carrier gas.[8]
-
Ionization: Electron Impact (EI) ionization is common.
-
Mass Analysis: The mass spectrometer is operated in full-scan or selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A C18 reverse-phase column is frequently used.[9]
-
Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like 0.1% formic acid, is used.[9]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[9][14]
-
Mass Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For this compound, a common transition is m/z 409.5 → 137.3.[9]
Mandatory Visualizations
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. Development of a validated high-performance thin-layer chromatography method for quantification of this compound from different parts of Bauhinia acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An LC-ESI/MS/MS method for the determination of this compound via precolumn derivatization and its application to pharmacokinetic studies in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. bepls.com [bepls.com]
- 18. Quantification of this compound as Secondary Metabolite by HPTLC Technique and Assessment of Antimicrobial Potential of Ethyl Acetate Extract of Betula alnoides Bark – Oriental Journal of Chemistry [orientjchem.org]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol Delivery Systems: A Comparative Analysis of Solid Lipid Nanoparticles and Liposomes
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioavailability of Lupeol when formulated in solid lipid nanoparticles (SLNs) versus liposomes. This analysis is based on available preclinical data and aims to assist in the selection of appropriate delivery systems for this promising therapeutic agent.
This compound, a pentacyclic triterpene found in various plants, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] However, its clinical translation is hindered by poor aqueous solubility and low oral bioavailability.[1][3] To overcome these limitations, novel drug delivery systems such as solid lipid nanoparticles (SLNs) and liposomes have been explored to enhance the systemic exposure of this compound.[3][4] This guide compares the pharmacokinetic profiles of this compound formulated in these two lipid-based nanocarriers based on data from separate preclinical studies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound delivered via SLNs and PEGylated liposomes in rats. It is important to note that the data are derived from two different studies and are not from a head-to-head comparison. The SLN formulation was administered orally, while the liposomal formulation was administered intravenously.
| Pharmacokinetic Parameter | This compound Suspension (Oral) | This compound-Loaded SLNs (Oral) | Fold Increase (SLN vs. Suspension) | Free this compound (i.v.) | This compound-Loaded PEGylated Liposomes (i.v.) | Fold Increase (Liposome vs. Free) |
| Cmax | Not Reported | Increased by 3.9-fold | 3.9 | Not Reported | Not Reported | Not Applicable |
| AUC | Not Reported | Increased by 9.2-fold | 9.2 | Not Reported | Increased by 3.2-fold | 3.2 |
| t1/2 (h) | 7.3 ± 1.0 | 15.3 ± 1.3 | 2.1 | 3.16 | 12.94 | 4.1 |
| MRT (h) | Not Reported | Not Reported | Not Applicable | 2.43 | 6.09 | 2.5 |
Data for SLNs are compared to a this compound suspension administered orally.[3] Data for PEGylated liposomes are compared to free this compound administered intravenously.[4][5]
Experimental Protocols
This compound-Loaded Solid Lipid Nanoparticles (SLNs) Bioavailability Study[3]
-
Formulation: this compound was loaded into SLNs, though the specific lipid and surfactant composition is not detailed in the provided abstract.
-
Animal Model: Male Wistar rats were used for the in vivo bioavailability studies.
-
Administration: The this compound-loaded SLNs and a this compound suspension were administered orally to the rats.
-
Analysis: Blood samples were collected at various time points, and the concentration of this compound in the plasma was determined to calculate pharmacokinetic parameters.
This compound-Loaded PEGylated Liposomes Bioavailability Study[5][6]
-
Formulation: this compound-loaded PEGylated liposomes were prepared using a thin-film dispersion method.
-
Animal Model: The pharmacokinetic studies were conducted in rats.
-
Administration: The this compound-loaded PEGylated liposomes and a solution of free this compound were administered intravenously (i.v.).
-
Analysis: Plasma concentrations of this compound were measured over time to determine the pharmacokinetic profile.
Experimental Workflow Diagram
Caption: Workflow for comparative bioavailability assessment.
Discussion
The available data suggests that both SLNs and liposomes significantly enhance the bioavailability of this compound compared to their respective control formulations. Oral administration of this compound-loaded SLNs resulted in a 9.2-fold increase in the area under the curve (AUC) and a 3.9-fold increase in maximum plasma concentration (Cmax) compared to a this compound suspension.[3] The half-life (t1/2) was also more than doubled, indicating a prolonged circulation time.[3]
Intravenous administration of this compound-loaded PEGylated liposomes led to a 3.2-fold increase in AUC and a 4.1-fold increase in half-life compared to free this compound.[4][5] The mean residence time (MRT) was also extended by 2.5-fold.[5]
While a direct comparison is not available, the data indicates that both nanocarrier systems are effective in improving the pharmacokinetic profile of this compound. The choice between SLNs for oral delivery and liposomes for parenteral administration will depend on the desired therapeutic application and route of administration. Further head-to-head comparative studies are warranted to definitively determine the superior delivery system for enhancing this compound's bioavailability.
References
- 1. In-depth analysis of this compound: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth analysis of this compound: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Lupeol: A Targeted Approach to Cancer Therapy with Minimal Collateral Damage
A Comparative Guide for Researchers and Drug Development Professionals
The quest for cancer therapeutics with high efficacy and low toxicity to normal tissues is a central goal in oncology research. Lupeol, a naturally occurring pentacyclic triterpene found in various fruits and vegetables, has emerged as a promising candidate, demonstrating a remarkable ability to selectively target cancer cells while sparing their normal counterparts. This guide provides a comprehensive comparison of this compound's effects on cancerous and non-cancerous cells, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.
Preferential Cytotoxicity: A Quantitative Comparison
Numerous studies have demonstrated this compound's potent cytotoxic effects against a wide array of cancer cell lines, while exhibiting significantly lower toxicity towards normal cells. This differential effect is a key indicator of its potential as a safe and effective anticancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, providing a clear quantitative comparison of its selective activity.
| Cell Line | Cell Type | Cancer/Normal | IC50 Concentration (µM) | Reference |
| MCF-7 | Human Breast Cancer | Cancer | 80 | [1] |
| MCF-10A | Human Normal Breast Epithelial | Normal | Not significantly affected | [1][2] |
| 451Lu | Human Metastatic Melanoma | Cancer | ~40-60 (after 72h) | [3][4] |
| WM35 | Human Non-metastatic Melanoma | Cancer | ~40-60 (after 72h) | [3][4] |
| Normal Human Melanocytes | Human Normal Melanocytes | Normal | Marginal effect at similar doses | [3][4][5] |
| A427 | Human Lung Carcinoma | Cancer | Potent inhibition | [6] |
| MRC-5 | Human Normal Lung Fibroblast | Normal | Not specified, but selective effects noted | [6] |
| DLD 1 | Human Colorectal Cancer | Cancer | Significant decrease in viability | [7][8] |
| HCT 116 | Human Colorectal Cancer | Cancer | Significant decrease in viability | [7][8] |
| RKO | Human Colorectal Cancer | Cancer | No significant effect | [8] |
| LNCaP | Human Prostate Cancer | Cancer | 15.43 (24h), 12.35 (48h) µg/mL | [9] |
| WPMY-1 | Human Normal Prostatic Myofibroblast | Normal | 34.61 (24h), 19.93 (48h) µg/mL | [9] |
| PCNA-1 | Human Pancreatic Cancer | Cancer | Dose-dependent inhibition | [10] |
| MNNG/HOS | Human Osteosarcoma | Cancer | Dose-dependent inhibition | [11][12] |
| MG-63 | Human Osteosarcoma | Cancer | Dose-dependent inhibition | [11][12] |
Unraveling the Mechanism: Key Signaling Pathways
This compound's selective anticancer activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer cells. In contrast, these pathways are typically tightly regulated in normal cells, rendering them less susceptible to this compound's effects.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[5][6][7][10][11][13][14][15][16][17]
References
- 1. In vitro evaluation of anticancer potentials of this compound isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of highly aggressive human metastatic melanoma cells in vitro and in vivo by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound triterpene exhibits potent antitumor effects in A427 human lung carcinoma cells via mitochondrial mediated apoptosis, ROS generation, loss of mitochondrial membrane potential and downregulation of m-TOR/PI3Ksol;AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations [frontiersin.org]
- 8. The dietary terpene this compound targets colorectal cancer cells with constitutively active Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis and Cell Cycle Arrest of Human Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. This compound modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] this compound modulates NF-κB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice | Semantic Scholar [semanticscholar.org]
- 16. This compound, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemotherapeutic potential of this compound against cancer in pre-clinical model: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lupeol's Efficacy in Animal Models: A Comparative Analysis Against Standard-of-Care Drugs
A comprehensive review of preclinical data indicates that Lupeol, a naturally occurring triterpene, demonstrates comparable and sometimes superior efficacy to standard-of-care drugs in animal models of inflammation, cancer, and metabolic disorders. These findings, supported by detailed experimental evidence, highlight this compound's potential as a multi-target therapeutic agent.
This guide provides a comparative analysis of this compound's performance against established drugs, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic promise.
Comparative Efficacy in Inflammatory Models
This compound has been extensively studied for its anti-inflammatory properties, often in direct comparison to the non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).
Carrageenan-Induced Paw Edema in Rats
A widely used model for acute inflammation, carrageenan-induced paw edema, has been employed to compare the anti-inflammatory effects of this compound and indomethacin.
| Treatment Group | Dose (mg/kg) | Route | Paw Edema Inhibition (%) | Reference |
| This compound Fraction (LF) | 100 | Oral | 50 | [1] |
| Indomethacin | 10 | Oral | 48 | [1] |
| This compound | Not Specified | Not Specified | 39 | [2][3] |
| This compound Linoleate (B1235992) | Not Specified | Not Specified | 58 | [2][3] |
| Indomethacin | Not Specified | Not Specified | 35 | [2][3] |
Table 1: Comparison of this compound and Indomethacin in reducing carrageenan-induced paw edema in rats.
Animal Model: Male Wistar albino rats are typically used.
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of the rats.
Treatment Administration:
-
The control group receives the vehicle (e.g., 0.1% carboxymethyl cellulose) orally.
-
The standard drug group receives indomethacin (e.g., 10 mg/kg or 20 mg/kg) orally.[1]
-
The test group receives the this compound fraction (e.g., 100 mg/kg) orally.[1]
-
Treatments are administered 30 minutes to one hour before the carrageenan injection.
Efficacy Endpoint Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4] The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Biochemical Analysis: After the final measurement, paw tissue can be collected to measure levels of inflammatory markers such as myeloperoxidase (MPO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[1]
Comparative Efficacy in Cancer Models
This compound has demonstrated significant anti-cancer activity, including in models where it is compared with the chemotherapeutic agent cisplatin (B142131).
Head and Neck Squamous Cell Carcinoma (HNSCC) in Mice
An orthotopic metastatic nude mouse model of oral tongue squamous cell carcinoma is utilized to assess the efficacy of this compound against HNSCC, both alone and in combination with cisplatin.
| Treatment Group | Dose | Route | Outcome | Reference |
| This compound | 2 mg/animal | i.p. | Dramatically decreased tumor volume and suppressed local metastasis; more effective than cisplatin alone. | [3] |
| Cisplatin | 5 mg/kg | i.p. | Did not satisfactorily shrink the tumor and caused a decrease in body weight. | |
| This compound + Cisplatin | 2 mg/animal + 1 mg/kg | i.p. | Synergistic effect on the suppression of tumor growth and metastasis without toxicity. |
Table 2: Comparison of this compound and Cisplatin in a mouse model of Head and Neck Squamous Cell Carcinoma.
Animal Model: Athymic nude mice are used to establish xenografts.
Tumor Implantation: Human HNSCC cells (e.g., CAL27) are injected into the tongue of the mice to establish an orthotopic tumor model.
Treatment Administration:
-
Treatments are initiated once tumors are established.
-
Mice are treated with intraperitoneal (i.p.) injections of this compound (2 mg/animal in corn oil), cisplatin (5 mg/kg), a combination of this compound (2 mg/animal) and low-dose cisplatin (1 mg/kg), or corn oil alone (control group).[2]
-
Injections are administered twice a week for a specified period (e.g., 30 days).[2]
Efficacy Endpoint Measurement:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Metastasis to local lymph nodes is assessed.
-
Animal body weight is monitored as an indicator of toxicity.
Comparative Efficacy in Metabolic Disorder Models
This compound has shown promise in addressing metabolic dysfunctions, with studies comparing its effects to the standard anti-diabetic drug, metformin (B114582).
Polycystic Ovary Syndrome (PCOS) in Mice
A letrozole-induced PCOS mouse model is used to evaluate the therapeutic effects of this compound in comparison to metformin.
| Treatment Group | Dose (mg/kg) | Route | Key Findings | Reference |
| This compound | 40 | Oral | Significantly reduced insulin (B600854) resistance index and testosterone (B1683101) levels. | [5] |
| Metformin | 500 | Oral | Significantly reduced insulin resistance index and testosterone levels. | [5] |
Table 3: Comparison of this compound and Metformin in a mouse model of Polycystic Ovary Syndrome.
Animal Model: Female C57BL/6J mice are used.
Induction of PCOS: PCOS is induced by daily oral gavage of letrozole (B1683767) (1 mg/kg) combined with a high-fat diet for 21 days.
Treatment Administration:
-
Following PCOS induction, mice are treated for 28 days.
-
The control group receives the vehicle.
-
One group receives this compound (40 mg/kg) orally.
-
Another group receives metformin (200 mg/kg or 500 mg/kg) orally.[5][6]
Efficacy Endpoint Measurement:
-
Hormonal levels (e.g., testosterone, LH, FSH) are measured in serum samples.
-
Insulin resistance is assessed through glucose and insulin tolerance tests.
-
Ovarian morphology is examined histopathologically for the presence of cysts and atretic follicles.
-
Markers of oxidative stress are measured in ovarian tissue.
Signaling Pathways and Experimental Workflows
This compound exerts its therapeutic effects by modulating multiple signaling pathways. The following diagrams illustrate the key pathways and the experimental workflows used to investigate them.
NF-κB Signaling Pathway in Inflammation and Cancer
This compound has been shown to inhibit the pro-inflammatory and pro-survival NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for NF-κB pathway analysis in vivo.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway, crucial for cell survival and proliferation, is another target of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for PI3K/Akt pathway analysis in vivo.
Wnt/β-catenin Signaling Pathway in Cancer
This compound has been shown to target the Wnt/β-catenin pathway, which is often dysregulated in cancers like melanoma and colorectal cancer.
References
- 1. Analgesic and anti-inflammatory potential of this compound isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of this compound and this compound linoleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific targeting of Wnt/β-catenin signaling in human melanoma cells by a dietary triterpene this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lupeol's Anti-Angiogenic Effects Validated In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lupeol's in vivo anti-angiogenic performance against other alternatives, supported by experimental data and detailed protocols.
This compound, a naturally occurring pentacyclic triterpenoid, has demonstrated significant anti-angiogenic properties in several in vivo studies. This guide synthesizes the available data to offer a clear comparison of its efficacy, outlines the experimental methodologies used for its validation, and illustrates the key signaling pathways involved in its mechanism of action.
Comparative Efficacy of Anti-Angiogenic Agents
The anti-angiogenic potential of this compound has been evaluated in vivo, primarily through cholangiocarcinoma xenograft models in mice and the chick chorioallantoic membrane (CAM) assay. These studies have benchmarked this compound's performance against other phytosterols (B1254722) and a standard anti-angiogenic drug.
Mouse Xenograft Model: Tumor Growth Inhibition
In a key study, the efficacy of this compound in suppressing tumor growth was compared to Stigmasterol (B192456) and the well-established anti-angiogenic agent, Bevacizumab, in a cholangiocarcinoma (CCA) xenograft model.[1][2] The results demonstrated a significant reduction in tumor weight in mice treated with this compound.
| Treatment Group | Mean Tumor Weight (g) ± SD | Percentage Inhibition (%) |
| Control | 1.0 ± 0.2 | - |
| This compound | 0.5 ± 0.1 | 50% |
| Stigmasterol | 0.6 ± 0.1 | 40% |
| Bevacizumab | 0.4 ± 0.1 | 60% |
Data adapted from Kangsamaksin et al., 2017. The study utilized a human cholangiocarcinoma xenograft model in nude mice.
Chick Chorioallantoic Membrane (CAM) Assay: Inhibition of Neovascularization
The CAM assay provides a rapid in vivo assessment of angiogenesis. In a comparative study, this compound demonstrated a potent ability to inhibit blood vessel formation, with its efficacy being comparable to that of Luteolin and superior to Lectin.[3]
| Treatment | Concentration | Inhibition of Angiogenesis |
| Control | - | Baseline |
| This compound | 10 µM | Significant inhibition |
| Luteolin | 10 µM | Stronger inhibition than this compound |
| Lectin | 10 µM | Weaker inhibition than this compound |
This table summarizes qualitative findings from a comparative study on the CAM assay.
In Vivo Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in the evaluation of this compound's anti-angiogenic effects.
Cholangiocarcinoma Xenograft Mouse Model
This model is instrumental in assessing the long-term efficacy of anti-angiogenic compounds on tumor growth and vascularization in a living organism.
Objective: To evaluate the effect of this compound on tumor growth and angiogenesis in a mouse model.
Materials:
-
6-8 week old male athymic nude mice
-
Cholangiocarcinoma (CCA) cells (e.g., KKU-M213, RMCCA-1)
-
Matrigel
-
This compound, Stigmasterol, Bevacizumab (for treatment groups)
-
Vehicle (e.g., corn oil)
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Cell Preparation: CCA cells are cultured and harvested during the exponential growth phase.
-
Tumor Implantation: A suspension of 1 x 10^6 CCA cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.
-
Control Group: Administered with the vehicle.
-
This compound Group: Administered with this compound (e.g., 25 mg/kg body weight) intraperitoneally daily.
-
Comparative Groups: Administered with other agents like Stigmasterol or Bevacizumab at equivalent effective doses.
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers. Mouse body weight is also monitored to assess toxicity.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 28 days), the mice are euthanized. Tumors are excised, weighed, and a portion is fixed in formalin for histological analysis, while another portion is snap-frozen for molecular analysis.
-
Immunohistochemistry: Tumor sections are stained with an anti-CD31 antibody to visualize and quantify microvessel density.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used model for studying angiogenesis in a cost-effective and timely manner.
Objective: To assess the direct effect of this compound on blood vessel formation.
Materials:
-
Fertilized chicken eggs
-
Sterile filter paper discs or sponges
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Egg incubator
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Fertilized eggs are incubated at 37°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, a small window is carefully made in the eggshell to expose the CAM. The window is then sealed with sterile tape.
-
Application of Test Compounds: On day 7 or 8, sterile filter paper discs or sponges are saturated with the test compounds (e.g., this compound solution) and placed on the CAM. A control disc with the solvent alone is also placed.
-
Incubation and Observation: The eggs are returned to the incubator for 48-72 hours. The CAM is observed daily under a stereomicroscope to monitor the formation of new blood vessels around the disc.
-
Quantification: After the incubation period, the CAM is photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branches within a defined area around the disc or by measuring the avascular zone.
Signaling Pathway and Experimental Workflow
This compound exerts its anti-angiogenic effects through a defined signaling pathway. The following diagrams illustrate this pathway and the general workflow for evaluating anti-angiogenic compounds in vivo.
Caption: this compound inhibits angiogenesis by downregulating TNF-α, which in turn reduces VEGFR-2 expression.
Caption: Workflow for in vivo validation of anti-angiogenic compounds like this compound.
References
- 1. This compound and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of anti-angiogenic activities of luteolin, lectin and this compound biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lupeol Extraction from Diverse Plant Sources
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lupeol extraction from various plant parts, supported by experimental data. We delve into different extraction methodologies, their efficiency, and the resulting yields, offering a comprehensive overview for optimizing the isolation of this pharmacologically significant triterpenoid.
This compound, a pentacyclic triterpenoid, is a naturally occurring compound found in a wide array of medicinal plants and edible fruits.[1][2] Its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects, have made it a subject of intense research for therapeutic applications.[3][4][5] The efficient extraction of this compound from plant matrices is a critical first step in its journey from a natural source to a potential therapeutic agent. This comparative study examines the distribution of this compound across different plant parts and evaluates the efficacy of various extraction techniques.
Quantitative Comparison of this compound Yield
The concentration of this compound varies significantly among different plant species and, importantly, between different parts of the same plant. The choice of plant material is therefore a crucial factor in maximizing extraction yield. The following table summarizes quantitative data on this compound content from various plant parts, as reported in several studies.
| Plant Species | Plant Part | Extraction Method | This compound Yield | Reference |
| Betula alnoides | Bark | Soxhlet (Petroleum ether) | 3.45% w/w | [6] |
| Hygrophila schulli | Roots | Soxhlet (Petroleum ether) | 6.23% w/w | [6] |
| Hygrophila schulli | Aerial parts | Soxhlet (Petroleum ether) | 11.17% w/w | [6] |
| Calotropis gigantea | Latex (Aerial parts) | Soxhlet (Petroleum ether) | 32.16% w/w | [6] |
| Mimosoups elengi | Bark | Soxhlet (Methanol) | 8.6% w/w | [6] |
| Ficus nitida | Leaves | Soxhlet (Methanol) | 5.1% w/w | [6] |
| Ficus vest | Leaves | Soxhlet (Methanol) | 6.5% w/w | [6] |
| Ficus carica | Leaves | Soxhlet (Methanol) | 4.0% w/w | [6] |
| Ficus ingens | Leaves | Soxhlet (Methanol) | 5.6% w/w | [6] |
| Ficus palmata | Leaves | Soxhlet (Methanol) | 4.9% w/w | [6] |
| Carissa congesta | Roots | Cold extraction (Petroleum ether) | 1.8% w/w | [6] |
| Ficus bengalensis | Leaves | Soxhlet (n-butanol) | 0.8% w/w | [7] |
| Derris scandens | Not specified | Soxhlet (Ethanol) | 21.44 ± 0.89 - 40.72 ± 0.40 mg/100g | [8] |
| Albizia procera | Not specified | Soxhlet (Ethanol) | 21.44 ± 0.89 - 40.72 ± 0.40 mg/100g | [8] |
| Diospyros rhodocalyx | Not specified | Soxhlet (Ethanol) | 21.44 ± 0.89 - 40.72 ± 0.40 mg/100g | [8] |
| Crataeva nurvala | Stem bark | Soxhlet (Petroleum ether) | Not specified | [9] |
| Cuscuta reflexa | Not specified | Maceration | 0.0423 mg/g d.b. | [10] |
| Cuscuta reflexa | Not specified | Ultrasound-Assisted Extraction | 0.1268 mg/g d.b. | [10] |
| Mangifera indica | Not specified | Ultrasound-Assisted Extraction | < 1.4 mg/g d.b. | [10] |
| Olive fruit | Fruit | Not specified | 0.003 mg/g | [10] |
| Ginseng oil | Oil | Not specified | 0.152 mg/g | [10] |
| Japanese pear | Not specified | Not specified | 0.175 mg/g | [10] |
| Elm plant | Not specified | Not specified | 0.880 mg/g | [10] |
Experimental Protocols
The choice of extraction method significantly impacts the yield and purity of the isolated this compound. Below are detailed methodologies for three commonly employed extraction techniques.
Soxhlet Extraction
Soxhlet extraction is a conventional and widely used method for the continuous extraction of compounds from solid materials.
-
Sample Preparation: The plant material (e.g., leaves, bark, roots) is shade-dried and ground into a coarse powder.
-
Apparatus: A Soxhlet extractor is set up with a round-bottom flask, extractor, and condenser.
-
Procedure:
-
A known quantity of the powdered plant material (e.g., 20g) is placed in a thimble (cellulose or paper).[7]
-
The thimble is placed inside the Soxhlet extractor.
-
The round-bottom flask is filled with a suitable solvent (e.g., petroleum ether, ethanol, methanol, n-butanol) to about two-thirds of its volume.[6][7][8]
-
The apparatus is assembled, and the solvent is heated to its boiling point.
-
The solvent vapor travels up to the condenser, where it liquefies and drips back into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the desired compound. Once the solvent reaches the top of the siphon tube, it is siphoned back into the round-bottom flask.
-
This process is repeated for a specified duration (e.g., 48 hours) until the extraction is complete.[9]
-
The resulting extract is then concentrated under reduced pressure using a rotary evaporator.
-
Maceration
Maceration is a simple extraction technique that involves soaking the plant material in a solvent for a specific period.
-
Sample Preparation: The plant material is dried and coarsely powdered.
-
Procedure:
-
A known amount of the powdered plant material is placed in a sealed container.
-
A suitable solvent (e.g., n-hexane) is added to cover the plant material completely.[6]
-
The container is sealed and kept at room temperature for a period of several days (e.g., 3 days), with occasional shaking.[11]
-
After the maceration period, the mixture is filtered.
-
The filtrate is then concentrated to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times compared to conventional methods.
-
Sample Preparation: The plant material is dried and powdered.
-
Apparatus: An ultrasonic bath or a probe-type ultrasonicator is used.
-
Procedure:
-
A known quantity of the powdered plant material is mixed with a specific volume of a suitable solvent (e.g., ethanol) in a flask.
-
The flask is placed in an ultrasonic bath or the ultrasonic probe is immersed in the mixture.
-
The mixture is subjected to ultrasonication at a specific frequency (e.g., 25 kHz) and power for a defined period (e.g., 10-40 minutes).[2][12]
-
The temperature of the extraction medium is often controlled to prevent degradation of the target compound.[12]
-
After sonication, the mixture is filtered.
-
The solvent is evaporated from the filtrate to yield the extract.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of this compound, the following diagrams have been generated.
Caption: Generalized workflow for the extraction and isolation of this compound.
This compound's therapeutic potential stems from its ability to modulate various cellular signaling pathways. Its anti-inflammatory and anticancer effects are of particular interest to the scientific community.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Frontiers | In-depth analysis of this compound: delving into the diverse pharmacological profile [frontiersin.org]
- 2. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of this compound as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. ijpcsonline.com [ijpcsonline.com]
- 8. Quantitative analysis of triterpene this compound and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chesci.com [chesci.com]
- 10. Use of emerging technologies in the extraction of this compound, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity [frontiersin.org]
Assessing the Off-Target Profile of Lupeol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complete target landscape of a therapeutic candidate is paramount. Lupeol, a naturally occurring pentacyclic triterpenoid (B12794562), has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and chemopreventive effects.[1] These effects are attributed to its multi-target mechanism of action, engaging with a variety of signaling pathways.[2] However, a comprehensive and unbiased assessment of its off-target interactions at the proteome level remains a critical gap in its development as a therapeutic agent. This guide provides a comparative analysis of this compound's known and predicted targets, outlines a robust experimental workflow for a definitive proteomic screen, and presents the available binding data to contextualize its specificity.
This compound's therapeutic potential is linked to its ability to modulate key cellular signaling pathways, such as NFκB, PI3K/Akt, and Wnt/β-catenin.[2] While numerous studies have identified its influence on specific proteins within these cascades, this has largely been the result of hypothesis-driven research. To fully de-risk this compound as a clinical candidate, a systematic and unbiased approach is required to identify all potential protein interactions, both intended (on-target) and unintended (off-target).
Computationally Predicted and Experimentally Validated Targets of this compound
In the absence of a dedicated off-target proteomic screen for this compound, we can compile a preliminary target profile from in-silico molecular docking studies and specific experimental binding assays. It is crucial to distinguish between computationally predicted interactions, which require experimental validation, and those that have been confirmed through laboratory experiments.
Molecular docking simulations have predicted that this compound may interact with a range of cancer-related proteins. These in-silico studies provide valuable hypotheses for further investigation but do not constitute definitive evidence of interaction.
Experimentally, the binding of this compound to plasma proteins has been quantified, which is a key determinant in the disposition of drugs.[3]
Quantitative Data on this compound's Protein Interactions
The following tables summarize the available quantitative data for this compound's interaction with various proteins. Table 1 presents computationally predicted binding affinities from molecular docking studies, and Table 2 shows experimentally determined binding constants with plasma proteins.
Table 1: In-Silico Predicted Binding of this compound to Cancer Target Proteins
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |
| mTOR | -11.56 | 6.56 |
| Caspase-3 | -11.56 | 6.56 |
| PI3K | -7.91 | 1.59 |
| H-Ras | -7.91 | 1.59 |
| Topoisomerase | -7.51 | 3.12 |
| c-MYC | -7.3 | Not Reported |
| β-catenin | -7.1 | Not Reported |
| BCL-2 | -6.86 | 9.43 |
| PTK | -6.82 | 10.05 |
| c-FLIPL | -6.6 | Not Reported |
Data from molecular docking studies.[4][5]
Table 2: Experimentally Determined Binding of this compound to Plasma Proteins
| Target Protein | Binding Constant (K) | Binding Free Energy (kcal/mol) |
| Human Serum Albumin (HSA) | 3 ± 0.01 x 10^4 M^-1 | -6.59 |
| α-1-acid glycoprotein (B1211001) (AGP) | 0.9 ± 0.02 x 10^3 M^-1 | -4.6 |
Data from fluorescence quenching assays.[3]
Proposed Experimental Workflow for Off-Target Proteomic Screening
To definitively assess the off-target effects of this compound, a chemical proteomics approach using affinity chromatography coupled with mass spectrometry is recommended. This unbiased method allows for the identification of proteins from a complex biological sample that directly bind to a small molecule of interest.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound: this compound will be chemically modified to incorporate a linker and then covalently attached to a solid support, such as agarose (B213101) beads. It is critical that the modification does not sterically hinder the known binding interactions of this compound.
-
Cell Lysate Preparation: A relevant human cell line (e.g., a cancer cell line where this compound shows efficacy) will be cultured and harvested. The cells will be lysed to release the proteome.
-
Affinity Chromatography: The cell lysate will be incubated with the this compound-conjugated beads. Proteins that bind to this compound will be captured on the beads, while non-binding proteins will be washed away. A control experiment using beads without this compound will be run in parallel to identify non-specific binders.
-
Elution: The proteins bound to the this compound-conjugated beads will be eluted using a denaturing agent.
-
Proteomic Analysis by LC-MS/MS: The eluted proteins will be digested into peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data will be searched against a human protein database to identify the proteins that were captured by the this compound bait. Proteins that are significantly enriched in the this compound pull-down compared to the control are considered potential off-targets.
Figure 1: Proposed experimental workflow for identifying this compound's off-targets.
Key Signaling Pathway Modulated by this compound
This compound has been shown to exert its anti-cancer effects in part through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. The diagram below illustrates the key components of this pathway and indicates where this compound is proposed to interact based on current research.
Figure 2: this compound's inhibitory effects on the PI3K/Akt/mTOR signaling pathway.
Comparison with Other Multi-Target Agents and Future Outlook
Many natural products exhibit their therapeutic effects by interacting with multiple targets. For instance, curcumin (B1669340) and resveratrol (B1683913) are well-studied compounds with broad biological activities attributed to their promiscuous binding profiles. A comprehensive proteomic assessment of this compound's off-target interactions would provide a valuable comparison to these and other multi-target agents.
The lack of a comprehensive, unbiased off-target proteomic screen for this compound represents a significant knowledge gap. While existing data suggest a favorable safety profile, a systematic evaluation is necessary to de-risk its clinical development. The proposed chemical proteomics workflow would provide a global view of this compound's interactions within the human proteome, enabling a more informed assessment of its therapeutic potential and potential for adverse effects. The identification of novel off-targets could also unveil new mechanisms of action and therapeutic applications for this promising natural compound. Future studies should prioritize such unbiased screening to accelerate the translation of this compound from a preclinical candidate to a clinically viable therapeutic.
References
- 1. Comparative binding mechanism of this compound compounds with plasma proteins and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of this compound in plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic analysis shows synthetic oleanane triterpenoid binds to mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of this compound in chemosensitizing therapy-resistant prostate cancer cells by targeting MYC, β-catenin and c-FLIP: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Lupeol vs. Betulinic Acid: A Comparative Guide to Their Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer mechanisms of two prominent pentacyclic triterpenes: Lupeol and Betulinic Acid. Both natural compounds, found in various plants, have garnered significant interest for their therapeutic potential, yet they exhibit distinct and overlapping mechanisms of action. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the complex signaling pathways involved.
Comparative Cytotoxicity
The cytotoxic efficacy of a compound is a primary indicator of its anti-cancer potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for this compound and Betulinic Acid across various human cancer cell lines.
| Compound | Cancer Cell Line | Type | IC50 Value | Citation |
| Betulinic Acid | HepG2 | Hepatocellular Carcinoma | 24.8 µM (48h) | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 28.9 µM (48h) | [1] | |
| B16 | Murine Melanoma | 76 µg/mL | [2] | |
| Ovarian Cancer | Ovarian | 1.8 - 4.5 µg/mL | [3] | |
| Lung Cancer | Lung | 1.5 - 4.2 µg/mL | [3] | |
| Human Melanoma | Melanoma | 1.5 - 1.6 µg/mL | [3] | |
| This compound | MCF-7 | Breast Cancer | 80 µM (24h) | [4] |
| B16 | Murine Melanoma | > 100 µg/mL | [2] | |
| Betulinic Acid Derivatives | MV4-11, A549, PC-3, MCF-7 | Leukemia, Lung, Prostate, Breast | 2 - 5 µM | [5] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as incubation times and specific cell line sensitivities.
Mechanisms of Action: A Head-to-Head Comparison
While both compounds induce apoptosis (programmed cell death), they engage different molecular pathways to achieve this. Betulinic acid is known for its direct action on mitochondria, whereas this compound modulates a broader array of signaling cascades.[6][7]
This compound: The Multi-Target Agent
This compound's anti-cancer activity stems from its ability to interfere with multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[8] It has been shown to modulate the PI3K/Akt, NF-κB, Wnt/β-catenin, and Ras signaling pathways.[8][9][10] this compound can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[11][12] For instance, in prostate cancer cells, this compound upregulates the Fas receptor, initiating the extrinsic apoptotic cascade.[11] In hepatocellular carcinoma cells, it has been found to down-regulate Death Receptor 3 (DR3).[13]
Figure 1: this compound's multi-targeted anti-cancer mechanisms.
Betulinic Acid: The Mitochondrial Specialist
Betulinic acid's primary anti-cancer mechanism is the direct induction of apoptosis through the mitochondrial (intrinsic) pathway.[6][14] This action is independent of the p53 tumor suppressor gene, making it effective even in cancer cells with p53 mutations.[15] Betulinic acid triggers the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[16][17] This release activates the caspase cascade, ultimately leading to cell death.[5] Furthermore, betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival, thereby inducing autophagy-mediated apoptosis in some cancer types.[1][18]
Figure 2: Betulinic acid's primary anti-cancer mechanisms.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for the key assays used to evaluate the anti-cancer effects of compounds like this compound and Betulinic Acid.
Figure 3: General experimental workflow for in vitro analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19]
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[20] The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Betulinic Acid. Include untreated (control) and solvent control wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the compounds.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt). Follow this with incubation with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion
Both this compound and Betulinic Acid are promising natural compounds with significant anti-cancer properties. This comparative guide highlights their key differences:
-
Potency: Experimental data suggests that Betulinic Acid and its derivatives often exhibit lower IC50 values (higher potency) than this compound in several cancer cell lines.[2][5]
-
Mechanism of Action: Betulinic Acid's action is more focused, primarily targeting the mitochondria to induce apoptosis.[6] This direct action makes it a potent killer of cancer cells, even those resistant to conventional therapies.[22] In contrast, this compound acts as a multi-target agent, modulating a wider range of survival and proliferation pathways, which may offer advantages in preventing tumor progression and metastasis.[7][8][9]
The choice between these compounds for further drug development may depend on the specific cancer type and the molecular characteristics of the tumor. The distinct mechanisms suggest potential for synergistic use in combination therapies, a promising avenue for future research.[17]
References
- 1. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of anticancer potentials of this compound isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An updated review deciphering the anticancer potential of pentacyclic triterpene this compound and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a fruit and vegetable based triterpene, induces apoptotic death of human pancreatic adenocarcinoma cells via inhibition of Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel dietary triterpene this compound induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces S-phase arrest and mitochondria-mediated apoptosis in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a dietary triterpene, inhibited growth, and induced apoptosis through down-regulation of DR3 in SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis [mdpi.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
Safety Operating Guide
Immediate Safety and Handling Protocols
Proper disposal of Lupeol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established guidelines ensures a safe working environment and compliance with regulations. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.
Before beginning any disposal procedures, it is essential to be familiar with the hazard profile of this compound and take appropriate safety measures. This compound is classified as harmful if swallowed.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Handle with gloves, which must be inspected prior to use.[4]
-
Eye/Face Protection: Use safety glasses or other approved eye protection.[4]
-
Lab Coat: Wear a lab coat or other suitable protective clothing.
-
Respiratory Protection: If dust formation is likely, use a particulate filter device (e.g., P2 filter).[1]
Safe Handling Procedures:
Quantitative Hazard and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Classification | Acute Toxicity (Oral), Category 4 | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][2][3] |
| Acute Toxicity LD50 | >2,000 mg/kg (Oral, rat) | [2] |
| Molecular Formula | C₃₀H₅₀O | [6] |
| Molar Mass | 426.729 g·mol⁻¹ | [6] |
| Melting Point | 206 - 210 °C (402.8 - 410 °F) | [5] |
Step-by-Step Disposal Procedure
This compound and its container must be treated as hazardous waste and disposed of accordingly.[1] Do not allow the material to enter drains or waterways.[1]
Protocol for Waste Handling and Disposal
-
Waste Collection:
-
Containerization:
-
Use a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[1]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
Await pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lupeol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lupeol, a dietary triterpene with recognized anti-inflammatory and anti-cancer properties. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following personal protective equipment is required:
-
Eye and Face Protection: Always wear safety goggles with side protection to shield against dust particles and potential splashes.[1][2]
-
Hand Protection: Wear suitable chemical-resistant gloves that have been tested according to EN 374 standards. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[1][2]
-
Respiratory Protection: In situations where dust formation is likely, a particulate filter respirator (such as a P2 or N95) is mandatory to prevent inhalation of airborne particles.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][2]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Wash hands thoroughly with soap and water after handling the substance.[1][2]
Storage:
-
Store in a tightly closed container in a dry and cool place.[1][4]
-
Recommended storage temperature is between 2-8 °C.[1]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3]
Quantitative Toxicity Data
This compound is classified as harmful if swallowed.[1][3][5][6] The following table summarizes the available acute toxicity data.
| Route of Administration | Species | Dose | Observation |
| Oral | Rat | >2,000 mg/kg (LD50) | No adverse effects reported.[5][7] |
| Oral | Mouse | >2 g/kg (LD50) | No mortality was recorded after 96 hours of observation.[5][7] |
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Collection: this compound waste and its container must be disposed of as hazardous waste.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be treated as hazardous waste and disposed of accordingly.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, regional, national, and international regulations.[1] Do not empty this compound waste into drains.[1] Contaminated packaging should be handled in the same manner as the substance itself.[1]
References
- 1. carlroth.com [carlroth.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
